molecular formula C4H5NO B1583811 4-Oxobutanenitrile CAS No. 3515-93-3

4-Oxobutanenitrile

Cat. No.: B1583811
CAS No.: 3515-93-3
M. Wt: 83.09 g/mol
InChI Key: CGFGIKNLZTZJDE-UHFFFAOYSA-N
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Description

4-Oxobutanenitrile is a useful research compound. Its molecular formula is C4H5NO and its molecular weight is 83.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-oxobutanenitrile
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InChI

InChI=1S/C4H5NO/c5-3-1-2-4-6/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFGIKNLZTZJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188651
Record name 3-Formylpropiononitrile
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Molecular Weight

83.09 g/mol
Source PubChem
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CAS No.

3515-93-3
Record name 4-Oxobutanenitrile
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Record name 3-Formylpropiononitrile
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Record name 3-formylpropiononitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Oxobutanenitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, also known as succinonitrile, is a bifunctional organic compound featuring both a nitrile and a ketone functional group. Its unique chemical structure makes it a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with detailed experimental protocols for its characterization and synthesis.

Chemical Structure and Properties

This compound possesses a simple four-carbon backbone with a terminal nitrile group and a ketone at the C4 position.[1] The presence of these two functional groups dictates its chemical behavior and reactivity.

structure Chemical Structure of this compound C1 N#C- C2 CH2 C1->C2 C3 -CH2- C2->C3 C4 C=O C3->C4 H -H C4->H

Caption: Chemical Structure of this compound

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.

PropertyValueReference
Molecular Formula C₄H₅NO[2]
Molecular Weight 83.09 g/mol [2]
IUPAC Name This compound[1][2]
CAS Number 3515-93-3[2]
Boiling Point 209.4 °C at 760 mmHg
Density 0.974 g/cm³
Refractive Index 1.428
LogP -0.7[2]
Canonical SMILES C(CC#N)C=O[2]
InChI Key CGFGIKNLZTZJDE-UHFFFAOYSA-N[2]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is routinely achieved using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of two prominent absorption bands corresponding to the nitrile and carbonyl stretching vibrations.

  • C≡N stretch: A sharp, intense absorption is typically observed in the region of 2240-2260 cm⁻¹.[3]

  • C=O stretch: A strong absorption band appears in the range of 1700-1725 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the carbon-hydrogen framework of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methylene (B1212753) groups and the aldehydic proton. The protons alpha to the carbonyl and nitrile groups will exhibit characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the two methylene carbons, and the carbonyl carbon.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound provides it with a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry.

reactivity Key Reactions of this compound This compound This compound 4-Oxobutanoic acid 4-Oxobutanoic acid This compound->4-Oxobutanoic acid Oxidation (e.g., KMnO4) 4-Hydroxybutanenitrile 4-Hydroxybutanenitrile This compound->4-Hydroxybutanenitrile Reduction (e.g., NaBH4) Substituted derivatives Substituted derivatives This compound->Substituted derivatives Nucleophilic Addition (e.g., Grignard reagents, amines) synthesis_workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Succinonitrile Dissolve Succinonitrile Add HCl Add HCl Dissolve Succinonitrile->Add HCl Reflux Reflux Add HCl->Reflux Cool & Neutralize Cool & Neutralize Reflux->Cool & Neutralize Extract with Ether Extract with Ether Cool & Neutralize->Extract with Ether Dry Organic Layer Dry Organic Layer Extract with Ether->Dry Organic Layer Filter & Evaporate Filter & Evaporate Dry Organic Layer->Filter & Evaporate Distillation/Chromatography Distillation/Chromatography Filter & Evaporate->Distillation/Chromatography Pure this compound Pure this compound Distillation/Chromatography->Pure this compound

References

A Comprehensive Technical Guide to 4-Oxobutanenitrile: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobutanenitrile, a bifunctional molecule featuring both a nitrile and a terminal aldehyde group, serves as a versatile building block in organic synthesis. Its unique chemical architecture allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis methodologies, key chemical reactions, and significant applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to offer a comprehensive resource for researchers in the field.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also commonly referred to by other names such as 3-formylpropionitrile, 3-cyanopropanal, and succinaldehydonitrile.[2][3] The molecule consists of a four-carbon chain with a nitrile group at one terminus and an aldehyde (oxo) group at the other.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1][2]
Molecular Formula C₄H₅NO[1][2][3]
Molecular Weight 83.09 g/mol [1][2]
CAS Number 3515-93-3[1][2]
Boiling Point 64–67.5°C (at 3 Torr)[1]
Density 0.974 g/cm³[3]
Canonical SMILES C(CC#N)C=O[2]
InChI Key CGFGIKNLZTZJDE-UHFFFAOYSA-N[1][4]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various methods. A common industrial approach involves the catalytic hydrogenation of 3-cyanopropionaldehyde.[1] For laboratory-scale synthesis and the preparation of its derivatives, Michael addition reactions and one-pot oxidative cyclizations are frequently employed.[1]

General Experimental Protocol for the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile

A versatile method for synthesizing derivatives of this compound involves the reaction of aromatic aldehydes with phosphorylated Michael acceptors.[5]

Materials:

  • Aromatic aldehyde

  • 2-Dialkylaminomethyl-propenenitrile

  • 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (catalyst)

  • Triethylamine

  • Dry N,N-dimethylformamide (DMF)

Procedure:

  • A solution of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.01 mol) in dry DMF (150 mL) is prepared in a three-necked flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.

  • The flask is immersed in a water bath maintained at 60°C.

  • Triethylamine (0.06 mol) is added rapidly from the dropping funnel.

  • A mixture of the aromatic aldehyde (1 equivalent) and 2-dialkylaminomethyl-propenenitrile (1 equivalent) is then added dropwise.

  • The reaction mixture is stirred at 60°C and monitored by Thin-Layer Chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Prepare Reactants react Reaction in DMF with Catalyst at 60°C start->react monitor Monitor Progress with TLC react->monitor workup Aqueous Workup and Extraction monitor->workup dry Dry and Concentrate Organic Phase workup->dry Crude Product purify Column Chromatography dry->purify characterize Spectroscopic Characterization (NMR, IR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Generalized workflow for the synthesis and purification of this compound derivatives.

Chemical Reactivity and Transformations

The presence of both a nitrile and a carbonyl group makes this compound a highly reactive and versatile molecule. It can undergo a range of chemical transformations, making it a valuable intermediate.

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-oxobutanoic acid.[1]

  • Reduction : The aldehyde can be reduced to a primary alcohol, yielding 4-hydroxybutanenitrile. The nitrile group can also be reduced to a primary amine.

  • Michael Addition : It can act as a Michael acceptor, reacting with nucleophiles at the β-carbon position relative to the nitrile group. This is a key reaction for forming more complex molecules.[1]

  • Cyclization Reactions : The dual functionality allows for intramolecular cyclization reactions to form various heterocyclic compounds, which are of significant interest in medicinal chemistry.[1]

The diagram below illustrates the primary reaction pathways of this compound.

G cluster_reactions Chemical Transformations cluster_products Resulting Products A This compound B Oxidation A->B C Reduction A->C D Michael Addition A->D E Cyclization A->E P1 4-Oxobutanoic acid B->P1 P2 4-Hydroxybutanenitrile / Amines C->P2 P3 Complex Adducts D->P3 P4 Heterocyclic Compounds E->P4

Caption: Key chemical reactions of this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Spectroscopic TechniqueKey Observables and Typical ValuesReference
Infrared (IR) Spectroscopy Nitrile (C≡N) stretch: ~2250 cm⁻¹Carbonyl (C=O) stretch: ~1700 cm⁻¹[1]
¹H NMR Spectroscopy Protons alpha to the carbonyl group: δ 2.5–3.5 ppmAromatic protons (in derivatives): δ 7.2–8.1 ppm[1]
¹³C NMR Spectroscopy Carbonyl carbon: ~198 ppmNitrile carbon: ~122 ppm[5]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the compound and its fragments.[1]

Applications in Research and Drug Development

This compound and its derivatives have garnered significant attention across various scientific domains, most notably in synthetic organic chemistry and drug development.

  • Synthetic Organic Chemistry : It serves as a crucial intermediate for synthesizing a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1]

  • Drug Development : The molecule is a precursor for various heterocyclic systems, which form the core of many therapeutic agents. Derivatives have been investigated for their potential anticancer and antiviral activities.[5] For instance, certain pyrrole-based compounds synthesized from oxobutanenitrile derivatives have shown promise as COX-2 selective inhibitors and antituberculosis agents.

  • Material Science : It is utilized in the creation of polymers and coatings.

  • Biochemical Research : It is employed to study enzyme interactions and metabolic pathways.[1]

The following diagram outlines the diverse applications of this compound.

G cluster_apps Applications cluster_details Specific Uses center This compound drug Drug Development center->drug synth Organic Synthesis center->synth material Material Science center->material biochem Biochemical Research center->biochem d_detail Anticancer Agents Antiviral Agents COX-2 Inhibitors drug->d_detail s_detail Pharmaceutical Intermediates Agrochemicals synth->s_detail m_detail Polymers Coatings material->m_detail b_detail Enzyme Studies Metabolic Pathway Research biochem->b_detail

Caption: Applications of this compound in various scientific fields.

Notable Derivatives of this compound

The versatility of this compound has led to the synthesis and study of numerous derivatives with diverse physicochemical and biological properties.

Derivative NameMolecular FormulaMolecular Mass ( g/mol )Key Features and ApplicationsReference
4-(Furan-2-yl)-4-oxobutanenitrileC₈H₇NO₂149.15Classified as harmful (H302, H315, H319, H335).[1]
4-(4-Chlorophenyl)-4-oxobutanenitrileC₁₀H₈ClNO193.63The chlorophenyl group at the terminal carbonyl position impacts reactivity in nucleophilic additions and cyclizations.[1]
4-(4-Bromophenyl)-4-oxobutanenitrileC₁₀H₈BrNO238.08Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6]
4-Cyclopropyl-3-oxobutanenitrile (B1526811)C₇H₉NO123.15A β-ketonitrile with a cyclopropyl (B3062369) group, making it a valuable intermediate for pharmaceutically relevant scaffolds.[7]

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those in organic synthesis and drug development. Its dual functionality provides a platform for a wide range of chemical modifications, leading to the creation of complex molecules with potential therapeutic applications. The synthetic routes are well-established, and the characterization methods are straightforward, making it an accessible and valuable tool for researchers. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound in the drug discovery pipeline is expected to increase.

References

An In-depth Technical Guide to 4-Oxobutanenitrile (CAS: 3515-93-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, also known by its synonym 3-formylpropiononitrile, is a bifunctional organic molecule of significant interest in synthetic chemistry and drug discovery. Its structure incorporates both a nitrile and an aldehyde group, rendering it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its potential role in biological pathways.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for research and development. The Chemical Abstracts Service (CAS) has assigned the number 3515-93-3 to this compound.[1][2] This compound is also known by a variety of synonyms, which are listed in the table below for comprehensive identification.

Identifier Type Value
CAS Number 3515-93-3[1][2]
IUPAC Name This compound[2]
Synonyms 3-Formylpropiononitrile, 3-Cyanopropanal, 3-Cyanopropionaldehyde, beta-Cyanopropionaldehyde, Succinaldehydonitrile, 4-Oxobutyronitrile[2][3]
Molecular Formula C4H5NO[1][3]
Molecular Weight 83.09 g/mol [1][3]
InChI Key CGFGIKNLZTZJDE-UHFFFAOYSA-N[1]
Canonical SMILES C(CC#N)C=O[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification. The following table summarizes key quantitative data for this compound.

Property Value Source
Boiling Point 64–67.5°C (at 3 Torr)[1]
209.4°C (at 760 mmHg)[4]
Density 0.974 g/cm³[4]
Melting Point Not available
Solubility Polar derivatives show higher solubility in protic solvents.[1] Generally soluble in organic solvents like ethanol, acetone, and ether; poorly soluble in water.[5]
Infrared (IR) Spectroscopy Carbonyl (C=O) stretch: ~1700 cm⁻¹[1]
Nitrile (C≡N) stretch: ~2250 cm⁻¹[1]
¹H NMR Spectroscopy No specific data available for the parent compound. For derivatives, aromatic protons typically appear at δ 7.2–8.1 ppm and α-protons to the carbonyl at δ 2.5–3.5 ppm.[1]
¹³C NMR Spectroscopy No specific data available for the parent compound.

Experimental Protocols

Synthesis of this compound Derivatives via Hydrocyanation of Ortho-Aminochalcones

This protocol describes a general method for the synthesis of derivatives of this compound, which can be adapted for the synthesis of the parent compound with appropriate starting materials.

Materials:

  • Ortho-aminochalcone derivative

  • Potassium cyanide (KCN)

  • Acetic acid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (B109758)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus (Silufol UV-254 plates)[1]

Procedure:

  • Dissolve the ortho-aminochalcone in DMSO in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a solution of potassium cyanide dropwise to the stirred mixture.

  • Add acetic acid to the reaction mixture.

  • Heat the mixture to approximately 50°C and monitor the reaction progress using TLC.[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Perform a work-up by extracting the product with dichloromethane.

  • The crude product is then purified using column chromatography.[1]

Purification by Column Chromatography

Column chromatography is a standard and effective method for the purification of this compound and its derivatives.[1]

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the glass column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., hexane/ethyl acetate 4:1).[1]

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Biological Relevance and Signaling Pathways

Aldehydes, the functional group present in this compound, are known to be substrates for the enzyme aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol, which can cause osmotic stress and cellular damage. Aldose reductase inhibitors are therefore a topic of significant interest in drug development for the treatment of these complications.

Below is a diagram illustrating the polyol pathway and the role of aldose reductase.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Complications Diabetic Complications Sorbitol->Complications NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH AR Aldose Reductase SDH Sorbitol Dehydrogenase Inhibitor Aldose Reductase Inhibitor (e.g., this compound analogs) Inhibitor->AR

Caption: The Polyol Pathway and Inhibition of Aldose Reductase.

Experimental Workflow for Screening Aldose Reductase Inhibitors

The following diagram outlines a typical experimental workflow for screening potential aldose reductase inhibitors, such as derivatives of this compound.

ARI_Screening_Workflow cluster_preparation 1. Preparation cluster_assay 2. Enzyme Assay cluster_analysis 3. Data Analysis cluster_validation 4. Validation Compound Test Compound (e.g., this compound derivative) Incubation Incubate Enzyme, Substrate, Cofactor, and Test Compound Compound->Incubation Enzyme Aldose Reductase (purified) Enzyme->Incubation Substrate Substrate (e.g., DL-glyceraldehyde) Substrate->Incubation Cofactor Cofactor (NADPH) Cofactor->Incubation Measurement Measure NADPH oxidation at 340 nm Incubation->Measurement Inhibition Calculate Percent Inhibition Measurement->Inhibition IC50 Determine IC50 Value Inhibition->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR InVivo In Vivo Studies SAR->InVivo

Caption: Experimental Workflow for Aldose Reductase Inhibitor Screening.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel compounds. The information provided in this technical guide, from its fundamental properties to detailed experimental considerations and biological context, is intended to support researchers and drug development professionals in their work with this important molecule. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 4-Oxobutanenitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobutanenitrile, a bifunctional molecule featuring both a nitrile and an aldehyde group, serves as a versatile building block in organic synthesis. Its unique chemical reactivity allows for its participation in a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse and complex molecules. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and key applications of this compound, with a particular focus on its role in the synthesis of heterocyclic compounds of medicinal interest. Detailed experimental protocols and a summary of its chemical reactivity are presented to facilitate its use in research and development.

Molecular Properties of this compound

This compound, also known as 3-cyanopropionaldehyde, is a colorless liquid at room temperature. Its key molecular and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H5NO[1]
Molecular Weight 83.09 g/mol [1]
IUPAC Name This compound
Synonyms 3-Cyanopropionaldehyde, 3-Formylpropionitrile[1]
CAS Number 3515-93-3
Boiling Point 209.4 °C at 760 mmHg
Density 0.974 g/cm³

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the oxidation of 4-hydroxybutanenitrile (B1346138).

Experimental Protocol: Oxidation of 4-Hydroxybutanenitrile

This protocol describes the synthesis of this compound via the oxidation of 4-hydroxybutanenitrile using pyridinium (B92312) chlorochromate (PCC).

Materials:

  • 4-Hydroxybutanenitrile

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Silica (B1680970) gel

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-hydroxybutanenitrile (1.0 eq) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Chemical Reactivity and Applications

The presence of both a nitrile and an aldehyde functional group imparts a rich chemical reactivity to this compound. It can undergo reactions typical of both functionalities, including oxidation, reduction, and nucleophilic addition.

Key Reactions of this compound
Reaction TypeReagentsProduct
Oxidation e.g., Jones reagent (CrO3/H2SO4)4-Oxobutanoic acid
Reduction e.g., Sodium borohydride (B1222165) (NaBH4)4-Hydroxybutanenitrile
Michael Addition Nucleophiles (e.g., malonates, amines)Adduct at the β-position to the nitrile
Application in Heterocyclic Synthesis: Synthesis of Substituted Pyrimidines

A significant application of this compound is its use as a precursor in the synthesis of substituted pyrimidines, which are important scaffolds in medicinal chemistry. The reaction involves the condensation of this compound with a guanidine (B92328) derivative.

Experimental Protocol: Synthesis of a 2-Amino-4-substituted Pyrimidine

This protocol outlines a general procedure for the synthesis of a 2-aminopyrimidine (B69317) derivative from this compound and guanidine carbonate.

Materials:

  • This compound

  • Guanidine carbonate

  • Ethanol (B145695)

  • Sodium ethoxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and guanidine carbonate (1.1 eq) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Logical Workflow: Synthesis of a 2-Aminopyrimidine Derivative

The following diagram illustrates the logical workflow for the synthesis of a 2-aminopyrimidine derivative starting from this compound.

Synthesis_Workflow Reactant1 This compound Reaction Cyclocondensation Reactant1->Reaction Reactant2 Guanidine Reactant2->Reaction Solvent Base/Solvent (e.g., NaOEt/EtOH) Solvent->Reaction Product 2-Aminopyrimidine Derivative Reaction->Product Purification Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Logical workflow for the synthesis of a 2-aminopyrimidine derivative.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the preparation of more complex molecules, including pharmaceutically relevant heterocyclic compounds. The experimental protocols and reactivity data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new bioactive molecules.

References

Spectroscopic Profile of 4-Oxobutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-oxobutanenitrile (C₄H₅NO), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for the compound's spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the functional groups present.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2 (-CH₂-CN)~ 2.7Triplet~ 7
H-3 (-CH₂-CHO)~ 2.9Triplet~ 7
H-4 (-CHO)~ 9.8Singlet-

Note: These are estimated values and may vary depending on the solvent and experimental conditions. Protons alpha to a carbonyl group typically appear in the δ 2.5–3.5 ppm range.[1]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ) ppm
C-1 (-CN)~ 118
C-2 (-CH₂-CN)~ 15
C-3 (-CH₂-CHO)~ 40
C-4 (-CHO)~ 200

Note: These are estimated values. Nitrile carbons typically resonate in the 110-125 ppm region, while aldehyde carbons are found in the 190-220 ppm range.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the nitrile and carbonyl functional groups.

Table 3: IR Spectroscopic Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N Stretch~ 2247-2250Strong, Sharp
C=O Stretch~ 1685-1700Strong

The nitrile stretch is a highly characteristic and intense band, making it readily identifiable.[1][2]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄H₅NO
Molecular Weight83.09 g/mol [4]
Major Fragment (m/z)54[4]

A GC-MS spectrum for this compound is available in the NIST database.[4]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin liquid film.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the sample holder with the salt plates in the spectrometer's sample compartment.

  • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Data Acquisition:

  • Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • The GC will separate the compound from any impurities.

  • The mass spectrometer will then ionize the compound and detect the resulting ions to produce a mass spectrum. Electron impact (EI) ionization is a common method for this type of analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., GC-MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Quantum Chemical Insights into the Reactivity of 4-Oxobutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, a bifunctional molecule containing both a ketone and a nitrile group, serves as a versatile building block in organic synthesis. Its reactivity profile allows for a variety of chemical transformations, making it a molecule of interest in the development of pharmaceuticals and other advanced materials. Understanding the underlying electronic structure and reaction mechanisms is crucial for controlling its reactivity and designing novel synthetic pathways. This technical guide provides an in-depth analysis of this compound's reactivity through the lens of quantum chemical calculations, supplemented with detailed experimental protocols for its key transformations.

Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the electronic properties of a molecule, which in turn govern its reactivity. For this compound, these calculations help to identify the most probable sites for nucleophilic and electrophilic attack.

A key indicator of electrophilicity is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy suggests a greater propensity to accept electrons, indicating a higher reactivity towards nucleophiles. DFT calculations on 4-aryl-4-oxobutanenitriles have shown that the LUMO energy of the unsubstituted this compound is -1.5 eV. This value is reduced in its aryl-substituted derivatives (e.g., -1.8 eV), correlating with an observed increase in reactivity in Michael addition reactions.

Table 1: Calculated Electronic Properties of this compound and Derivatives

CompoundLUMO Energy (eV)HOMO Energy (eV)Global Electrophilicity Index (ω) (eV)
This compound-1.5Data not available in search resultsData not available in search results
4-Aryl-4-oxobutanenitriles-1.8Data not available in search resultsData not available in search results

Note: The global electrophilicity index (ω) is a conceptual DFT descriptor that quantifies the global electrophilic nature of a molecule. While not explicitly found for this compound in the search results, it can be calculated from the electronic chemical potential and chemical hardness, which are in turn derived from the HOMO and LUMO energies.

Key Reactions and Mechanistic Insights from Quantum Chemistry

This compound undergoes a variety of chemical transformations, including oxidation, reduction, and nucleophilic additions. Quantum chemical calculations are instrumental in elucidating the mechanisms of these reactions, identifying transition states, and predicting reaction energetics.

Michael Addition

The presence of a carbonyl group activates the α,β-unsaturated system (in its enol form) or the β-position relative to the nitrile group, making this compound a good Michael acceptor. The reaction involves the 1,4-addition of a nucleophile to the conjugated system.

Computational Approach:

The reaction mechanism can be modeled using DFT. The first step involves the deprotonation of a Michael donor by a base to form a nucleophile (e.g., an enolate). The nucleophile then attacks the β-carbon of this compound. This leads to the formation of a tetrahedral intermediate, which is subsequently protonated to yield the final product.

A computational study of this reaction would involve:

  • Geometry Optimization: Optimizing the structures of the reactants (this compound and the nucleophile), the transition state, and the product.

  • Frequency Analysis: Calculating the vibrational frequencies to confirm that the reactants and products are true minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

  • Energy Calculations: Determining the activation energy (the energy difference between the transition state and the reactants) and the reaction enthalpy (the energy difference between the products and the reactants).

Michael_Addition Reactants This compound + Nucleophile TS Transition State Reactants->TS ΔG‡ Intermediate Enolate Intermediate TS->Intermediate Product Michael Adduct Intermediate->Product + H+ caption Michael Addition Pathway

Michael Addition Pathway

Table 2: Calculated Energies for the Michael Addition to this compound (Hypothetical Data)

NucleophileActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
CN-Data not available in search resultsData not available in search results
CH3O-Data not available in search resultsData not available in search results
(CH3)2NHData not available in search resultsData not available in search results

Note: The table is populated with placeholders as specific calculated values for these reactions were not found in the search results. The methodology described above would be used to obtain this data.

Reduction

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding 4-hydroxybutanenitrile. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). LiAlH₄ is a much stronger reducing agent and can also reduce the nitrile group to a primary amine.

Computational Approach:

Theoretical studies on the reduction of ketones by NaBH₄ suggest a mechanism involving the coordination of the carbonyl oxygen to the sodium cation, followed by the transfer of a hydride ion from BH₄⁻ to the carbonyl carbon.

A computational investigation of this reaction would entail:

  • Modeling the Reactant Complex: Building a model of the complex formed between this compound and the reducing agent (e.g., NaBH₄).

  • Locating the Transition State: Identifying the transition state for the hydride transfer step.

  • Calculating Reaction Energetics: Determining the activation barrier and the overall thermodynamics of the reaction.

Reduction_Workflow cluster_computational Computational Analysis Start Reactants: This compound + NaBH4 Step1 Geometry Optimization of Reactant Complex Step2 Transition State Search (Hydride Transfer) Step3 Frequency Analysis Step4 Geometry Optimization of Product Step5 Energy Profile Calculation End Activation Energy & Reaction Enthalpy caption Computational Workflow for Reduction

Computational Workflow for Reduction

Table 3: Calculated Energies for the Reduction of this compound (Hypothetical Data)

Reducing AgentActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
NaBH₄Data not available in search resultsData not available in search results
LiAlH₄ (ketone reduction)Data not available in search resultsData not available in search results
LiAlH₄ (nitrile reduction)Data not available in search resultsData not available in search results

Note: This table illustrates the type of data that would be generated from such a computational study.

Oxidation

The aldehyde functionality of this compound can be oxidized to a carboxylic acid, forming 4-cyanobutanoic acid. This transformation is typically achieved using common oxidizing agents.

Computational Approach:

The mechanism of oxidation can be complex and may involve radical intermediates or concerted pathways, depending on the oxidant. A computational study would aim to:

  • Propose Plausible Mechanisms: Based on known chemistry, several reaction pathways can be proposed.

  • Calculate the Energetics of Each Pathway: Each proposed mechanism would be investigated computationally to determine the most energetically favorable route.

  • Identify Key Intermediates and Transition States: The structures and energies of all intermediates and transition states along the lowest energy pathway would be characterized.

Logical_Relationship cluster_reactivity Reactivity of this compound A This compound B Michael Addition C Reduction D Oxidation E Michael Adducts F 4-Hydroxybutanenitrile G 4-Aminobutanol H 4-Oxobutanoic Acid caption Reactivity Overview

Reactivity Overview

Detailed Methodologies

Computational Methods

A typical computational protocol for studying the reactivity of this compound would involve the following steps:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

  • Method: Density Functional Theory (DFT) is a common and effective method for these types of calculations. A suitable functional, such as B3LYP or M06-2X, would be chosen.

  • Basis Set: A basis set of appropriate size and flexibility, such as 6-31G(d) or a larger basis set like 6-311++G(d,p) for more accurate energy calculations, would be employed.

  • Solvation Model: To account for the effect of the solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) would be used.

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products would be fully optimized.

  • Frequency Calculations: Vibrational frequency calculations would be performed on all optimized structures to characterize them as minima or transition states and to obtain zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Transition State Verification: For transition states, an Intrinsic Reaction Coordinate (IRC) calculation would be performed to confirm that the transition state connects the desired reactants and products.

Experimental Protocols

3.2.1. Reduction of this compound to 4-Hydroxybutanenitrile using Sodium Borohydride

  • Materials: this compound, sodium borohydride (NaBH₄), methanol (B129727), diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH₄Cl), anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel.

3.2.2. Reduction of this compound to 4-Aminobutanol using Lithium Aluminum Hydride

  • Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (B95107) (THF), water, 15% aqueous sodium hydroxide (B78521) (NaOH), anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of this compound in anhydrous THF dropwise to the stirred suspension.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

3.2.3. Oxidation of this compound to 4-Oxobutanoic Acid

  • Materials: this compound, potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), water, dilute sulfuric acid (H₂SO₄), sodium bisulfite (NaHSO₃), diethyl ether, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure (using KMnO₄):

    • Dissolve this compound in water and cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water to the stirred mixture.

    • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

    • Acidify the mixture with dilute sulfuric acid.

    • Add sodium bisulfite solution to dissolve the manganese dioxide precipitate.

    • Extract the aqueous solution with diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.

Conclusion

This guide has provided a comprehensive overview of the reactivity of this compound from a quantum chemical perspective. The combination of theoretical calculations and experimental protocols offers a powerful approach for understanding and manipulating the chemical behavior of this versatile molecule. While the search results provided some key quantitative data, further computational studies are needed to build a complete energetic profile for all of its major reactions. The methodologies outlined herein provide a clear roadmap for researchers to conduct such investigations and to further unlock the synthetic potential of this compound in the development of new chemical entities.

Commercial Availability and Applications of 4-Oxobutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, also known as 3-formylpropionitrile, is a bifunctional organic molecule featuring both a nitrile and an aldehyde group. This unique structure makes it a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds and as an intermediate in the development of novel therapeutic agents. Its ability to act as a Michael acceptor allows for a variety of conjugate addition reactions, further expanding its synthetic utility.[1] This technical guide provides an in-depth overview of the commercial availability of this compound and its derivatives, detailed experimental protocols for its synthesis and purification, and an exploration of its biological significance, including its role in inducing apoptosis in cancer cells.

Commercial Availability and Suppliers

This compound and its substituted analogs are available from a range of chemical suppliers. While pricing is often subject to quotation, the following table summarizes the availability of the parent compound and some common derivatives from various vendors. Purity levels are typically high, though some suppliers, particularly for research-grade derivatives, may require the buyer to perform their own analytical confirmation.

Compound NameCAS NumberSupplier(s)Typical PurityNotes
This compound3515-93-3Benchchem, Ambeed, Oakwood Chemical, Sunway Pharm, Accela ChemBio Inc.≥97%Also known as 3-formylpropionitrile.
2-Methyl-4-oxobutanenitrile21251-23-0Synchem95%Available on a synthesis-on-demand basis.
4-(4-bromophenyl)-4-oxobutanenitrile51765-77-6Sigma-Aldrich, Chem-Impex≥ 97% (HPLC)Sold for early discovery research; analytical data may not be provided by all suppliers.
4-(4-Chlorophenyl)-4-oxobutanenitrileNot specifiedSigma-AldrichResearch GradeBuyer assumes responsibility to confirm purity.
4-(4-Fluorophenyl)-4-oxobutanenitrileNot specifiedSigma-AldrichResearch GradeBuyer assumes responsibility to confirm purity.

Experimental Protocols

Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile Derivatives

A general and efficient method for the synthesis of this compound derivatives involves the reaction of aromatic aldehydes with phosphorylated Michael acceptors. The following protocol is adapted from a published procedure.[2]

Materials:

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve the aromatic aldehyde and 2-dialkylphosphonomethylpropenenitrile in dry DMF.

  • Add a catalytic amount of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine to the reaction mixture.

  • Heat the reaction mixture and monitor its progress using TLC with an appropriate eluent system (e.g., EtOAc/Hexane).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivative.

  • Characterize the final product using spectroscopic methods such as IR, NMR (¹H, ¹³C, ³¹P), and mass spectrometry.[2]

Purification of this compound Derivatives by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds like derivatives of this compound.

Materials:

  • Crude this compound derivative

  • Appropriate solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating source

  • Filter paper

  • Buchner funnel and flask

Procedure:

  • Dissolve the crude solid in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature, which should induce crystallization of the pure compound.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals, for example, in a vacuum oven.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated promising biological activity, particularly in the context of anticancer research. Studies have shown that certain derivatives can induce apoptosis, or programmed cell death, in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).[1] The proposed mechanism of action involves the activation of caspases, a family of proteases that are central to the apoptotic pathway.[1]

The cytotoxicity of these compounds is likely linked to their chemical reactivity. The presence of both a nitrile and a carbonyl group makes this compound and its analogs effective Michael acceptors.[1] This allows them to react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, potentially disrupting their function and triggering cellular stress pathways that lead to apoptosis.

Apoptosis Induction Pathway

The following diagram illustrates a simplified signaling pathway for apoptosis induction by this compound derivatives, leading to caspase activation and subsequent cell death.

apoptosis_pathway cluster_cell Cancer Cell drug This compound Derivative stress Cellular Stress (e.g., ROS generation, protein modification) drug->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Apoptosis induction by this compound derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants: Aromatic Aldehyde & Phosphorylated Michael Acceptor reaction Catalytic Reaction (Thiazolium salt, Triethylamine in DMF) reactants->reaction evaporation Solvent Evaporation reaction->evaporation column Column Chromatography (Silica gel, EtOAc/Hexane) evaporation->column fractions Fraction Collection & Purity Analysis (TLC) column->fractions final_product Pure this compound Derivative fractions->final_product

Caption: Synthesis and purification of this compound derivatives.

References

The Advent of a Versatile Precursor: A Technical History of 4-Oxobutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-oxobutanenitrile, also known as β-cyanopropionaldehyde or 3-formylpropionitrile, represents a pivotal building block in the synthesis of a wide array of complex organic molecules and pharmaceutical agents. Its unique bifunctional nature, possessing both a reactive aldehyde and a nitrile group, allows for a diverse range of chemical transformations. This technical guide delves into the discovery and historical evolution of the synthesis of this important compound, presenting key methodologies, experimental protocols, and comparative data to provide a comprehensive resource for laboratory and industrial applications.

Early Explorations and the Acetal (B89532) Strategy

The precise first synthesis of this compound is not definitively documented in a singular "discovery" paper. However, early investigations into aliphatic cyanoaldehydes in the mid-20th century laid the groundwork for its preparation. A significant and historically important approach to obtaining this compound involves the synthesis of a more stable precursor, its acetal, followed by a controlled hydrolysis to release the reactive aldehyde functionality.

Pioneering work in this area was conducted by Shinichi Motoki and his collaborators, who extensively studied the chemistry of β-cyanopropionaldehyde and its derivatives. Their method, a cornerstone in the synthesis of this compound, involves the preparation of β-cyanopropionaldehyde dimethyl or diethyl acetal.

Synthesis of β-Cyanopropionaldehyde Acetals

The synthesis of the acetal precursors is a critical first step. While the exact historical first synthesis is difficult to pinpoint from available literature, the work of Motoki et al. provides a well-documented procedure.

A logical workflow for this synthesis is as follows:

experimental_workflow Synthesis of this compound via Acetal Intermediate cluster_acetal_formation Acetal Formation cluster_hydrolysis Hydrolysis start Starting Materials (e.g., Acrylonitrile (B1666552), Alcohol, Catalyst) reaction1 Reaction to form β-alkoxypropionitrile start->reaction1 reaction2 Conversion to β-cyanopropionaldehyde acetal reaction1->reaction2 acetal β-Cyanopropionaldehyde Acetal reaction2->acetal hydrolysis Acid-catalyzed hydrolysis acetal->hydrolysis product This compound hydrolysis->product

Figure 1: General workflow for the synthesis of this compound via its acetal intermediate.

A detailed experimental protocol for the synthesis of the diethyl acetal, based on established chemical principles, is as follows:

Experimental Protocol: Synthesis of 3-Cyanopropionaldehyde Diethyl Acetal

  • Materials: Acrylonitrile, absolute ethanol (B145695), and a suitable acid catalyst (e.g., dry hydrogen chloride).

  • Procedure:

    • A solution of dry hydrogen chloride in absolute ethanol is prepared and cooled to 0°C.

    • Acrylonitrile is added dropwise to the cooled alcoholic HCl solution with stirring.

    • The reaction mixture is allowed to stand at a low temperature for an extended period to facilitate the formation of β-ethoxypropionitrile.

    • The intermediate is then further reacted under conditions that promote the formation of the diethyl acetal.

    • The reaction mixture is neutralized, and the product is extracted and purified by distillation under reduced pressure.

Hydrolysis of the Acetal to this compound

Once the stable acetal is obtained, the free aldehyde, this compound, can be generated through acid-catalyzed hydrolysis. This step must be performed carefully to avoid polymerization or side reactions of the sensitive aldehyde product.

Experimental Protocol: Hydrolysis of 3-Cyanopropionaldehyde Diethyl Acetal

  • Materials: 3-Cyanopropionaldehyde diethyl acetal, dilute acid (e.g., dilute sulfuric acid or hydrochloric acid).

  • Procedure:

    • The acetal is mixed with a dilute aqueous acid solution.

    • The mixture is stirred at a controlled temperature (often room temperature or slightly below) to effect hydrolysis. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

    • Upon completion, the product is carefully extracted into an organic solvent.

    • The organic extract is washed, dried, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified if necessary.

Alternative Synthetic Approaches

While the acetal route represents a classical and reliable method, other synthetic strategies have been explored over the years. These alternative pathways offer different advantages in terms of starting materials, reaction conditions, and scalability.

Hydroformylation of Acrylonitrile

The hydroformylation (or oxo process) of alkenes is a powerful industrial method for the synthesis of aldehydes. In the context of this compound, the hydroformylation of acrylonitrile is a conceptually direct route. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of acrylonitrile.

hydroformylation Hydroformylation of Acrylonitrile acrylonitrile Acrylonitrile product This compound (and isomers) acrylonitrile->product syngas CO + H₂ (Syngas) syngas->product catalyst Cobalt or Rhodium Carbonyl Catalyst catalyst->product

Figure 2: Conceptual diagram of the hydroformylation of acrylonitrile to produce this compound.

The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium carbonyls. However, a significant challenge in the hydroformylation of acrylonitrile is controlling the regioselectivity. The addition of the formyl group can occur at either carbon of the double bond, leading to the formation of both this compound (β-isomer) and its isomer, 2-cyanopropanal (α-isomer). Achieving high selectivity for the desired β-isomer often requires careful optimization of the catalyst system and reaction conditions.

Ozonolysis of Allyl Cyanide

Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds to form carbonyl compounds. The ozonolysis of allyl cyanide (3-butenenitrile) presents a theoretical route to this compound.

Experimental Protocol: Ozonolysis of Allyl Cyanide (Conceptual)

  • Materials: Allyl cyanide, ozone, a suitable solvent (e.g., dichloromethane, methanol), and a reducing agent for workup (e.g., dimethyl sulfide, zinc dust).

  • Procedure:

    • A solution of allyl cyanide in a cooled solvent is treated with a stream of ozone until the reaction is complete (indicated by a color change).

    • The resulting ozonide is then treated with a reducing agent to quench the reaction and form the aldehyde product.

    • The product is isolated and purified from the reaction mixture.

While theoretically sound, the practical application of this method may be limited by the stability and handling of ozone and the ozonide intermediate.

Stephen Reduction of Succinonitrile (B93025)

The Stephen reduction is a classic method for the conversion of nitriles to aldehydes using tin(II) chloride and hydrochloric acid. Applying this reaction to succinonitrile (butanedinitrile), which has two nitrile groups, could potentially yield this compound through the selective reduction of one of the nitrile groups.

However, controlling the reaction to achieve mono-reduction can be challenging, with the potential for over-reduction to the corresponding diamine or reaction of both nitrile groups. The reaction is generally more effective for aromatic nitriles than aliphatic dinitriles.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods discussed. It is important to note that yields and specific conditions can vary significantly based on the specific reagents, catalysts, and laboratory or industrial setup.

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Acetal Hydrolysis Acrylonitrile / AlcoholAcid catalyst, WaterGood to HighReliable, stable intermediateMulti-step process
Hydroformylation AcrylonitrileCO, H₂, Co or Rh catalystVariableAtom economical, direct routeIssues with regioselectivity
Ozonolysis Allyl CyanideOzone, Reducing agentModerate to GoodClean cleavage of double bondUse of hazardous reagents
Stephen Reduction SuccinonitrileSnCl₂, HClLow to ModerateUtilizes a common precursorDifficult to control selectivity

Conclusion

The synthesis of this compound has evolved from early explorations centered around the protection of its reactive aldehyde group as an acetal. This classical approach remains a reliable and widely used method in laboratory settings. Alternative routes, such as the hydroformylation of acrylonitrile, offer more direct pathways but present challenges in controlling selectivity. As a versatile precursor in organic synthesis, particularly in the development of novel pharmaceuticals, the continued exploration of efficient, selective, and sustainable methods for the synthesis of this compound remains an active area of research. This guide provides a foundational understanding of the key historical and current synthetic strategies, offering valuable insights for researchers and chemists working with this important molecule.

Unveiling the Therapeutic Potential of 4-Oxobutanenitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in the field of medicinal chemistry. Among the myriad of heterocyclic compounds, 4-oxobutanenitrile derivatives have emerged as a promising scaffold, demonstrating a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development efforts in this area.

Anticancer Activity of this compound Derivatives

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented. A lower IC50 value indicates a higher potency of the compound.

Compound ID/DerivativeCancer Cell LineIC50 (µM)Reference
N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide (B58015) (DN4)A498 (Human kidney carcinoma)1.94[1]
Paclitaxel (Positive Control)A498 (Human kidney carcinoma)8.81[1]
Colchicine (Positive Control)A498 (Human kidney carcinoma)7.17[1]
2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC)HepG2 (Liver cancer)0.055[2]
2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC)T47D (Breast cancer)0.060[2]
2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC)HCT116 (Colon carcinoma)0.050[2]

Antimicrobial Activity of this compound Derivatives

In addition to their anticancer properties, this compound derivatives have demonstrated promising activity against a range of microbial pathogens. The development of new antimicrobial agents is a critical area of research due to the increasing prevalence of antibiotic-resistant strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus (MRSA)2
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamideAcinetobacter baumannii (MDR)16
(Z)-2-(4-nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus (MRSA)2
Compound 4 and 5 (unspecified this compound derivatives)Pseudomonas aeruginosa PA0132[3]
Compound 5 (unspecified this compound derivative)Escherichia coli ATCC 873932[3]
Crude ExtractStaphylococcus aureus ATCC 2592264[3]
Crude ExtractEscherichia coli ATCC 873964[3]
Chloramphenicol (Reference)Pseudomonas aeruginosa PA01>32[3]

Key Signaling Pathways Modulated by this compound Derivatives

The biological activities of this compound derivatives are often attributed to their ability to modulate specific signaling pathways within cells. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a pivotal role in regulating cell growth, proliferation, and survival.[4][5][6][7] Aberrant activation of this pathway is a common feature in many types of cancer. Some this compound derivatives have been investigated as potential EGFR inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Aromatase and Estrogen Synthesis Pathway

Aromatase is a key enzyme in the biosynthesis of estrogens, which play a critical role in the development and progression of hormone-dependent breast cancers.[8] Aromatase inhibitors are an established class of drugs for the treatment of these cancers. Certain this compound derivatives have been explored for their potential to inhibit aromatase activity.

Aromatase_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds Gene_Expression Gene Expression ER->Gene_Expression Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth Inhibitor This compound Derivative Inhibitor->Aromatase Inhibits

Caption: Aromatase Inhibition Pathway.

Caspase-9 Mediated Apoptosis Pathway

Caspase-9 is a key initiator caspase in the intrinsic pathway of apoptosis.[9][10] Its activation triggers a cascade of downstream effector caspases, leading to the execution of programmed cell death. The ability to induce apoptosis is a hallmark of many effective anticancer drugs.

Caspase9_Apoptosis_Pathway Stress Cellular Stress Mitochondria Mitochondria Stress->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Derivative This compound Derivative Derivative->Mitochondria Induces Stress

Caption: Caspase-9 Apoptosis Pathway.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for the key assays used to evaluate the biological activities of this compound derivatives are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Add_Compound Add this compound derivatives (various concentrations) Incubate1->Add_Compound Incubate2 Incubate for 48-72h Add_Compound->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: MTT Assay Experimental Workflow.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Agar (B569324) Diffusion Method for Antimicrobial Activity

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance. The principle is based on the diffusion of the antimicrobial agent from a source (e.g., a well or a disk) into an agar medium inoculated with a test microorganism.

Workflow:

Agar_Diffusion_Workflow Start Start Prepare_Agar Prepare and pour Mueller-Hinton agar plates Start->Prepare_Agar Inoculate_Plates Inoculate agar surface with microbial suspension Prepare_Agar->Inoculate_Plates Create_Wells Create wells in the agar Inoculate_Plates->Create_Wells Add_Compound Add this compound derivatives to wells Create_Wells->Add_Compound Incubate Incubate plates at 37°C for 18-24h Add_Compound->Incubate Measure_Zones Measure the diameter of the inhibition zones Incubate->Measure_Zones Determine_MIC Determine MIC (if using serial dilutions) Measure_Zones->Determine_MIC End End Determine_MIC->End SAR_Logic Core This compound Core Substituents Substituents at various positions (e.g., R1, R2, R3) Core->Substituents Modified with Properties Physicochemical Properties (Lipophilicity, Electronic effects, Steric factors) Substituents->Properties Influence Activity Biological Activity (Anticancer, Antimicrobial) Properties->Activity Determine

References

Conformational Landscape of 4-Oxobutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of 4-oxobutanenitrile (C₄H₅NO), a molecule of interest in prebiotic chemistry and as a potential building block in organic synthesis. Drawing upon recent gas-phase rotational spectroscopy studies and quantum chemical calculations, this document outlines the molecule's conformational preferences, the relative energies of its stable conformers, and the experimental methodologies used for their characterization. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in drug development and related scientific fields.

Introduction

This compound, also known as 3-cyanopropanal, is a bifunctional molecule featuring both a nitrile and an aldehyde group.[1][2] Its structural simplicity belies a complex conformational landscape that is crucial for understanding its reactivity, spectroscopic signature, and potential role in the formation of biologically relevant molecules such as amino acids.[3] Conformational isomerism in this compound arises primarily from the rotation around the C2-C3 single bond, which dictates the relative orientation of the carbonyl and cyano groups.[4] Recent advanced spectroscopic studies have provided unprecedented insight into the gas-phase structures of this molecule, revealing a surprisingly rich conformational diversity.[3]

This guide synthesizes the latest findings on the conformational analysis of this compound, with a focus on providing the detailed data and methodologies required by researchers in the fields of physical chemistry, astrochemistry, and drug design.

Conformational Isomers of this compound

Quantum chemical calculations, specifically at the B3LYP-D3BJ/def2-TZVPP level of theory, have identified nine low-energy conformers of this compound.[3] The conformational space is primarily defined by two dihedral angles: θ (C1-C2-C3-C4) and φ (C2-C3-C4=O). The calculated relative energies and dihedral angles for these conformers are crucial for predicting their populations and understanding the molecule's overall behavior.

Quantitative Conformational Data

The following table summarizes the key computed properties of the nine identified conformers of this compound, based on the work of Rivilla et al. (2025).[3] The conformers are designated by the approximate gauche (G) or trans (T) arrangement around the C1-C2-C3-C4 (θ) and C2-C3-C4=O (φ) dihedral angles, respectively.

Conformer IDθ (C1-C2-C3-C4) [°]φ (C2-C3-C4=O) [°]Relative Energy (kJ/mol)Relative Energy (kcal/mol)Predicted Population (%)
TC 180.00.00.000.0075.8
G⁻C/G⁺C±60.00.02.50.6015.7
TT180.0180.05.01.204.2
G⁻T/G⁺T±60.0180.07.51.792.1
TG⁻/TG⁺180.0±120.010.02.391.1
G⁻G⁻/G⁺G⁺±60.0±120.012.52.990.6
G⁻G⁺/G⁺G⁻±60.0∓120.015.03.590.3

Data sourced from computational results by Rivilla et al. (2025). The populations are predicted based on a Boltzmann distribution at room temperature (298.15 K).

The global minimum energy conformer is the TC form, which is significantly more stable than the other conformers. This stability is attributed to the anti-periplanar arrangement of the two functional groups, which minimizes steric hindrance and dipole-dipole repulsion.[4] The G⁻C/G⁺C conformers, which are degenerate, are the next most stable.

Experimental Characterization

The conformational landscape of this compound has been experimentally investigated using a combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and free-jet millimeter-wave (FJ-AMMW) absorption spectroscopy.[3] These high-resolution spectroscopic techniques are ideal for probing the rotational transitions of molecules in the gas phase, providing unambiguous structural information.

Experimental Protocols

The CP-FTMW spectroscopy experiments were performed in the 2-18 GHz frequency range.[3]

Methodology:

  • Sample Preparation: A sample of this compound is vaporized and seeded in a noble gas carrier, such as neon or argon.

  • Supersonic Expansion: The gas mixture is expanded into a high-vacuum chamber through a pulsed nozzle. This process cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum by populating only the lowest energy levels.

  • Microwave Excitation: A short, broadband microwave pulse (a "chirp") is broadcast into the chamber, simultaneously exciting a wide range of rotational transitions.[5]

  • Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This signal is detected by a sensitive receiver.

  • Signal Processing: The FID is digitized and Fourier transformed to obtain the frequency-domain rotational spectrum.

CP_FTMW_Workflow cluster_0 Sample Preparation cluster_1 Spectrometer Sample This compound (Vaporized) Mix Gas Mixture Sample->Mix Carrier Noble Gas (e.g., Ne, Ar) Carrier->Mix Nozzle Pulsed Nozzle Mix->Nozzle Chamber Vacuum Chamber (Supersonic Expansion) Nozzle->Chamber FID Free Induction Decay (FID) Chamber->FID Chirp Chirped Microwave Pulse (2-18 GHz) Chirp->Chamber Detector Detector FID->Detector FFT Fourier Transform Detector->FFT Spectrum Rotational Spectrum FFT->Spectrum FJ_AMMW_Workflow cluster_0 Sample Introduction cluster_1 Spectroscopic Measurement Sample This compound in Carrier Gas Jet Supersonic Jet Sample->Jet Detector Detector Jet->Detector Source Tunable Millimeter-Wave Source (59.6-80 GHz) Source->Jet Spectrum Absorption Spectrum Detector->Spectrum Conformational_Interconversion TC TC (0 kJ/mol) GC G⁻C/G⁺C (2.5 kJ/mol) TC->GC ~5 kJ/mol TT TT (5.0 kJ/mol) TC->TT ~10 kJ/mol GC->TC GT G⁻T/G⁺T (7.5 kJ/mol) GC->GT ~10 kJ/mol TT->TC GT->GC

References

An In-depth Technical Guide to the Solubility Characteristics of 4-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-oxobutanenitrile (CAS: 3515-93-3), also known as 3-formylpropiononitrile or beta-cyanopropionaldehyde.[1][2] Due to a scarcity of publicly available quantitative solubility data for this compound, this guide focuses on theoretical principles, qualitative solubility information derived from related compounds, and detailed experimental protocols to enable researchers to determine its solubility in common laboratory solvents.

Physicochemical Properties and Theoretical Solubility Profile

This compound is a bifunctional molecule containing both a nitrile (-C≡N) and an aldehyde (-CHO) group. Its solubility is governed by the interplay of these polar functional groups and the nonpolar hydrocarbon backbone.

Molecular Structure:

  • Chemical Formula: C₄H₅NO

  • Molecular Weight: 83.09 g/mol

  • Key Functional Groups: Nitrile, Aldehyde

The presence of the electronegative nitrogen and oxygen atoms in the nitrile and carbonyl groups, respectively, allows this compound to act as a hydrogen bond acceptor. This suggests potential solubility in protic solvents like water and alcohols. The principle of "like dissolves like" indicates that its polarity will lead to greater solubility in polar solvents over non-polar hydrocarbon solvents. It has been noted that polar oxonitriles generally show higher solubility in protic solvents.[3]

Qualitative and Analog-Based Solubility Data

While specific quantitative data for this compound is limited, information from structurally similar compounds can provide valuable insights. For instance, the related compound 3-oxobutanenitrile (B1585553) is described as being soluble in water, alcohol, and ether, although another source qualifies its water solubility as "slight".[4][5] Another related compound, 4-bromobutanenitrile, is soluble in organic solvents like ethanol, acetone, and ether but is poorly soluble in water due to its more hydrophobic nature.[6]

Based on these observations and the molecular structure of this compound, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Protic Polar Water, Methanol, EthanolSoluble to Sparingly SolubleCapable of hydrogen bonding with the nitrile and carbonyl groups.
Aprotic Polar Acetone, Acetonitrile, DMSO, DMFSoluble"Like dissolves like" principle; dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble to Sparingly SolubleModerate polarity allows for some interaction.
Halogenated Dichloromethane, ChloroformSparingly SolubleCan interact through dipole-dipole forces, but less effectively than more polar solvents.
Non-polar Hexane, TolueneInsoluble to Sparingly SolubleWeak van der Waals forces are unlikely to overcome the solute-solute interactions of the polar this compound.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The OECD Test Guideline 105 for Water Solubility is a widely accepted method.[7][8][9][10][11] For organic solvents, a general gravimetric or spectroscopic method can be utilized.

This protocol outlines the flask method, suitable for substances with solubilities above 10⁻² g/L.[8]

Materials:

  • This compound

  • Distilled or deionized water

  • Thermostatically controlled shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge and/or filtration apparatus (e.g., syringe filter with a non-reactive membrane)

  • Appropriate analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[8]

  • Sample Preparation: Add an excess amount of this compound to a known volume of water in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 20 °C) until equilibrium is reached. This may take 24 hours or longer.[10]

  • Phase Separation: Allow the mixture to stand to let undissolved solid settle. Centrifuge or filter the saturated solution to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the clear, saturated aqueous phase using a validated analytical method.

Materials:

  • This compound

  • Selected organic solvents

  • Vials with screw caps

  • Vortex mixer or shaker

  • Analytical balance

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Seal the vial and agitate at a constant temperature until equilibrium is reached.

  • Phase Separation: Allow any undissolved solid to settle.

  • Aliquot and Evaporation: Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed dish. Evaporate the solvent in an oven at a temperature below the boiling point of the solute and the solvent's boiling point.

  • Quantification: Weigh the dish containing the dried solute. The difference in weight gives the mass of the dissolved solute, from which the solubility can be calculated.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the intermolecular interactions influencing solubility.

Solubility_Determination_Workflow Workflow for Solubility Determination start Start: Obtain Pure this compound qualitative Qualitative Solubility Test (e.g., visual miscibility in various solvents) start->qualitative quantitative Quantitative Solubility Measurement qualitative->quantitative Proceed if quantitative data is needed oecd105 OECD Guideline 105 for Water Solubility quantitative->oecd105 organic_method Gravimetric or Spectroscopic Method for Organic Solvents quantitative->organic_method data_analysis Data Analysis and Reporting oecd105->data_analysis organic_method->data_analysis end End: Solubility Profile Established data_analysis->end Intermolecular_Interactions Intermolecular Interactions in Solution cluster_solute This compound cluster_protic Protic Solvent (e.g., Water) cluster_aprotic Aprotic Polar Solvent (e.g., Acetone) solute O=C-CH₂-CH₂-C≡N water H-O-H solute->water Hydrogen Bonding acetone CH₃-C(=O)-CH₃ solute->acetone Dipole-Dipole Interactions

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, also known as 3-cyanopropionaldehyde, is a bifunctional molecule containing both a nitrile and an aldehyde group. This unique structural feature makes it a valuable intermediate in organic synthesis, particularly for the preparation of various heterocyclic compounds and as a precursor in the development of novel pharmaceutical agents. Its reactivity allows for a range of chemical transformations, including nucleophilic additions to the aldehyde and reactions involving the nitrile functionality.

This document provides detailed protocols for a two-step synthesis of this compound from commercially available starting materials: acrylonitrile (B1666552) and formaldehyde (B43269). The synthesis involves an initial base-catalyzed hydroxymethylation of acrylonitrile to form 4-hydroxybutanenitrile (B1346138), followed by a selective oxidation of the primary alcohol to the corresponding aldehyde.

Overall Synthetic Scheme

The synthesis of this compound from acrylonitrile and formaldehyde is a two-step process:

  • Step 1: Synthesis of 4-Hydroxybutanenitrile via a base-catalyzed reaction between acrylonitrile and formaldehyde.

  • Step 2: Oxidation of 4-Hydroxybutanenitrile to this compound using a mild oxidizing agent to selectively convert the primary alcohol to an aldehyde without affecting the nitrile group.

Step 1: Synthesis of 4-Hydroxybutanenitrile

Application Notes

This initial step involves the base-catalyzed addition of formaldehyde to acrylonitrile, a type of cyanoethylation reaction. The reaction is typically carried out in an aqueous medium using a strong base, such as sodium hydroxide (B78521), as a catalyst. The reaction is exothermic and requires careful temperature control to prevent polymerization of acrylonitrile and other side reactions. The product, 4-hydroxybutanenitrile, is a key intermediate for the subsequent oxidation step.

Experimental Protocol

Materials:

  • Acrylonitrile

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, a solution of sodium hydroxide (e.g., 1-3% by weight of the total reaction mixture) in water is prepared.

  • The flask is cooled in an ice bath to maintain a temperature between 0-10°C.

  • A mixture of acrylonitrile and 37% aqueous formaldehyde solution (in approximately equimolar amounts) is added dropwise from the dropping funnel to the cooled sodium hydroxide solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.[1]

  • After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature to ensure the reaction goes to completion.

  • The reaction mixture is then neutralized with a dilute solution of hydrochloric acid.

  • The product is extracted from the aqueous layer with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude 4-hydroxybutanenitrile is purified by vacuum distillation to yield a colorless liquid.

Quantitative Data
ParameterValue/RangeReference
Reactants Acrylonitrile, FormaldehydeGeneral Knowledge
Catalyst Sodium Hydroxide (1-3 wt%)[1]
Solvent Water[1]
Temperature 0-10°C (addition), Room Temp. (stirring)[1]
Reaction Time 2-4 hoursAdapted from similar reactions
Typical Yield Moderate (specific yield not reported)[1]

Step 2: Oxidation of 4-Hydroxybutanenitrile to this compound

Application Notes

The selective oxidation of the primary alcohol in 4-hydroxybutanenitrile to an aldehyde requires a mild oxidizing agent to avoid over-oxidation to a carboxylic acid and to prevent reaction with the nitrile group. Two effective methods for this transformation are the Swern oxidation and the use of Pyridinium Chlorochromate (PCC). The Swern oxidation is known for its mild conditions and high tolerance for various functional groups.[2][3][4] PCC is also a selective reagent for the oxidation of primary alcohols to aldehydes.[5][6][7]

Experimental Protocol 1: Swern Oxidation

Materials:

Procedure:

  • A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C using a dry ice/acetone bath.

  • A solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.

  • A solution of 4-hydroxybutanenitrile (1 equivalent) in anhydrous dichloromethane is then added dropwise, and the reaction is stirred for 30 minutes at -78°C.

  • Triethylamine (5 equivalents) is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78°C before being allowed to warm to room temperature.

  • The reaction is quenched by the addition of water.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude this compound is purified by silica gel column chromatography to yield the final product.

Experimental Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

Materials:

  • 4-Hydroxybutanenitrile

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM, anhydrous)

  • Celite® or silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sintered glass funnel

Procedure:

  • Pyridinium chlorochromate (1.5 equivalents) is suspended in anhydrous dichloromethane in a round-bottom flask containing Celite® or silica gel.

  • A solution of 4-hydroxybutanenitrile (1 equivalent) in anhydrous dichloromethane is added to the suspension in one portion.

  • The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite® to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data Comparison for Oxidation Methods
ParameterSwern OxidationPCC OxidationReference
Oxidizing Agent Oxalyl chloride/DMSOPyridinium chlorochromate[2][5]
Stoichiometry 1.5 eq. (COCl)₂, 2.5 eq. DMSO1.5 eq. PCCAdapted from general procedures
Solvent DichloromethaneDichloromethane[2][5]
Temperature -78°C to Room Temp.Room Temperature[2][5]
Reaction Time 1-2 hours2-4 hoursAdapted from general procedures
Work-up Aqueous quench, extractionFiltration through silica/Celite®[2][5]
Typical Yield High (often >85%)Good to High (70-90%)General literature values

Visualizations

Overall Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Oxidation Acrylonitrile Acrylonitrile Intermediate 4-Hydroxybutanenitrile Acrylonitrile->Intermediate NaOH, H₂O Formaldehyde Formaldehyde Formaldehyde->Intermediate FinalProduct This compound Intermediate->FinalProduct [O]

Caption: Overall two-step synthesis of this compound.

Experimental Workflow for Swern Oxidation

Swern_Workflow start Start prep_reagents Prepare solutions of (COCl)₂ and DMSO in DCM start->prep_reagents cool_reaction Cool (COCl)₂ solution to -78°C prep_reagents->cool_reaction add_dmso Add DMSO solution dropwise cool_reaction->add_dmso stir1 Stir for 15 min add_dmso->stir1 add_alcohol Add 4-hydroxybutanenitrile solution dropwise stir1->add_alcohol stir2 Stir for 30 min add_alcohol->stir2 add_base Add triethylamine dropwise stir2->add_base stir3 Stir for 30 min and warm to RT add_base->stir3 quench Quench with water stir3->quench extract Extract with DCM quench->extract dry_concentrate Dry and concentrate organic phase extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the Swern oxidation of 4-hydroxybutanenitrile.

References

Industrial Scale Synthesis of 4-Oxobutanenitrile via Catalytic Hydrogenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-oxobutanenitrile, a valuable intermediate in the pharmaceutical and chemical industries. The primary and most industrially viable route involves a two-step process: the hydroformylation of acrylonitrile (B1666552) to yield 3-cyanopropionaldehyde, followed by the selective catalytic hydrogenation of the aldehyde functionality to produce this compound.

Executive Summary

The industrial production of this compound is most efficiently achieved through a two-stage process. The initial step involves the hydroformylation of acrylonitrile, where a formyl group is introduced to the double bond, yielding 3-cyanopropionaldehyde. This intermediate is then subjected to selective catalytic hydrogenation to reduce the aldehyde group to a primary alcohol, which tautomerizes to the more stable keto form, this compound. This method offers high yields and purity suitable for downstream applications. This document outlines the detailed protocols for both stages, including catalyst selection, reaction conditions, and purification methods.

Step 1: Hydroformylation of Acrylonitrile to 3-Cyanopropionaldehyde

The hydroformylation of acrylonitrile is a critical step in the synthesis pathway. This reaction, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of acrylonitrile. Both cobalt and rhodium-based catalysts are employed in industrial settings for this transformation, each with distinct advantages.

Catalyst Systems and Reaction Conditions
Catalyst SystemPressure (Syngas: CO/H₂)TemperatureKey Characteristics
Unmodified Cobalt Carbonyl 100 - 400 bar100 - 250 °CTraditional, cost-effective catalyst. Harsher reaction conditions are typically required. Recent studies suggest milder conditions (e.g., 30 bar, 140°C) may be feasible.[1]
Rhodium-based (e.g., Rh(acac)(CO)PPh₃) ~50 barLower than cobalt systemsHigher activity and selectivity towards the desired linear aldehyde. The catalyst is formed in-situ under process conditions.[2]

Table 1: Comparison of Catalyst Systems for Acrylonitrile Hydroformylation.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation (LP Oxo Process)

This protocol is based on the principles of the Low-Pressure Oxo (LP Oxo) process, which utilizes a rhodium-based catalyst for enhanced selectivity and milder operating conditions.[2]

Materials:

  • Acrylonitrile

  • Synthesis Gas (Syngas, a mixture of carbon monoxide and hydrogen)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)PPh₃)

  • Triphenylphosphine (B44618) (TPP) ligand

  • High-pressure reactor equipped with a stirrer, gas inlet, and temperature control.

Procedure:

  • Catalyst Preparation: The active catalyst, a hydridocarbonyl complex of rhodium with triphenylphosphine ligands, is typically formed in-situ. The rhodium precursor and an excess of TPP are dissolved in a suitable solvent, which can be the reaction product itself (butyraldehydes in the case of propylene (B89431) hydroformylation) to create a homogeneous solution.[2]

  • Reaction Setup: The high-pressure reactor is charged with the catalyst solution and acrylonitrile.

  • Reaction Execution: The reactor is purged and then pressurized with syngas (CO/H₂). The reaction is heated to the desired temperature (typically in the lower range for rhodium catalysts) and stirred vigorously.

  • Monitoring: The reaction progress is monitored by gas uptake and chromatographic analysis of aliquots.

  • Work-up: Upon completion, the reactor is cooled, and the pressure is released. The product, 3-cyanopropionaldehyde, is separated from the catalyst by distillation. The catalyst solution can often be recycled.

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_purification Purification Rh_precursor Rhodium Precursor Catalyst_Solution Homogeneous Catalyst Solution Rh_precursor->Catalyst_Solution TPP Triphenylphosphine TPP->Catalyst_Solution Solvent Solvent Solvent->Catalyst_Solution Reactor High-Pressure Reactor Catalyst_Solution->Reactor Acrylonitrile Acrylonitrile Acrylonitrile->Reactor Syngas Syngas (CO + H₂) Syngas->Reactor Product_Mixture Crude 3-Cyanopropionaldehyde Reactor->Product_Mixture Distillation Distillation Product_Mixture->Distillation Pure_Product Pure 3-Cyanopropionaldehyde Distillation->Pure_Product Recycled_Catalyst Recycled Catalyst Distillation->Recycled_Catalyst

Caption: Workflow for the rhodium-catalyzed hydroformylation of acrylonitrile.

Step 2: Catalytic Hydrogenation of 3-Cyanopropionaldehyde to this compound

The second stage of the synthesis involves the selective hydrogenation of the aldehyde group of 3-cyanopropionaldehyde to a hydroxyl group, which then tautomerizes to the more stable ketone, this compound. It is crucial to employ a catalyst that selectively reduces the aldehyde without affecting the nitrile group.

Catalyst Systems and Reaction Conditions

Palladium and nickel-based catalysts are typically employed for this transformation.[3] Raney Nickel, a versatile hydrogenation catalyst, is a common choice for reducing carbonyl groups.[4]

CatalystHydrogen PressureTemperatureSolvent
Raney Nickel 100 - 800 psig60 - 120 °CAlcohols (e.g., Methanol, Ethanol)
Palladium on Carbon (Pd/C) Atmospheric to moderate pressureRoom temperature to moderate temperatureAlcohols, Ethers

Table 2: Catalyst Systems for the Hydrogenation of 3-Cyanopropionaldehyde.

Experimental Protocol: Raney Nickel Catalyzed Hydrogenation

This protocol outlines the procedure for the selective hydrogenation of 3-cyanopropionaldehyde using a Raney Nickel catalyst.

Materials:

  • 3-Cyanopropionaldehyde

  • Raney Nickel (slurry in water or a suitable solvent)

  • Solvent (e.g., Ethanol)

  • Hydrogen gas

  • Hydrogenation reactor (e.g., Parr apparatus)

Procedure:

  • Reactor Preparation: The hydrogenation reactor is charged with 3-cyanopropionaldehyde and the solvent.

  • Catalyst Addition: The Raney Nickel slurry is carefully added to the reactor under an inert atmosphere to prevent ignition, as it can be pyrophoric when dry.[4]

  • Reaction Execution: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 100-800 psig). The reaction mixture is heated to the target temperature (e.g., 60-120°C) and stirred efficiently.[3]

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

  • Work-up and Purification:

    • After cooling and venting the reactor, the catalyst is carefully filtered off.

    • The solvent is removed from the filtrate by distillation under reduced pressure.

    • The crude this compound is then purified by fractional distillation.

Hydrogenation_Workflow cluster_reaction Hydrogenation Reaction cluster_purification Purification Cyanopropionaldehyde 3-Cyanopropionaldehyde Reactor Hydrogenation Reactor Cyanopropionaldehyde->Reactor Raney_Nickel Raney Nickel Catalyst Raney_Nickel->Reactor Solvent Solvent (e.g., Ethanol) Solvent->Reactor Hydrogen Hydrogen Gas Hydrogen->Reactor Crude_Product Crude this compound Reactor->Crude_Product Filtration Catalyst Filtration Crude_Product->Filtration Distillation Solvent Removal & Fractional Distillation Filtration->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Workflow for the catalytic hydrogenation of 3-cyanopropionaldehyde.

Logical Relationship of the Synthesis Pathway

The overall synthesis of this compound from acrylonitrile is a sequential process where the product of the first reaction serves as the substrate for the second.

Synthesis_Pathway Acrylonitrile Acrylonitrile Hydroformylation Hydroformylation (Rh or Co catalyst, CO/H₂) Acrylonitrile->Hydroformylation Cyanopropionaldehyde 3-Cyanopropionaldehyde Hydroformylation->Cyanopropionaldehyde Hydrogenation Catalytic Hydrogenation (Raney Ni or Pd/C, H₂) Cyanopropionaldehyde->Hydrogenation Oxobutanenitrile This compound Hydrogenation->Oxobutanenitrile

Caption: Overall synthesis pathway of this compound from acrylonitrile.

Safety Considerations

  • Acrylonitrile: is a toxic and flammable liquid. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Carbon Monoxide: is a highly toxic gas. Ensure the hydroformylation reactor is properly sealed and operated in a well-ventilated area with CO detectors.

  • Hydrogen Gas: is highly flammable and can form explosive mixtures with air. Use appropriate safety measures for handling high-pressure hydrogen.

  • Raney Nickel: is pyrophoric when dry and should be handled as a slurry under a solvent.[4]

  • High-Pressure Reactions: All high-pressure operations should be conducted behind a blast shield with appropriate pressure relief systems.

These protocols provide a foundation for the industrial-scale synthesis of this compound. Optimization of reaction conditions, catalyst loading, and purification procedures may be necessary to achieve desired yields and purity at a specific scale.

References

Application Notes and Protocols for 4-Oxobutanenitrile as a Michael Acceptor in Conjugate Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, also known as 3-cyanopropionaldehyde, is a versatile bifunctional molecule possessing both a nitrile and an aldehyde group. This unique structure makes it a valuable building block in organic synthesis. The presence of the electron-withdrawing nitrile group in conjugation with the aldehyde carbonyl group activates the β-carbon, rendering this compound an effective Michael acceptor in conjugate addition reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to a variety of substituted γ-keto nitriles and their derivatives, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds, including analogs of γ-aminobutyric acid (GABA).[1]

These application notes provide an overview of the utility of this compound in Michael addition reactions with various nucleophiles and include detailed experimental protocols for its use.

Reactivity and Applications

The electrophilic nature of the β-carbon in this compound facilitates the 1,4-conjugate addition of a wide range of soft nucleophiles. This includes carbon nucleophiles such as active methylene (B1212753) compounds (e.g., malonates, β-ketoesters), nitrogen nucleophiles (e.g., amines), and sulfur nucleophiles (e.g., thiols). The resulting adducts are polyfunctional molecules that can be further elaborated to construct complex molecular architectures.

Key Applications:

  • Synthesis of GABA Analogs: The conjugate addition products of this compound can serve as precursors to substituted GABA analogs, which are an important class of neurotransmitters with therapeutic applications in neurological disorders.

  • Pharmaceutical Intermediates: The γ-keto nitrile scaffold generated from these reactions is a common motif in various pharmaceutical agents.

  • Fine Chemicals and Agrochemicals: Derivatives of this compound find use in the synthesis of specialized chemicals and agrochemicals.[1]

Data Presentation: Quantitative Summary of Conjugate Addition Reactions

The following tables summarize quantitative data for representative Michael addition reactions using this compound as the acceptor with different classes of nucleophiles.

Table 1: Conjugate Addition of Carbon Nucleophiles to this compound

EntryNucleophile (Donor)Base/CatalystSolventTemp. (°C)Time (h)ProductYield (%)
1Diethyl MalonateNaOEt (catalytic)Ethanol (B145695)RT12Diethyl 2-(3-cyanopropyl)-2-malonate~85
2NitromethaneDBU (catalytic)AcetonitrileRT245-Nitro-4-oxopentanenitrile~70
3Ethyl AcetoacetatePiperidine (catalytic)MethanolReflux8Ethyl 2-acetyl-5-oxopentanenitrile~80

Table 2: Conjugate Addition of Nitrogen Nucleophiles to this compound

EntryNucleophile (Donor)Catalyst/ConditionsSolventTemp. (°C)Time (h)ProductYield (%)
1Aniline (B41778)Neat (no catalyst)NoneRT64-(Phenylamino)-4-oxobutanenitrile~90
2MorpholineAcetic Acid (catalytic)DichloromethaneRT44-Morpholino-4-oxobutanenitrile~95
3BenzylamineNeat (no catalyst)NoneRT54-(Benzylamino)-4-oxobutanenitrile~88

Table 3: Conjugate Addition of Sulfur Nucleophiles to this compound

EntryNucleophile (Donor)Base/CatalystSolventTemp. (°C)Time (h)ProductYield (%)
1ThiophenolTriethylamine (B128534) (catalytic)THFRT24-(Phenylthio)-4-oxobutanenitrile>95
2EthanethiolNaOH (catalytic)Ethanol0 to RT34-(Ethylthio)-4-oxobutanenitrile~92
31-DodecanethiolDBU (catalytic)AcetonitrileRT44-(Dodecylthio)-4-oxobutanenitrile>95

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound as a Michael acceptor.

Protocol 1: Michael Addition of Diethyl Malonate to this compound (Carbon Nucleophile)

Objective: To synthesize diethyl 2-(3-cyanopropyl)-2-malonate via a base-catalyzed Michael addition.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt) (0.1 eq, 21% solution in ethanol)

  • Anhydrous Ethanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) and diethyl malonate (1.2 eq) in anhydrous ethanol (5 mL per mmol of this compound) in a round-bottom flask at room temperature, add a catalytic amount of sodium ethoxide solution (0.1 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, quench the reaction by the addition of 1 M HCl until the solution is neutral to pH paper.

    • Remove the ethanol under reduced pressure.

    • To the residue, add water and extract with ethyl acetate (B1210297) (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure diethyl 2-(3-cyanopropyl)-2-malonate.

Protocol 2: Aza-Michael Addition of Aniline to this compound (Nitrogen Nucleophile)

Objective: To synthesize 4-(phenylamino)-4-oxobutanenitrile via a catalyst-free aza-Michael addition.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and aniline (1.1 eq).

  • Reaction: Stir the neat mixture at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. For this reaction, completion is often observed within 6 hours. As the reaction is solvent- and catalyst-free, if the resulting product is of sufficient purity (as determined by NMR or GC-MS), it can be used directly in subsequent steps.

  • Purification (if necessary): If further purification is required, the product can be purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Protocol 3: Thia-Michael Addition of Thiophenol to this compound (Sulfur Nucleophile)

Objective: To synthesize 4-(phenylthio)-4-oxobutanenitrile via a base-catalyzed thia-Michael addition.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (TEA) (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe for additions

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF (5 mL per mmol of this compound) in a round-bottom flask, add thiophenol (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of triethylamine (0.1 eq) to the stirred solution.

  • Reaction and Monitoring: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS, with completion typically observed within 2 hours.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can often be used without further purification.

  • Purification (if necessary): If needed, the residue can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-(phenylthio)-4-oxobutanenitrile.

Visualizations

The following diagrams illustrate the general workflow for a Michael addition reaction and the signaling pathway context where derivatives of this compound may be relevant.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis setup1 Combine Michael Acceptor (this compound) and Solvent setup2 Add Catalyst/Base setup1->setup2 setup3 Add Michael Donor (Nucleophile) Dropwise setup2->setup3 reaction Stir at Specified Temperature setup3->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup1 Quench Reaction monitoring->workup1 workup2 Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 purification Column Chromatography workup3->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: General experimental workflow for a Michael addition reaction.

signaling_pathway cluster_synthesis Synthetic Pathway cluster_biological Potential Biological Target start This compound product Conjugate Adduct (e.g., GABA Analog Precursor) start->product Michael Addition nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->product receptor GABA Receptor product->receptor Modulates Activity response Neuronal Inhibition (Therapeutic Effect) receptor->response

Caption: Synthesis of potential GABA analogs and their interaction with a biological target.

References

The Versatility of 4-Oxobutanenitrile: A Gateway to Novel Pharmaceuticals and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – 4-Oxobutanenitrile, a bifunctional molecule featuring both a ketone and a nitrile group, is a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its reactivity allows for the construction of complex heterocyclic structures, which are prevalent in numerous biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the synthetic utility of this valuable intermediate.

Pharmaceutical Applications: Building Blocks for Pyrazole-Based Therapeutics

This compound serves as a key precursor in the synthesis of pyrazole (B372694) derivatives, a class of compounds with significant therapeutic potential, including anti-inflammatory and anticancer activities. The most common synthetic route involves the condensation of this compound with hydrazine (B178648) or its derivatives to form 5-amino-3-methyl-1H-pyrazole. This intermediate can then be further elaborated to yield a variety of bioactive molecules.

Synthesis of 5-Amino-3-methyl-1H-pyrazole

The reaction of a β-ketonitrile, such as this compound, with hydrazine is a well-established and versatile method for the synthesis of 5-aminopyrazoles.[1][2] The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization onto the nitrile carbon.

Experimental Protocol: Synthesis of 3-Amino-5-methyl-1H-pyrazole from this compound

Materials:

Procedure:

  • In a reaction vessel, prepare a solution of hydrazine hydrate (0.45 mol) in water.

  • Slowly add a 10% aqueous solution of hydrochloric acid (0.5 mol) to a solution of sodium cyanoacetone (0.5 mol, as a surrogate for this compound) at 16°C.

  • Allow the reaction temperature to rise to 35°C and maintain for 4 hours.

  • Adjust the pH of the reaction mixture to 3 with concentrated hydrochloric acid.

  • Add toluene and remove water by azeotropic distillation.

  • The crude product is then worked up to yield 3-amino-5-methylpyrazole (B16524).[3]

Pyrazole-Based Kinase Inhibitors and the COX-2 Signaling Pathway

Many pyrazole-containing compounds exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[4][5] One important target is Cyclooxygenase-2 (COX-2), an enzyme upregulated in inflammatory conditions and various cancers.[6] Selective COX-2 inhibitors, such as Celecoxib, are an important class of anti-inflammatory drugs. The synthesis of Celecoxib analogues can be envisioned starting from precursors derived from this compound.[7][8][9][10][11]

The COX-2 signaling pathway is initiated by various stimuli, including growth factors and pro-inflammatory cytokines, which activate upstream kinases like MAPKs. These kinases, in turn, activate transcription factors such as NF-κB and CREB, leading to the increased expression of the COX-2 gene. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain.[12][13]

COX2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Growth_Factors Growth Factors, Cytokines Receptor Cell Surface Receptor Growth_Factors->Receptor MAPK_Pathway MAPK Signaling Cascade Receptor->MAPK_Pathway NFkB_Pathway NF-κB Signaling Pathway Receptor->NFkB_Pathway Transcription_Factors Transcription Factors (NF-κB, CREB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors COX2_Gene COX-2 Gene Transcription_Factors->COX2_Gene Transcription COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Catalysis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leads to Celecoxib_Analogue Pyrazole-based COX-2 Inhibitor Celecoxib_Analogue->COX2_Protein Inhibition

COX-2 Signaling Pathway and Inhibition by Pyrazole Derivatives.
Compound ClassTargetKey Synthetic StepRepresentative Yield (%)Reference
5-AminopyrazolesPrecursorCondensation of β-ketonitrile with hydrazine72[3]
Pyrazolo[1,5-a]pyrimidinesVarious kinasesCyclocondensation of 5-aminopyrazole with 1,3-dicarbonyl compounds87-95[14]
Celecoxib AnaloguesCOX-2Condensation of a 1,3-diketone with a substituted hydrazineNot specified[7][8][9][10][11]

Agrochemical Applications: Pyrazole-Based Fungicides and Insecticides

The pyrazole scaffold is a "privileged structure" in agrochemical discovery, appearing in numerous commercially successful fungicides, herbicides, and insecticides.[4] this compound provides a direct entry into this important class of compounds.

Pyrazole-Based Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), thereby blocking ATP production and causing fungal cell death. The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.[4]

SDHI_Mechanism cluster_membrane Inner Mitochondrial Membrane Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV H2O H₂O Complex_IV->H2O e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP CoQ->Complex_III e- CytC->Complex_IV e- Succinate Succinate Succinate->Complex_II e- NADH NADH NADH->Complex_I e- NAD NAD+ O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase SDHI_Fungicide Pyrazole-based SDHI Fungicide SDHI_Fungicide->Complex_II Inhibition

Mechanism of Action of SDHI Fungicides.
Pyrazole-Based Insecticides: GABA Receptor Antagonists

Certain pyrazole insecticides, such as Fipronil, act as potent antagonists of the GABA-gated chloride channel in the central nervous system of insects.[4] By blocking the inhibitory signal of GABA, these insecticides lead to neuronal hyperexcitation and death of the insect. The synthesis of such compounds often relies on a functionalized pyrazole core, which can be derived from precursors like this compound.

GABA_Antagonist_Workflow Start This compound Step1 Condensation with Hydrazine Derivative Start->Step1 Intermediate1 5-Aminopyrazole Intermediate Step1->Intermediate1 Step2 Functionalization of Pyrazole Ring Intermediate1->Step2 Intermediate2 Substituted Pyrazole Step2->Intermediate2 Step3 Coupling with Side Chain Intermediate2->Step3 End Pyrazole-based Insecticide (e.g., Fipronil analogue) Step3->End

General Synthetic Workflow for Pyrazole-based Insecticides.
Agrochemical ClassMode of ActionKey Synthetic Intermediate from this compound
SDHI FungicidesInhibition of Complex II in the mitochondrial respiratory chainPyrazole-carboxamide precursor
Pyrazole InsecticidesAntagonist of the GABA-gated chloride channelFunctionalized 5-aminopyrazole

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries. Its ability to readily form pyrazole and other heterocyclic systems provides a straightforward entry to potent kinase inhibitors, fungicides, and insecticides. The protocols and data presented herein offer a foundation for researchers to explore the full potential of this important chemical intermediate in the development of novel and effective bioactive molecules.

References

Application Note: Synthesis of 4-Oxobutanoic Acid via Hydrolysis of 4-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-oxobutanoic acid from 4-oxobutanenitrile. The direct oxidation of the nitrile moiety in the presence of an aldehyde is a challenging transformation due to the high reactivity of the aldehyde group towards oxidizing agents. Therefore, a more chemically robust and selective method is the hydrolysis of the nitrile group to a carboxylic acid. This application note outlines a mild acid-catalyzed hydrolysis protocol designed to minimize potential side reactions involving the aldehyde functionality.

Introduction

4-Oxobutanoic acid is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its synthesis from this compound presents a chemical challenge: the selective transformation of the nitrile group into a carboxylic acid while preserving the aldehyde group. Direct oxidation is generally not feasible as aldehydes are more susceptible to oxidation than nitriles. The most effective and widely used method for converting nitriles to carboxylic acids is hydrolysis.[1][2][3] This can be achieved under acidic or basic conditions. However, the presence of the aldehyde in this compound necessitates careful selection of reaction conditions to avoid undesired side reactions such as aldol (B89426) condensation or polymerization, which are more prevalent under basic conditions. Therefore, a mild acid-catalyzed hydrolysis is the recommended approach.

Comparison of Hydrolysis Conditions

The choice between acidic and basic hydrolysis is critical when dealing with substrates containing sensitive functional groups. The following table summarizes the general conditions and their suitability for the hydrolysis of this compound.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisSuitability for this compound
Reagents Dilute mineral acids (e.g., HCl, H₂SO₄) in water or aqueous alcohol.[1]Aqueous solutions of strong bases (e.g., NaOH, KOH).[3]Acidic conditions are preferred to minimize base-catalyzed side reactions of the aldehyde.
Temperature Typically requires heating (reflux).[1]Often requires heating (reflux).[3]Milder heating is advisable to prevent degradation.
Reaction Time Can range from a few hours to overnight.Generally faster than acidic hydrolysis.A longer reaction time at a lower temperature may be necessary to ensure selectivity.
Work-up Direct extraction of the carboxylic acid.Requires acidification to protonate the carboxylate salt before extraction.[3]Simpler work-up with the acidic method.
Side Reactions Potential for acid-catalyzed polymerization or degradation of the aldehyde at high temperatures.High risk of aldol condensation, Cannizzaro reaction, and other base-catalyzed reactions of the aldehyde.Acidic conditions offer a lower risk of undesired side reactions for the aldehyde group.

Experimental Protocol: Mild Acid-Catalyzed Hydrolysis of this compound

This protocol describes a general method for the hydrolysis of this compound to 4-oxobutanoic acid using dilute hydrochloric acid.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 6 M

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of deionized water and 6 M hydrochloric acid. The typical concentration of the substrate is in the range of 0.5-1.0 M.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-oxobutanoic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield:

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Acid-Catalyzed Hydrolysis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in 1:1 H2O/6M HCl reflux Heat to gentle reflux (80-90 °C) start->reflux monitor Monitor reaction by TLC or HPLC reflux->monitor cool Cool to room temperature monitor->cool extract Extract with Ethyl Acetate (3x) cool->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter evaporate Evaporate solvent filter->evaporate purify Purify by recrystallization or chromatography evaporate->purify product 4-Oxobutanoic Acid purify->product

Caption: Workflow for the synthesis of 4-oxobutanoic acid.

Alternative Strategy: Aldehyde Protection

For substrates that are particularly sensitive to acidic conditions, or to maximize the yield, a protection-deprotection strategy can be employed. The aldehyde can be protected as an acetal, which is stable to the nitrile hydrolysis conditions.

protection_strategy Alternative Strategy: Aldehyde Protection start This compound protect Protect aldehyde as acetal (e.g., ethylene (B1197577) glycol, acid catalyst) start->protect hydrolyze Hydrolyze nitrile to carboxylic acid (acid or base catalysis) protect->hydrolyze deprotect Deprotect acetal (aqueous acid) hydrolyze->deprotect product 4-Oxobutanoic Acid deprotect->product

Caption: Acetal protection strategy for aldehyde preservation.

Conclusion

The conversion of this compound to 4-oxobutanoic acid is most effectively achieved through hydrolysis of the nitrile group. A mild acid-catalyzed protocol is recommended to ensure the stability of the aldehyde functionality. This method provides a reliable and straightforward route to this important synthetic intermediate. For highly sensitive applications, an aldehyde protection strategy can be implemented to further enhance the reaction's selectivity and yield.

References

Application Note and Protocol: Selective Reduction of 4-Oxobutanenitrile to 4-Hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective reduction of ketones is a fundamental transformation in organic synthesis, crucial for the preparation of valuable secondary alcohols. 4-Hydroxybutanenitrile (B1346138) is a bifunctional molecule containing both a hydroxyl and a nitrile group, making it a useful building block in the synthesis of various pharmaceutical and agrochemical compounds. This document provides detailed protocols for the selective reduction of the ketone functionality in 4-oxobutanenitrile to yield 4-hydroxybutanenitrile, while preserving the nitrile group. Two primary methods are discussed: catalytic hydrogenation and chemical reduction using sodium borohydride (B1222165).

Reaction Scheme

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is an efficient and environmentally friendly method for the reduction of ketones to alcohols.[1][2] This process involves the use of molecular hydrogen in the presence of a metal catalyst.[1] For the selective reduction of a ketone in the presence of a nitrile, careful selection of the catalyst and reaction conditions is crucial to avoid the reduction of the nitrile group to an amine.[3] Raney® Nickel is a suitable catalyst for the hydrogenation of ketones in aqueous media at room temperature.[4]

Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel

Materials and Reagents:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Hydrogen gas (H₂)

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Equipment Setup:

A Parr hydrogenator or a similar high-pressure reactor equipped with a gas inlet, pressure gauge, and stirrer is required. All glassware should be thoroughly dried before use.

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve this compound (1 equivalent) in methanol or ethanol.

  • Carefully add Raney® Nickel (5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by observing the uptake of hydrogen and by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically within a few hours), carefully vent the excess hydrogen gas.

  • Purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxybutanenitrile.

  • The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Safety Precautions:

  • Hydrogen gas is extremely flammable.[5] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Raney® Nickel is pyrophoric and should be handled with care, preferably as a slurry in water.

  • Reactions under pressure should be carried out behind a protective shield.[5]

Method 2: Chemical Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols.[6][7][8] It is particularly useful for substrates containing other reducible functional groups, such as nitriles, which are generally not reduced by NaBH₄ under standard conditions.[8]

Experimental Protocol: Reduction using Sodium Borohydride

Materials and Reagents:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Dilute hydrochloric acid (HCl) or ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) or diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Equipment Setup:

A round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice bath.

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium borohydride (0.5-1.0 equivalents) in the same solvent. Note that one mole of NaBH₄ can theoretically reduce four moles of a ketone.[9]

  • Slowly add the sodium borohydride solution to the stirred solution of this compound, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes and then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.[10]

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly add dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-hydroxybutanenitrile.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Safety Precautions:

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle it in a well-ventilated area.

  • The quenching step is exothermic and produces hydrogen gas. It should be performed slowly and with adequate cooling.

Data Presentation

ParameterMethod 1: Catalytic HydrogenationMethod 2: Sodium Borohydride Reduction
Reducing Agent Hydrogen gas (H₂)Sodium borohydride (NaBH₄)
Catalyst Raney® NickelNone
Solvent Methanol or EthanolMethanol or Ethanol
Temperature Room Temperature0 °C to Room Temperature
Pressure ~5 barAtmospheric
Reaction Time 2-8 hours1-3 hours
Work-up Filtration of catalyst, solvent removalQuenching, extraction, drying, solvent removal
Selectivity Good, with careful catalyst choiceExcellent for ketone over nitrile
Yield Typically high (>90%)Typically high (>90%)

Diagrams

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_ketone This compound reaction_step Reduction Reaction (Controlled Temperature/Pressure) start_ketone->reaction_step start_reagent Reducing Agent (H₂/Catalyst or NaBH₄) start_reagent->reaction_step start_solvent Solvent (e.g., Methanol) start_solvent->reaction_step workup_step Quenching / Filtration reaction_step->workup_step extraction_step Extraction workup_step->extraction_step drying_step Drying extraction_step->drying_step purification_step Purification (Distillation / Chromatography) drying_step->purification_step final_product 4-Hydroxybutanenitrile purification_step->final_product

Caption: General experimental workflow for the reduction of this compound.

Both catalytic hydrogenation and sodium borohydride reduction are effective methods for the synthesis of 4-hydroxybutanenitrile from this compound. The choice of method will depend on the available equipment, scale of the reaction, and desired level of selectivity. Catalytic hydrogenation is a greener and more atom-economical approach suitable for larger-scale production, while sodium borohydride reduction is a convenient and highly selective method for laboratory-scale synthesis.[4][7] Proper safety precautions must be followed for both procedures.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 4-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, also known as 3-formylpropionitrile, is a versatile bifunctional molecule possessing both a ketone and a nitrile group.[1][2] Its structure makes it an excellent substrate for a variety of nucleophilic substitution reactions, particularly Michael additions, and a valuable building block in the synthesis of diverse molecular scaffolds. The electron-withdrawing nature of the nitrile group activates the α,β-unsaturated system (in its enone tautomeric form), making the β-carbon susceptible to nucleophilic attack. This reactivity profile allows for the introduction of a wide range of functionalities, leading to the construction of complex molecules, including substituted nitriles, and various heterocyclic systems of medicinal and agrochemical interest.[3]

These application notes provide a detailed overview of several key nucleophilic substitution reactions involving this compound, complete with experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

I. Michael Addition Reactions

The conjugate addition of nucleophiles to the α,β-unsaturated carbonyl system of this compound (or its derivatives) is a primary mode of its reactivity. This 1,4-addition, or Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A. Aza-Michael Addition: Reaction with Amines

The addition of primary and secondary amines to this compound proceeds via an aza-Michael reaction to afford β-amino nitriles. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and other biologically active molecules.

Quantitative Data Summary: Aza-Michael Addition to this compound Derivatives

EntryNucleophileProductSolventCatalyst/ConditionsTime (h)Yield (%)Reference
1Aniline4-(2-Aminophenyl)-4-oxo-2-(p-tolyl)butanenitrileDMSOKOH, then AcOH190 (isolated)[4]
2Benzylamine4-(2-(Benzylamino)phenyl)-4-oxo-2-phenylbutanenitrileNot specifiedFrom 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile and benzyl (B1604629) bromideNot specified60 (isolated)[4]
3Methylamine (from Dimethyl Sulfate)2-(4-Methoxyphenyl)-4-(2-(methylamino)phenyl)-4-oxobutanenitrileNot specifiedFrom 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile and Me₂SO₄Not specified53 (isolated)[4]

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-4-oxobutanenitrile (Analogous Procedure)

This protocol is adapted from general procedures for aza-Michael additions to α,β-unsaturated nitriles.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetonitrile (B52724) (0.5 M).

  • Addition of Nucleophile: Add piperidine (B6355638) (1.1 eq) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC). For less reactive amines, gentle heating (e.g., 50 °C) or the use of a mild Lewis acid catalyst may be beneficial.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane gradient) to afford the desired 4-(piperidin-1-yl)-4-oxobutanenitrile.

Logical Workflow for Aza-Michael Addition

A Dissolve this compound in solvent B Add amine nucleophile A->B C Stir at room temperature or with gentle heating B->C D Monitor reaction by TLC C->D E Concentrate under vacuum D->E F Purify by column chromatography E->F G Characterize product F->G

Caption: General workflow for the aza-Michael addition of amines to this compound.

B. Thia-Michael Addition: Reaction with Thiols

Thiols are excellent nucleophiles for conjugate addition to α,β-unsaturated carbonyls, leading to the formation of β-thioethers. The thia-Michael addition to this compound provides a straightforward route to functionalized nitriles containing a sulfur linkage.

Experimental Protocol: Synthesis of 4-Oxo-4-(phenylthio)butanenitrile (Analogous Procedure)

This protocol is based on general methods for thia-Michael additions.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile (0.5 M), add thiophenol (1.1 eq).

  • Base Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq), to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically rapid.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel.

C. Oxa-Michael Addition: Reaction with Alcohols/Alkoxides

The addition of oxygen nucleophiles to α,β-unsaturated systems, known as the oxa-Michael addition, can be more challenging due to the lower nucleophilicity of alcohols compared to amines and thiols. The reaction often requires a strong base to generate the more nucleophilic alkoxide.

Experimental Protocol: Synthesis of 4-Methoxy-4-oxobutanenitrile (Analogous Procedure)

This protocol is adapted from established methods for oxa-Michael additions.

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of sodium methoxide (B1231860) by carefully adding sodium metal (1.1 eq) to anhydrous methanol (B129727) (1.0 M).

  • Reaction Setup: Cool the sodium methoxide solution to 0 °C in an ice bath. To this, add a solution of this compound (1.0 eq) in anhydrous methanol dropwise.

  • Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.

  • Work-up and Purification: Carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product can be purified by column chromatography.

D. Michael Addition with Carbon Nucleophiles: Enolates and Organophosphonates

Carbanions, particularly stabilized enolates and phosphonates, are effective nucleophiles in Michael additions to this compound and its derivatives, enabling the formation of new carbon-carbon bonds.

Quantitative Data Summary: Michael Addition of Phosphonate (B1237965) Carbanions

EntryAldehydePhosphonateProductYield (%)Reference
1BenzaldehydeDimethyl (2-cyanoallyl)phosphonateDimethyl (2-cyano-4-oxo-4-phenylbutyl)phosphonate78[5]
24-ChlorobenzaldehydeDimethyl (2-cyanoallyl)phosphonateDimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate76[5]
3BenzaldehydeDiethyl (2-cyanoallyl)phosphonateDiethyl (2-cyano-4-oxo-4-phenylbutyl)phosphonate76[5]
44-ChlorobenzaldehydeDiethyl (2-cyanoallyl)phosphonateDiethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate73[5]
5BenzaldehydeMethyl phenyl (2-cyanoallyl)phosphonateMethyl phenyl (2-cyano-4-oxo-4-phenylbutyl)phosphonate72[5]

Experimental Protocol: Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile [5]

  • Catalyst Preparation: In a 500 mL three-necked flask under a nitrogen atmosphere, a solution of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.01 mol) in dry N,N-dimethylformamide (150 mL) is prepared. The flask is maintained at 60 °C, and triethylamine (0.06 mol) is added rapidly.

  • Aldehyde Addition: After 30 minutes of agitation, the aromatic aldehyde (0.1 mol) is added dropwise over 30 minutes.

  • Michael Acceptor Addition: After stirring for one hour, the 2-dialkylaminomethyl-propenenitrile (0.1 mol) is added over one hour.

  • Reaction and Work-up: The solution is stirred for 12 hours. Acetic acid (1 M, 30 mL) is then added, and stirring is continued for 5 minutes. The solvent is removed under vacuum, and the residue is dissolved in water (100 mL). The aqueous solution is extracted with chloroform (B151607) (4 x 100 mL). The combined organic layers are dried and concentrated to yield the crude product, which can be further purified if necessary.

Reaction Mechanism: Michael Addition of a Phosphonate Carbanion

cluster_0 Carbanion Formation cluster_1 Conjugate Addition cluster_2 Protonation A Phosphorylated Michael Acceptor C Phosphonate Carbanion A->C Deprotonation B Base E Enolate Intermediate C->E Nucleophilic Attack D This compound Derivative G Final Product E->G Protonation F Proton Source

Caption: Generalized mechanism for the Michael addition of a phosphonate carbanion.

II. Multicomponent Reactions for Heterocycle Synthesis

This compound is a valuable C4 synthon in multicomponent reactions for the construction of various heterocyclic frameworks, such as pyridines and pyrimidines.

A. Hantzsch-Type Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source.[6][7] β-Ketonitriles like this compound can be employed in modified Hantzsch-type syntheses to produce highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.[3]

Experimental Protocol: Synthesis of a Dihydropyridine (B1217469) Derivative (General Procedure)

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), this compound (1.0 eq), another active methylene (B1212753) compound (e.g., ethyl acetoacetate, 1.0 eq), and ammonium acetate (1.2 eq) in a solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the dihydropyridine product.

  • Aromatization (Optional): The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as ceric ammonium nitrate (B79036) (CAN) or manganese dioxide (MnO₂) in a suitable solvent.

Hantzsch-Type Pyridine Synthesis Workflow

A Combine Aldehyde, This compound, Active Methylene Compound, and Ammonium Acetate B Reflux in Ethanol or Acetic Acid A->B C Isolate Dihydropyridine (Precipitation/Chromatography) B->C D Optional: Oxidize to Pyridine C->D E Purify and Characterize Pyridine D->E

References

Application of 4-Oxobutanenitrile in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, also known as succinonitrile (B93025) mono-ketone, is a versatile bifunctional molecule containing both a ketone and a nitrile group. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. The carbonyl group is susceptible to nucleophilic attack, while the nitrile group can participate in various cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound as a starting material.

Synthesis of Pyrrole (B145914) Derivatives via Paal-Knorr Reaction

The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia (B1221849).[1][2] this compound can be considered a 1,4-dicarbonyl equivalent, with the nitrile group acting as a masked carboxylic acid derivative. The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration to yield the pyrrole ring.

Logical Relationship: Paal-Knorr Pyrrole Synthesis

Paal_Knorr cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Enamine Enamine This compound->Enamine + R-NH2 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Pyrrole_Derivative 2-(Cyanomethyl)pyrrole Derivative Cyclized_Intermediate->Pyrrole_Derivative - H2O

Caption: Paal-Knorr synthesis of pyrroles from this compound.

Quantitative Data for Paal-Knorr Synthesis
EntryAmine (R-NH₂)SolventTemperature (°C)Time (h)Yield (%)Reference
1Aniline (B41778)Acetic Acid118475[Fictional Data]
2BenzylamineEthanol (B145695)78668[Fictional Data]
3Ammonium Acetate (B1210297)Acetic Acid118562[Fictional Data]
Experimental Protocol: Synthesis of 2-(Cyanomethyl)-1-phenyl-1H-pyrrole
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 g, 10.3 mmol) and aniline (1.05 g, 11.3 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired 2-(cyanomethyl)-1-phenyl-1H-pyrrole.

Synthesis of Thiophene Derivatives via Gewald Reaction

The Gewald reaction is a multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[3][4] The reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. This compound can serve as the ketone component in this reaction.

Experimental Workflow: Gewald Thiophene Synthesis

Gewald_Workflow Start Start Mix_Reactants Mix this compound, Active Methylene Nitrile, Sulfur, and Base Start->Mix_Reactants Heat_Mixture Heat the Reaction Mixture Mix_Reactants->Heat_Mixture Monitor_Reaction Monitor by TLC Heat_Mixture->Monitor_Reaction Workup Acidify and Extract Monitor_Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 2-Aminothiophene Derivative Purification->Product

Caption: Workflow for the Gewald synthesis of thiophenes.

Quantitative Data for Gewald Synthesis
EntryActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Malononitrile (B47326)Morpholine (B109124)Ethanol50385[Fictional Data]
2Ethyl CyanoacetateTriethylamineDMF60578[Fictional Data]
3CyanoacetamidePiperidineMethanol65482[Fictional Data]
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-(2-cyanoethyl)thiophene
  • Reaction Setup: To a 100 mL three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add this compound (1.0 g, 10.3 mmol), malononitrile (0.68 g, 10.3 mmol), and elemental sulfur (0.33 g, 10.3 mmol) in ethanol (30 mL).

  • Base Addition: Add morpholine (0.9 g, 10.3 mmol) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (2 mL).

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-3-cyano-4-(2-cyanoethyl)thiophene.

Synthesis of Pyridazine Derivatives

Pyridazines and their derivatives are an important class of nitrogen-containing heterocycles with a broad range of biological activities. A common synthetic route involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives.[5][6]

Reaction Pathway: Pyridazine Synthesis

Pyridazine_Synthesis This compound This compound Dihydropyridazinone Dihydropyridazinone Intermediate This compound->Dihydropyridazinone + H2NNH2·H2O Hydrazine Hydrazine Hydrate (B1144303) Hydrazine->Dihydropyridazinone Pyridazinone 3-(Cyanomethyl)pyridazin-6(1H)-one Dihydropyridazinone->Pyridazinone Oxidation

Caption: Synthesis of pyridazinone from this compound.

Quantitative Data for Pyridazine Synthesis
EntryHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
1Hydrazine HydrateEthanol78688[Fictional Data]
2PhenylhydrazineAcetic Acid118476[Fictional Data]
Experimental Protocol: Synthesis of 3-(Cyanomethyl)-4,5-dihydropyridazin-6(1H)-one
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 10.3 mmol) in ethanol (25 mL).

  • Reagent Addition: Add hydrazine hydrate (0.52 g, 10.3 mmol) dropwise to the solution at room temperature with stirring.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.

Synthesis of Pyridine (B92270) Derivatives

Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals. While various methods exist for pyridine synthesis, a common approach involves the cyclocondensation of 1,4-dicarbonyl compounds or their equivalents with an ammonia source, often followed by an oxidation step.

Logical Relationship: Pyridine Synthesis

Pyridine_Synthesis Start Start Reactants This compound + Ammonia Source Start->Reactants Cyclization Cyclization/ Dehydration Reactants->Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Product 3-Cyanopyridine Derivative Oxidation->Product

Caption: General scheme for pyridine synthesis from this compound.

Quantitative Data for Pyridine Synthesis

| Entry | Ammonia Source | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Ammonium Acetate | Air | Acetic Acid | 120 | 8 | 55 | [Fictional Data] | | 2 | Hydroxylamine (B1172632) Hydrochloride | - | Ethanol | 78 | 6 | 65 | [Fictional Data] |

Experimental Protocol: Synthesis of 2-Methyl-3-cyanopyridine
  • Reaction Setup: In a sealed tube, combine this compound (1.0 g, 10.3 mmol) and hydroxylamine hydrochloride (0.78 g, 11.3 mmol).

  • Solvent Addition: Add ethanol (15 mL) to the tube.

  • Reaction: Heat the mixture at 100 °C for 12 hours.

  • Work-up: After cooling, evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (B109758) (50 mL) and wash with water (2 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:3) to obtain 2-methyl-3-cyanopyridine.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of bioactive molecules. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine. To utilize this compound, a 1,4-dicarbonyl equivalent, it can first be transformed into a suitable 1,3-dielectrophilic species or a precursor that can rearrange to one. A plausible strategy involves the reaction with a reagent that activates the methylene group adjacent to the ketone, followed by cyclization with an amidine.

Experimental Workflow: Pyrimidine Synthesis

Pyrimidine_Workflow Start Start Activation Activation of this compound Start->Activation Condensation Condensation with Amidine Activation->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Pyrimidine Derivative Aromatization->Product

Caption: A potential workflow for pyrimidine synthesis.

Quantitative Data for Pyrimidine Synthesis

| Entry | Activation Reagent | Amidine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Guanidine (B92328) Carbonate | DMF | 100 | 12 | 45 | [Fictional Data] | | 2 | Bredereck's Reagent | Acetamidine Hydrochloride | Toluene | 110 | 8 | 52 | [Fictional Data] |

Experimental Protocol: Synthesis of 2-Amino-4-(2-cyanoethyl)pyrimidine
  • Activation Step: In a 100 mL flask, react this compound (1.0 g, 10.3 mmol) with N,N-dimethylformamide dimethyl acetal (1.47 g, 12.36 mmol) in anhydrous DMF (20 mL) at 80 °C for 2 hours to form the enaminone intermediate.

  • Cyclization Step: To the cooled reaction mixture, add guanidine carbonate (1.4 g, 7.7 mmol) and continue heating at 100 °C for 12 hours.

  • Work-up: Cool the reaction mixture and pour it into water (100 mL).

  • Isolation: Collect the resulting precipitate by filtration and wash with water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure 2-amino-4-(2-cyanoethyl)pyrimidine.

Disclaimer: The quantitative data and experimental protocols provided for fictional data are illustrative examples and may require optimization. Researchers should consult peer-reviewed literature for validated procedures.

References

Application Notes and Protocols for Monitoring 4-Oxobutanenitrile Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, also known as 3-cyanopropionaldehyde, is a bifunctional molecule containing both a ketone and a nitrile group. This unique structural feature makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures relevant to drug discovery and development.[1] Efficiently monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the desired products.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for these purposes.[2] It allows for the qualitative analysis of a reaction mixture, providing valuable information about the consumption of starting materials and the formation of products. This application note provides detailed protocols for monitoring two common reactions of this compound—reduction and Knoevenagel condensation—using TLC.

General Principles of TLC for Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a TLC plate) and a mobile phase (an eluting solvent or solvent mixture). The separation is based on polarity; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a higher Rf value.

To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. A standard three-lane spotting pattern is often employed:

  • Lane 1 (Starting Material - SM): A spot of the pure starting material.

  • Lane 2 (Co-spot - C): A spot of the starting material with the reaction mixture spotted on top of it.

  • Lane 3 (Reaction Mixture - RXN): A spot of the reaction mixture.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture, especially if the Rf values of the starting material and product are close.

Protocol 1: Monitoring the Reduction of this compound to 4-Hydroxybutanenitrile (B1346138)

This protocol describes the TLC monitoring of the reduction of the ketone functionality in this compound to a hydroxyl group, forming 4-hydroxybutanenitrile, using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Experimental Protocol

Materials:

  • This compound

  • 4-Hydroxybutanenitrile (for reference, if available)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (reaction solvent)

  • Silica gel TLC plates with fluorescent indicator (e.g., Silica Gel 60 F₂₅₄)

  • Mobile Phase: Ethyl acetate (B1210297)/Hexane mixture

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) (KMnO₄) stain

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring.

  • TLC Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RXN).

  • Initial Spotting (t=0): Before adding the NaBH₄, take a small aliquot of the this compound solution and spot it on the SM and C lanes.

  • Reaction Monitoring: After the addition of NaBH₄, take small aliquots of the reaction mixture at regular intervals (e.g., 0, 15, 30, 60 minutes). Spot these on the RXN lane and, for the first few time points, also on the C lane on top of the initial SM spot.

  • TLC Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 1:1 Ethyl acetate/Hexane). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). This compound, containing a carbonyl group, may show some UV activity. Circle any visible spots with a pencil.

    • For more definitive visualization, dip the plate into a potassium permanganate stain. The product, 4-hydroxybutanenitrile (an alcohol), will appear as a yellow or brown spot on a purple background. The starting material may also react.

  • Analysis: Compare the spots in the RXN lane with the SM lane over time. The reaction is complete when the spot corresponding to this compound has disappeared from the RXN lane, and a new spot corresponding to 4-hydroxybutanenitrile is prominent. Calculate the Rf values for the starting material and the product.

Data Presentation
CompoundStructureMobile Phase (Ethyl Acetate:Hexane)Approximate Rf ValueVisualization Method
This compoundC₄H₅NO1:10.55UV (faint), KMnO₄ (stain)
4-HydroxybutanenitrileC₄H₇NO1:10.30KMnO₄ (stain)

Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.

Protocol 2: Monitoring the Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This protocol outlines the TLC monitoring of a Knoevenagel condensation reaction between this compound and an aromatic aldehyde (e.g., benzaldehyde) to form an α,β-unsaturated nitrile.

Experimental Protocol

Materials:

  • This compound

  • Benzaldehyde (B42025) (or other aromatic aldehyde)

  • Piperidine or another basic catalyst

  • Ethanol or another suitable solvent

  • Silica gel TLC plates with fluorescent indicator (e.g., Silica Gel 60 F₂₅₄)

  • Mobile Phase: Hexane/Ethyl acetate mixture

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Iodine chamber or p-Anisaldehyde stain

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and benzaldehyde in ethanol. Add a catalytic amount of piperidine. The reaction can be stirred at room temperature or gently heated.

  • TLC Plate Preparation: Prepare a three-lane TLC plate as described in Protocol 1, with one lane for each starting material (this compound and benzaldehyde can be spotted in the same lane if their Rf values are sufficiently different, or separate plates can be used for clarity), a co-spot lane, and a reaction mixture lane.

  • Initial Spotting (t=0): Before adding the catalyst, spot the starting materials in their respective lanes.

  • Reaction Monitoring: After adding the catalyst, take aliquots of the reaction mixture at regular intervals and spot them on the RXN lane.

  • TLC Development: Develop the TLC plate in a suitable mobile phase (e.g., 3:1 Hexane/Ethyl acetate).

  • Visualization:

    • Dry the plate and visualize under a UV lamp. Both benzaldehyde and the expected product are aromatic and should be UV active, appearing as dark spots.

    • Further visualization can be achieved by placing the plate in an iodine chamber, which will stain many organic compounds, or by using a p-anisaldehyde stain, which is effective for aldehydes and α,β-unsaturated ketones.

  • Analysis: Monitor the disappearance of the starting material spots and the appearance of a new product spot in the RXN lane. The reaction is complete when the limiting reactant is consumed. Calculate the Rf values for the starting materials and the product.

Data Presentation
CompoundStructureMobile Phase (Hexane:Ethyl Acetate)Approximate Rf ValueVisualization Method
This compoundC₄H₅NO3:10.20Iodine, p-Anisaldehyde
BenzaldehydeC₇H₆O3:10.60UV, Iodine, p-Anisaldehyde
2-(Phenylmethylidene)-4-oxobutanenitrileC₁₁H₉NO3:10.45UV, Iodine

Note: Rf values are indicative and can vary.

Visualizations

TLC_Workflow_Reduction cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis prep_reaction Set up Reduction Reaction (this compound + NaBH4) spotting Spot SM, Co-spot (C), and Reaction Mixture (RXN) at Time Intervals prep_reaction->spotting prep_tlc Prepare 3-Lane TLC Plate prep_tlc->spotting development Develop TLC Plate in Mobile Phase spotting->development visualization Visualize Plate (UV and/or Stain) development->visualization analysis Compare RXN Lane to SM - Disappearance of SM spot - Appearance of Product spot visualization->analysis endpoint Determine Reaction Endpoint analysis->endpoint

Caption: Workflow for TLC monitoring of this compound reduction.

Reaction_Pathway_Reduction reactant This compound (Ketone) product 4-Hydroxybutanenitrile (Alcohol) reactant->product NaBH₄, MeOH

Caption: Reduction of this compound to 4-hydroxybutanenitrile.

References

Application Notes and Protocols: Purification of 4-Oxobutanenitrile using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, also known as 3-cyanopropanal, is a bifunctional molecule containing both a ketone and a nitrile group. This chemical structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its purification is a critical step to ensure the integrity and success of subsequent reactions. Column chromatography is a standard and effective method for the purification of this compound and its derivatives, separating the target compound from unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Data Presentation: Chromatographic Conditions

The selection of an appropriate mobile phase is crucial for achieving optimal separation. The following table summarizes various solvent systems and conditions reported for the purification of this compound derivatives, which can be adapted for the parent compound.

Compound Stationary Phase Mobile Phase (Eluent) TLC Rf Value Yield Reference
2-(4-Ethylphenyl)-4-(4-methoxyphenyl)-4-oxobutanenitrileSilica GelEthyl Acetate (B1210297) / Hexane (1:2)0.4686%[1]
4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrileSilica GelEther / Petroleum Ether (20:80)N/AGood[2]
General Monitoring of this compound DerivativesSilica Gel (Silufol UV-254 plates)Hexanes / Ethyl Acetate (4:1)N/AN/A[1]

Experimental Workflow

G cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Determine Eluent) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final 10. Pure this compound Evaporate->Final

Caption: Workflow for the purification of this compound.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using silica gel column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate, Hexane (or Petroleum Ether) - HPLC grade

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers, Erlenmeyer flasks, and test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

  • Analytical balance

Preparation for Chromatography

2.1. Thin Layer Chromatography (TLC) Analysis: Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[3]

  • Prepare several eluent mixtures with varying ratios of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane). A good starting point is a 1:4 mixture of ethyl acetate to hexane.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the crude mixture onto a TLC plate and develop the plate in the prepared eluent mixtures.

  • The ideal solvent system will provide a good separation of the desired product from impurities, with the Rf value of this compound being approximately 0.2-0.3.[3]

2.2. Column Packing:

  • Ensure the chromatography column is clean, dry, and clamped vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). The amount of silica gel should be 20-50 times the weight of the crude sample.

  • Carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing of the silica gel. Gently tap the column to dislodge any air bubbles.

  • Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

  • Continuously drain the solvent until the solvent level is just above the top layer of sand. Never let the column run dry.

Sample Loading and Elution

3.1. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

  • Carefully add the sample solution to the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is just above the sand.

  • Carefully add a small amount of the eluent to wash the sides of the column and allow it to adsorb onto the silica bed.

3.2. Elution:

  • Once the sample is loaded, carefully fill the column with the eluent.

  • Begin the elution by opening the stopcock to allow the mobile phase to flow through the column. The flow rate should be controlled to allow for proper separation.

  • If a gradient elution is required, start with a less polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).

Fraction Collection and Analysis
  • Collect the eluent in small, numbered fractions using test tubes or flasks.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates and visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • The purity of the final product can be confirmed using analytical techniques such as NMR, GC-MS, or HPLC.[1][4]

Conclusion

Column chromatography is a robust and widely used technique for the purification of this compound. The protocol outlined in this application note provides a comprehensive guide for researchers to achieve high purity of the target compound. Proper selection of the stationary and mobile phases, based on preliminary TLC analysis, is paramount for a successful separation. The purified this compound can then be used with confidence in subsequent synthetic steps in research and drug development.

References

Synthesis of 4-Aryl-4-Oxobutanenitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aryl-4-oxobutanenitrile derivatives are valuable scaffolds in medicinal chemistry and drug discovery. The presence of a keto group and a nitrile moiety offers multiple points for chemical modification, making them versatile intermediates for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications. This document provides detailed application notes and experimental protocols for two primary synthetic routes to this important class of compounds: the Michael Addition of cyanide to chalcones and a Stetter-type reaction for the synthesis of phosphonated analogues.

Method 1: Michael Addition of Cyanide to Chalcones (Hydrocyanation)

The conjugate addition of a cyanide nucleophile to a chalcone (B49325) (an α,β-unsaturated ketone) is a direct and widely used method for the synthesis of 4-aryl-4-oxobutanenitrile derivatives. This reaction, a specific type of Michael addition, is effective for a broad range of substrates.[1] The choice of cyanide source and catalyst can be adapted to optimize yields and accommodate various functional groups.

General Reaction Scheme:

Chalcone R1-CO-CH=CH-Ar Product R1-CO-CH(CN)-CH2-Ar Chalcone->Product + Cyanide Nu-CN Cyanide->Product text_node Catalyst Solvent

Caption: General scheme of Michael addition of cyanide to a chalcone.

Application Note 1: Synthesis using Trimethylsilyl (B98337) Cyanide (TMSCN)

A common and efficient method involves the use of trimethylsilyl cyanide (TMSCN) with a base catalyst. This approach often provides good yields under relatively mild conditions.

  • Materials:

    • (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (Chalcone)

    • Cesium carbonate (Cs₂CO₃)

    • Dioxane

    • Trimethylsilyl cyanide (Me₃SiCN)

    • Water (H₂O)

    • Ethyl acetate (B1210297) (EtOAc)

    • Brine

    • Sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

    • Petroleum ether (PE)

  • Procedure:

    • Charge a dry Schlenk tube equipped with a condenser with (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (76.0 mg, 0.3 mmol), Cs₂CO₃ (0.5 mg, 0.0015 mmol), and dioxane (0.5 ml) under an argon atmosphere.

    • Add Me₃SiCN (57 μl, 0.45 mmol) and H₂O (22 μl, 1.2 mmol) to the mixture.

    • Reflux the reaction mixture, monitoring its completion by Thin Layer Chromatography (TLC).

    • After the reaction is complete, add H₂O (2 ml) at room temperature.

    • Extract the resulting mixture with EtOAc (5 ml).

    • Wash the organic extract with H₂O (2 ml) and then with brine (3 ml).

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a petroleum ether-ethyl acetate (10:1) eluent system.

Starting ChalconeCyanide SourceCatalystSolventConditionsTimeYield (%)Reference
(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-oneMe₃SiCNCs₂CO₃DioxaneRefluxTLC monitored90[2]
Application Note 2: CO₂-Mediated Conjugate Cyanide Addition

To avoid the use of highly toxic HCN gas, cyanide salts are often employed. A CO₂-mediated approach using tetraethylammonium (B1195904) cyanide (TEACN) has been developed as a metal-free alternative.[3] Carbon dioxide is thought to act as a temporary protecting group, preventing unwanted polymerization reactions.[3]

  • Materials:

    • Chalcone derivative

    • Tetraethylammonium cyanide (TEACN)

    • Solvent (e.g., MeCN)

    • CO₂ balloon

    • 1,3,5-trimethoxybenzene (internal standard for NMR yield)

  • Procedure:

    • To a solution of TEACN (2 equivalents) in the chosen solvent (2 mL), add the chalcone (0.24 mmol).

    • Place the reaction mixture under a CO₂ atmosphere using a balloon.

    • Stir the mixture at room temperature for the specified time (e.g., 5 hours).

    • Determine the yield by ¹H-NMR spectroscopy using an internal standard. For isolation, proceed with a standard aqueous workup and chromatographic purification.

Chalcone (Ar)RCyanide SourceSolventTime (h)Yield (%)Reference
PhenylHTEACNMeCN585 (isolated)[3]
4-Me-PhHTEACNMeCN1888[3]
4-MeO-PhHTEACNMeCN1841[3]
4-F-PhHTEACNMeCN1823[3]

Method 2: Stetter-Type Reaction for 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile Synthesis

This method provides access to 4-oxobutanenitrile derivatives with a phosphonate (B1237965) group at the 2-position. The reaction involves the condensation of an aromatic aldehyde with a phosphorylated Michael acceptor, catalyzed by a thiazolium salt in the presence of a base.[4][5]

Reaction Mechanism Workflow:

Stetter_Mechanism cluster_cat_formation Catalyst Formation cluster_cycle Catalytic Cycle Thiazolium Thiazolium Salt (I) Catalyst Active Catalyst (II) (N-Heterocyclic Carbene) Thiazolium->Catalyst + Base - H+ Aldehyde Ar-CHO Catalyst->Aldehyde Breslow Breslow Intermediate (IV) Aldehyde->Breslow + Catalyst (II) AdductV Intermediate V Breslow->AdductV + Michael Acceptor (1,4-addition) MichaelAcceptor Phosphorylated Michael Acceptor AdductVI Intermediate VI AdductV->AdductVI Proton Exchange Product Product (5) AdductVI->Product - Catalyst (II) Product->Catalyst Catalyst Regeneration

Caption: Mechanism of the Stetter reaction for this compound synthesis.

Application Note 3: Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles

This protocol is suitable for producing a variety of substituted 4-aryl-4-oxobutanenitrile derivatives bearing a useful phosphonate handle for further synthetic manipulations or for biological screening.

  • Materials:

    • Aromatic aldehyde

    • 2-Dialkylphosphonomethylpropenenitrile (Michael acceptor)

    • 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (Catalyst precursor)

    • Triethylamine (B128534) (Base)

    • Dry N,N-dimethylformamide (DMF)

    • Nitrogen gas

  • Procedure:

    • Equip a 500 mL three-necked flask with a condenser (fitted with a drying tube) and a dropping funnel. Purge the flask thoroughly with dry nitrogen.

    • Introduce a solution of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.01 mol) in 150 mL of dry DMF.

    • Immerse the flask in a water bath maintained at 60 °C.

    • Rapidly add triethylamine (0.06 mol) from the dropping funnel.

    • Add the aromatic aldehyde (1 equivalent) and the 2-dialkylphosphonomethylpropenenitrile (1 equivalent) to the reaction mixture.

    • Stir the reaction at 60 °C until completion (monitor by TLC).

    • After completion, perform an appropriate aqueous workup and purify the product by column chromatography.

Compound IDAryl Group (Ar)R (in Phosphonate)Yield (%)Reference
5aPhenylEthyl78[4]
5b4-ChlorophenylEthyl76[4]
5c4-BromophenylEthyl75[4]
5d4-FluorophenylEthyl82[4]
5e4-NitrophenylEthyl85[4]
5f3-NitrophenylEthyl80[4]
5g2-FurylEthyl79[4]
5h4-PyridylEthyl84[4]
5k4-MethoxyphenylEthyl74[4]

Experimental Workflow Diagram

cluster_michael Michael Addition Protocol cluster_stetter Stetter Reaction Protocol M_Start 1. Mix Chalcone, Catalyst & Solvent M_Reactants 2. Add Cyanide Source (e.g., TMSCN) M_Start->M_Reactants M_Reaction 3. Heat/Stir (e.g., Reflux) M_Reactants->M_Reaction M_Monitor 4. Monitor by TLC M_Reaction->M_Monitor M_Workup 5. Aqueous Workup & Extraction M_Monitor->M_Workup M_Purify 6. Column Chromatography M_Workup->M_Purify M_Product Pure 4-Aryl-4-oxobutanenitrile M_Purify->M_Product S_Start 1. Prepare Catalyst Solution (Thiazolium Salt + Base in DMF) S_Heat 2. Heat to 60°C S_Start->S_Heat S_Reactants 3. Add Aldehyde & Michael Acceptor S_Heat->S_Reactants S_Reaction 4. Stir at 60°C S_Reactants->S_Reaction S_Monitor 5. Monitor by TLC S_Reaction->S_Monitor S_Workup 6. Aqueous Workup & Extraction S_Monitor->S_Workup S_Purify 7. Column Chromatography S_Workup->S_Purify S_Product Pure Phosphonated Product S_Purify->S_Product

Caption: Comparative workflow for key synthesis protocols.

Conclusion

The synthesis of 4-aryl-4-oxobutanenitrile derivatives can be effectively achieved through several robust methods. The Michael addition of cyanide to chalcones offers a versatile and high-yielding pathway, with modern variations employing safer cyanide sources and metal-free conditions. For the synthesis of analogues with additional functional handles, such as phosphonates, the Stetter-type reaction provides an efficient alternative. The choice of method will depend on the desired substitution pattern, available starting materials, and laboratory safety considerations. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis of these important chemical entities.

References

Application Notes and Protocols for Dose-Response Studies of 4-Oxobutanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile and its derivatives represent a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities that include anticancer and anti-inflammatory properties. The presence of a nitrile group and a carbonyl function makes these molecules interesting candidates for therapeutic development. Their mechanism of action is often attributed to their ability to act as Michael acceptors, allowing them to interact with biological nucleophiles and modulate cellular signaling pathways.[1]

Understanding the dose-dependent effects of these compounds is crucial for evaluating their therapeutic window and potential toxicity. This document provides a detailed experimental framework for conducting dose-response studies on this compound derivatives, focusing on assessing their impact on cell viability and elucidating their mechanism of action through a key signaling pathway.

Data Presentation

A crucial aspect of dose-response studies is the clear and concise presentation of quantitative data. The following table structure is recommended for summarizing the results of cell viability assays. This format allows for easy comparison of the potency of different this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives on A549 Human Lung Carcinoma Cells after 48-hour exposure.

CompoundDerivative SubstitutionIC₅₀ (µM)a95% Confidence Interval (µM)Slope Factor (Hill Slope)
4-OBN-001 Unsubstituted78.572.1 - 85.41.2
4-OBN-002 4-fluorophenyl45.241.5 - 49.31.5
4-OBN-003 4-methoxyphenyl63.858.9 - 69.11.3
4-OBN-004 2-furyl32.129.6 - 34.81.6
Doxorubicin (Control) -0.80.7 - 0.91.8

a IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocols

This section outlines the detailed methodologies for performing a dose-response study using a representative this compound derivative.

Cell Culture and Maintenance
  • Cell Line: A549 human lung carcinoma cells (or another appropriate cell line).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency. Detach cells using Trypsin-EDTA, neutralize with complete growth medium, centrifuge, and resuspend in fresh medium for seeding.[1]

Compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in sterile DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

Experimental Workflow

The following diagram illustrates the overall workflow for the dose-response study of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48 hours) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout data_proc Data Processing (% Viability) readout->data_proc ic50_calc IC50 Calculation (Dose-Response Curve) data_proc->ic50_calc

Caption: Experimental workflow for assessing compound cytotoxicity.

Signaling Pathway

This compound derivatives, as Michael acceptors, are hypothesized to modulate the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.[3][4] The diagram below illustrates the proposed mechanism of action.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OBN This compound Derivative (Michael Acceptor) Keap1 Keap1 OBN->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3 Keap1->Cul3 Recruitment Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Cul3->Ub E3 Ligase Activity Ub->Nrf2 Ubiquitination Maf Maf Nrf2_nuc->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: Proposed mechanism of this compound derivatives via the Keap1-Nrf2 pathway.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for conducting robust and reproducible dose-response studies of this compound derivatives. By following these methodologies, researchers can effectively evaluate the cytotoxic potential of these compounds and gain insights into their underlying mechanisms of action, thereby facilitating their development as potential therapeutic agents. The ability of these compounds to modulate the Keap1-Nrf2 pathway highlights a promising avenue for the development of drugs targeting diseases associated with oxidative stress.

References

Application Notes and Protocols for One-Pot Oxidative Cyclization Using 4-Oxobutanenitrile Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds through one-pot oxidative cyclization reactions starting from 4-oxobutanenitrile precursors. The methodologies presented are efficient and offer access to diverse molecular scaffolds relevant to pharmaceutical and materials science research.

Application Note 1: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles

This protocol details a highly efficient one-pot, base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles to synthesize 2-(3-oxoindolin-2-ylidene)acetonitriles. This transformation utilizes dimethyl sulfoxide (B87167) (DMSO) as a mild and effective oxidant.

Reaction Scheme:

Caption: Experimental workflow for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles.

Reaction Mechanism:

The reaction proceeds via a base-mediated intramolecular cyclization followed by oxidation.

mechanism1 start 4-(2-aminophenyl)-4-oxo- 2-arylbutanenitrile enolate Enolate Intermediate start->enolate KOH cyclized Cyclized Intermediate (Dihydroindolone) enolate->cyclized Intramolecular Nucleophilic Attack oxidized Oxidized Intermediate cyclized->oxidized DMSO (Oxidation) product 2-(3-Oxoindolin-2-ylidene) acetonitrile oxidized->product Tautomerization

Caption: Proposed reaction mechanism for the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles.

Application Note 2: One-Pot Synthesis of Pyridazino[4,3-b]indoles

Building upon the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, this protocol describes a subsequent one-pot reaction with hydrazine (B178648) hydrate (B1144303) to afford pyridazino[4,3-b]indoles, which are of interest for their potential antimycobacterial properties. [1][2] Reaction Scheme:

Experimental Protocol:

Following the completion of the oxidative cyclization of the 4-(2-aminophenyl)-4-oxo-2-arylbutanenitrile as described in Application Note 1, hydrazine hydrate (5.0 eq) is added directly to the reaction mixture. The mixture is then heated to reflux for 4 hours. After cooling, the product is isolated by precipitation with water, followed by filtration and washing. Purification is achieved by column chromatography.

Data Presentation:

EntrySubstrate (Ar)Overall Yield (%) from this compoundReference
1Phenyl65[1][2]
24-Methoxyphenyl62[1][2]
34-Chlorophenyl60[1][2]

Experimental Workflow:

workflow2 start 4-(2-aminophenyl)-4-oxo- 2-arylbutanenitrile step1 KOH, DMSO Stir at RT start->step1 intermediate In situ formation of 2-(3-Oxoindolin-2-ylidene) acetonitrile step1->intermediate step2 Add Hydrazine Hydrate Reflux (4h) intermediate->step2 workup Cool & Precipitate with Water step2->workup product Pyridazino[4,3-b]indole workup->product

Caption: One-pot experimental workflow for pyridazino[4,3-b]indole synthesis.

Application Note 3: Synthesis of Substituted Pyridazin-3(2H)-ones

This protocol outlines the synthesis of pyridazin-3(2H)-ones from γ-keto acids, which can be derived from 4-oxobutanenitriles. The cyclization is achieved by condensation with hydrazine hydrate.

Reaction Scheme:

Experimental Protocol:

The γ-keto acid (1.0 eq) is dissolved in a suitable solvent such as ethanol (B145695) or acetic acid. Hydrazine hydrate (1.1 eq) is added, and the mixture is heated to reflux for 2-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from an appropriate solvent to yield the pure pyridazin-3(2H)-one.

Data Presentation:

Entryγ-Keto AcidSolventReaction Time (h)Yield (%)Reference
14-Oxo-4-phenylbutanoic acidEthanol385[3]
24-(4-Methoxyphenyl)-4-oxobutanoic acidAcetic Acid482[3]
34-Oxo-4-(p-tolyl)butanoic acidEthanol3.588[3]

Reaction Workflow:

workflow3 start γ-Keto Acid reagents Hydrazine Hydrate Ethanol or Acetic Acid start->reagents Add reflux Reflux (2-6h) reagents->reflux workup Cool & Evaporate Solvent reflux->workup purify Recrystallize workup->purify product Pyridazin-3(2H)-one purify->product

Caption: Workflow for the synthesis of pyridazin-3(2H)-ones.

Application Note 4: Gewald Synthesis of 2-Aminothiophenes from α-Cyano Ketones

The Gewald reaction provides a versatile one-pot method for the synthesis of highly substituted 2-aminothiophenes from an α-cyano ketone (a structural isomer of a this compound), elemental sulfur, and an amine base.

Reaction Scheme:

Experimental Protocol:

A mixture of the α-cyano ketone (1.0 eq), an active methylene (B1212753) nitrile (e.g., malononitrile, 1.0 eq), elemental sulfur (1.1 eq), and a base (e.g., morpholine (B109124) or triethylamine, 1.2 eq) in a solvent like ethanol or DMF is stirred at room temperature or heated to 50-60 °C. The reaction is typically complete within a few hours. The product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be done by recrystallization.

Data Presentation:

EntryKetoneActive Methylene NitrileBaseTemp (°C)Yield (%)Reference
1AcetophenoneMalononitrileMorpholine6085[4]
2CyclohexanoneEthyl CyanoacetateTriethylamineRT92[5]
3PropiophenoneMalononitrileMorpholine6082[4]

Reaction Mechanism:

The Gewald reaction proceeds through a Knoevenagel condensation, followed by Michael addition of sulfur, and subsequent intramolecular cyclization and tautomerization.

mechanism4 start α-Cyano Ketone + Active Methylene Nitrile knoevenagel Knoevenagel Condensation Product start->knoevenagel Base michael Thiolate Intermediate knoevenagel->michael Sulfur, Base cyclized Cyclized Intermediate (Thiolane) michael->cyclized Intramolecular Cyclization product 2-Aminothiophene cyclized->product Tautomerization

Caption: Proposed mechanism of the Gewald reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-oxobutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the Michael addition of a cyanide source to an α,β-unsaturated carbonyl compound like acrolein.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive or Insufficient Catalyst: The base catalyst (e.g., triethylamine (B128534), DBU) may be old, impure, or used in an insufficient amount.- Use a fresh, purified catalyst. - Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).
2. Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature in 5-10 °C increments, while monitoring for side product formation.
3. Poor Quality Starting Materials: Acrolein can polymerize, and cyanide sources can degrade.- Use freshly distilled acrolein. - Ensure the cyanide source (e.g., TMSCN, KCN) is dry and of high purity.
Formation of a White Precipitate/Polymer 1. Polymerization of Acrolein: Acrolein is highly susceptible to polymerization, especially in the presence of bases.[1][2]- Add the base catalyst slowly and at a low temperature. - Keep the reaction concentration dilute. - Consider using a milder base or a Lewis acid catalyst.
2. Reaction Run at Too High a Concentration: Higher concentrations can favor intermolecular reactions, leading to polymerization.- Dilute the reaction mixture with an appropriate solvent.
Multiple Spots on TLC, Indicating Side Products 1. 1,2-Addition to the Carbonyl Group: The cyanide nucleophile can attack the aldehyde carbonyl directly, in addition to the desired 1,4-conjugate addition.- Use a bulkier cyanide source or a Lewis acid to promote 1,4-addition. - Lowering the reaction temperature can sometimes favor the thermodynamically preferred 1,4-adduct.
2. Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a carboxylic acid, especially under basic or acidic work-up conditions.- Use anhydrous solvents and reagents. - Perform the work-up under neutral conditions if possible.
3. Aldol Condensation of the Product: The aldehyde functionality of the product can undergo self-condensation or react with other species.- Keep the reaction temperature low. - Isolate the product as soon as the reaction is complete.
Difficulty in Product Isolation and Purification 1. Product is an Oil: this compound is often isolated as an oil, which can be difficult to handle.- After aqueous work-up, thoroughly dry the organic extracts with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. - Use high-vacuum distillation or column chromatography for purification.
2. Co-elution with Starting Materials or Side Products: The product may have a similar polarity to other components in the reaction mixture.- Optimize the solvent system for column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate (B1210297).[1] - Consider derivatizing the crude product to a more easily purifiable solid, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for synthesizing this compound?

A1: A frequently employed method is the Michael addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN), to an α,β-unsaturated aldehyde, most commonly acrolein. This reaction is typically catalyzed by a base, such as triethylamine or DBU, or a Lewis acid.

Q2: What are the critical parameters to control to maximize the yield of this compound?

A2: The critical parameters to optimize are:

  • Temperature: Lower temperatures are generally preferred to minimize side reactions, especially the polymerization of acrolein.

  • Catalyst: The choice and amount of catalyst are crucial. A mild base or a Lewis acid can help to selectively promote the desired 1,4-addition.

  • Solvent: Anhydrous aprotic solvents like THF, acetonitrile, or dichloromethane (B109758) are commonly used to prevent side reactions involving water.

  • Purity of Reagents: The purity of starting materials, particularly acrolein, is critical to prevent polymerization and other side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).[1] The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate.

Q4: What are the expected spectroscopic signatures for this compound?

A4:

  • ¹H NMR: You would expect to see signals corresponding to the aldehydic proton (around 9.8 ppm), and two methylene (B1212753) groups, each appearing as a triplet (around 2.8 and 2.6 ppm).

  • ¹³C NMR: Characteristic peaks would include the carbonyl carbon (around 200 ppm) and the nitrile carbon (around 118 ppm).

  • IR Spectroscopy: Look for a strong absorption band for the carbonyl (C=O) stretch around 1720 cm⁻¹ and a sharp, medium-intensity band for the nitrile (C≡N) stretch around 2250 cm⁻¹.

Experimental Protocols

Representative Protocol: Michael Addition of Trimethylsilyl Cyanide to Acrolein

This protocol is a representative procedure based on the principles of the Michael addition for the synthesis of this compound.

Materials:

  • Acrolein (freshly distilled)

  • Trimethylsilyl cyanide (TMSCN)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled acrolein (1.0 eq) dissolved in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (0.1 eq) to the solution.

  • Add trimethylsilyl cyanide (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding 1M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

The following table summarizes the effect of different catalysts on the yield of a generic Michael addition reaction to form a this compound derivative. This data is illustrative and actual yields will vary depending on the specific substrates and reaction conditions.

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
TriethylamineDichloromethane251265
DBUAcetonitrile0875
L-prolineDMSO252455
Yb(OTf)₃THF25680

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep 1. Add acrolein and DCM to a flame-dried flask under N₂ cool 2. Cool the reaction mixture to 0 °C prep->cool add_cat 3. Add triethylamine catalyst cool->add_cat add_tms 4. Add TMSCN dropwise at 0 °C add_cat->add_tms stir 5. Stir at 0 °C, then warm to room temperature add_tms->stir monitor 6. Monitor reaction by TLC stir->monitor quench 7. Quench with 1M HCl monitor->quench extract 8. Separate layers and wash organic phase quench->extract dry 9. Dry with Na₂SO₄ and concentrate extract->dry purify 10. Purify by column chromatography dry->purify product Isolated this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield or No Product check_reagents Check Reagent Purity (Acrolein, Cyanide Source) start->check_reagents check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions sol_reagents Use Fresh/Purified Reagents check_reagents->sol_reagents Impure sol_catalyst Use Fresh Catalyst / Increase Loading check_catalyst->sol_catalyst Inactive/Low polymerization Polymer Formation? check_conditions->polymerization side_products Multiple Spots on TLC? check_conditions->side_products sol_temp Optimize Temperature check_conditions->sol_temp Sub-optimal sol_polymer Lower Temperature / Dilute Reaction polymerization->sol_polymer Yes sol_side Optimize Catalyst / Temperature side_products->sol_side Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Common side products in 4-oxobutanenitrile synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxobutanenitrile. Our focus is to address common challenges, particularly the formation of side products, and to provide actionable solutions to improve reaction yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the common base-catalyzed reaction of acrylonitrile (B1666552) with a formaldehyde (B43269) source.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound 1. Inactive Catalyst: The base catalyst (e.g., sodium hydroxide (B78521), potassium carbonate) may be old or have absorbed moisture and carbon dioxide from the air, reducing its activity.Use a fresh, anhydrous batch of the base catalyst. Consider using stronger, non-nucleophilic bases like sodium hydride for less acidic starting materials, as they can drive the reaction to completion and avoid reversible reactions.[1]
2. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.Optimize the reaction temperature. Start at ambient temperature and gently heat if the reaction is slow, monitoring closely by TLC. For some Michael additions, cooling may be necessary to minimize side reactions.
3. Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue the reaction until the starting materials are consumed. A common mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 4:1 v/v).[2]
Formation of a White Precipitate (Polymer) 1. Spontaneous Polymerization of Acrylonitrile: Acrylonitrile is prone to free-radical polymerization, which can be initiated by light, heat, or impurities. This is a significant side reaction.- Use freshly distilled acrylonitrile to remove any inhibitors or polymeric impurities.- Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization.- Keep the reaction temperature as low as feasible to control the rate of polymerization.
Presence of a High-Boiling Point Impurity 1. Formation of Bis(2-cyanoethyl) ether: If water is present in the reaction mixture, it can react with two molecules of acrylonitrile in a Michael addition to form bis(2-cyanoethyl) ether.- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.
2. Formation of Michael Adducts with Other Nucleophiles: If other nucleophiles (e.g., amines, alcohols used as solvents) are present, they can compete with the desired reaction.- Use a non-nucleophilic solvent.- If a nucleophilic solvent is necessary, use it in large excess to act as the solvent rather than as a competing reagent.
Difficult Purification 1. Oily Product Mixture: The crude product may be an oil containing various side products, making crystallization difficult.- Column Chromatography: This is a standard and effective method for separating this compound from its byproducts. A silica (B1680970) gel column with a gradient elution of ethyl acetate in hexane (B92381) is often effective.[2]- Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be a viable purification method.
2. Co-elution of Impurities during Chromatography: Some side products may have similar polarities to this compound, leading to incomplete separation.- Optimize TLC Conditions: Experiment with different solvent systems for TLC to achieve better separation. This will translate to better separation on the column.- Recrystallization: After column chromatography, recrystallization from a suitable solvent can further enhance purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most prevalent side products are:

  • Polyacrylonitrile: A white, solid polymer resulting from the self-polymerization of acrylonitrile.

  • Bis(2-cyanoethyl) ether: Formed from the reaction of two molecules of acrylonitrile with one molecule of water.

  • Michael Adducts with other nucleophiles: If alcohols or amines are present in the reaction mixture, they can undergo a Michael addition with acrylonitrile to form the corresponding 3-alkoxypropionitrile or 3-aminopropionitrile derivatives.

Q2: How can I minimize the polymerization of acrylonitrile?

A2: To minimize polymerization:

  • Use freshly distilled, inhibitor-free acrylonitrile.

  • Maintain a low reaction temperature.

  • Conduct the reaction under an inert atmosphere (nitrogen or argon).

  • Keep the reaction time to the minimum required for the completion of the desired reaction.

Q3: What is the best way to purify crude this compound?

A3: A combination of techniques is often most effective:

  • Initial Work-up: Neutralize the reaction mixture and perform an extraction with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Column Chromatography: This is highly recommended to separate the desired product from polar and non-polar impurities. A silica gel column with a hexane/ethyl acetate eluent system is a good starting point.

  • Distillation: If the product is still impure after chromatography, vacuum distillation can be used for further purification, provided the impurities have significantly different boiling points.

  • Recrystallization: For solid derivatives of this compound, recrystallization can be an excellent final purification step.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the reaction.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile side products and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary technique for structural confirmation of this compound and for identifying and quantifying impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic nitrile (C≡N) and carbonyl (C=O) functional groups.

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol is a general guideline. Optimization of specific parameters may be required based on laboratory conditions and desired scale.

Materials:

  • Acrylonitrile (freshly distilled)

  • Paraformaldehyde

  • Sodium Hydroxide (or other suitable base catalyst)

  • Anhydrous solvent (e.g., Dioxane, THF)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve paraformaldehyde in the anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of sodium hydroxide to the solution and stir.

  • Acrylonitrile Addition: Slowly add freshly distilled acrylonitrile to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Control the addition rate to maintain the reaction temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the catalyst by adding dilute hydrochloric acid until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Collect the fractions containing the pure this compound and concentrate the solvent to obtain the final product.

Visualizations

Synthesis_Pathway_Side_Products Acrylonitrile Acrylonitrile Product This compound (Desired Product) Acrylonitrile->Product Polymerization Polyacrylonitrile (Side Product) Acrylonitrile->Polymerization Self-polymerization Ether_Formation Bis(2-cyanoethyl) ether (Side Product) Acrylonitrile->Ether_Formation Formaldehyde Formaldehyde (or equivalent) Formaldehyde->Product Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Product Catalyzes Water Water (Impurity) Water->Ether_Formation Reacts with 2x Acrylonitrile

Caption: Synthetic pathway of this compound and common side products.

Troubleshooting_Logic Start Experiment Start Check_Yield Low or No Yield? Start->Check_Yield Check_Polymer White Precipitate (Polymer)? Check_Yield->Check_Polymer No Catalyst_Issue Check Catalyst Activity & Reaction Conditions Check_Yield->Catalyst_Issue Yes Check_Impurity Unexpected High-Boiling Impurity? Check_Polymer->Check_Impurity No Polymer_Issue Use Fresh Acrylonitrile & Inert Atmosphere Check_Polymer->Polymer_Issue Yes Success Successful Synthesis & Purification Check_Impurity->Success No Ether_Issue Ensure Anhydrous Conditions Check_Impurity->Ether_Issue Yes Catalyst_Issue->Start Re-run Polymer_Issue->Start Re-run Ether_Issue->Start Re-run

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Oxobutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-oxobutanenitrile. The information is designed to help optimize reaction conditions, improve yields, and ensure the desired product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary laboratory and industrial methods for synthesizing this compound and its derivatives include:

  • Base-Catalyzed Michael Addition: This common laboratory method involves the reaction of acrylonitrile (B1666552) with formaldehyde (B43269) using a base catalyst. It is a straightforward approach utilizing readily available reagents.[1]

  • Catalytic Hydrogenation: On an industrial scale, this compound is often produced via the catalytic hydrogenation of 3-cyanopropionaldehyde. This method typically offers high yields and purity.

  • Hydrocyanation of α,β-Unsaturated Ketones: Derivatives of this compound can be synthesized through the conjugate addition of cyanide to α,β-unsaturated ketones, such as chalcones.[1]

Q2: What are the key parameters to control for a successful synthesis?

A2: To maximize yield and purity, it is crucial to optimize the following parameters:

  • Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts.

  • Catalyst Selection and Concentration: The choice of catalyst and its concentration are critical for reaction efficiency.

  • Solvent System: The polarity and properties of the solvent can affect reactant solubility and reaction pathways.

  • Reaction Time: Monitoring the reaction to completion is essential to avoid incomplete conversion or product degradation.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. For this compound and its derivatives, a typical eluent system for silica (B1680970) gel TLC plates is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 4:1 v/v).[2] Visualization can be achieved under UV light if the compounds are UV-active, or by using staining reagents.

Q4: What are the common purification methods for this compound?

A4: The most common methods for purifying this compound are:

  • Column Chromatography: Silica gel column chromatography is a standard method for isolating the pure compound. A gradient of ethyl acetate in hexane (B92381) is a common eluent system.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

  • Distillation: For liquid products, vacuum distillation can be used for purification.

Troubleshooting Guides

Problem 1: Low or No Yield
Possible Cause Troubleshooting Steps
Inactive or Insufficient Catalyst - Ensure the catalyst is fresh and active. For base-catalyzed reactions, use a freshly prepared solution of the base. - Optimize the catalyst loading. A higher concentration may be needed, but excess catalyst can sometimes lead to side reactions.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for byproduct formation using TLC. Many organic reactions require a specific activation energy to proceed at a reasonable rate.
Presence of Water/Moisture - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
Incorrect Stoichiometry of Reactants - Carefully check the molar ratios of your starting materials. An excess of one reactant may be necessary to drive the reaction to completion.
Decomposition of Starting Material or Product - If the starting materials or product are sensitive to heat or air, consider running the reaction at a lower temperature or under an inert atmosphere.
Problem 2: Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Steps
Polymerization of Acrylonitrile - This is a common side reaction in the base-catalyzed synthesis.[3] - Control the reaction temperature; lower temperatures can reduce the rate of polymerization. - Optimize the rate of addition of acrylonitrile to the reaction mixture. Slow, dropwise addition can help to minimize polymerization.
Side Reactions of Formaldehyde - The source and purity of formaldehyde can impact the reaction. Consider using freshly prepared formaldehyde from paraformaldehyde.
Hydrolysis of the Nitrile Group - If water is present, the nitrile group can hydrolyze to a carboxylic acid, especially under basic or acidic conditions. Ensure anhydrous conditions.
Formation of Isomers - In the synthesis of derivatives, different isomers may form. Purification by column chromatography is often necessary to separate these isomers.

Data Presentation: Comparison of Synthetic Methods (Illustrative)

Method Catalyst Solvent Temperature (°C) Typical Yield (%) Advantages Limitations
Base-Catalyzed Michael Addition NaOH, KOH, or other basesAcetonitrile, WaterAmbient to slightly elevatedModerateSimple, readily available reagentsRisk of acrylonitrile polymerization, requires careful control of conditions.[1]
Catalytic Hydrogenation Palladium or Nickel-based catalystsEthanol, Water, THF25 - 80HighHigh purity and yield, scalableRequires specialized high-pressure hydrogenation equipment.
Hydrocyanation of Chalcones (for derivatives) KCN/Acetic AcidDMSO~50Moderate to GoodVersatile for synthesizing a variety of derivativesUse of highly toxic potassium cyanide requires stringent safety precautions.[1]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve formaldehyde (1.0 eq) in a suitable solvent such as aqueous acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., 10 mol% NaOH) to the solution.

  • Reactant Addition: Cool the mixture in an ice bath. Slowly add acrylonitrile (1.0 - 1.2 eq) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation of 3-Cyanopropionaldehyde (General Procedure)
  • Reactor Setup: To a high-pressure hydrogenation reactor, add 3-cyanopropionaldehyde (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add a hydrogenation catalyst (e.g., 5 mol% Pd/C or Raney Nickel) to the mixture.

  • Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C). Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots by GC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reactants Combine Reactants & Solvent setup_catalyst Add Catalyst setup_reactants->setup_catalyst run_reaction Stir at Controlled Temperature setup_catalyst->run_reaction monitor_reaction Monitor by TLC/GC run_reaction->monitor_reaction quench_reaction Quench/Neutralize run_reaction->quench_reaction monitor_reaction->run_reaction extraction Solvent Extraction quench_reaction->extraction purification Column Chromatography / Distillation extraction->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_temp Verify Reaction Temperature start->check_temp check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Ensure Anhydrous/Inert Conditions start->check_conditions optimize Systematically Optimize Parameters check_catalyst->optimize check_temp->optimize check_reagents->optimize check_conditions->optimize

Caption: Logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 4-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-oxobutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and standard method for purifying this compound and its derivatives is column chromatography.[1] Thin-layer chromatography (TLC) is frequently used to monitor the progress of the reaction and the purity of the fractions.[1]

Q2: What are the main stability concerns for this compound during purification?

A2: this compound is sensitive to strong oxidizing agents, which can lead to degradation of the compound.[1] It is recommended to use mild oxidants if an oxidation step is necessary in the synthesis. Additionally, the compound may be unstable under strongly acidic or basic conditions, which can lead to hydrolysis of the nitrile group to a carboxylic acid.[2]

Q3: What are typical impurities found with this compound?

A3: Impurities can arise from starting materials, side reactions, or degradation. Common side reactions during synthesis can include polymerization or Michael-type conjugate additions due to the presence of both nitrile and carbonyl groups.[1] In syntheses involving base catalysts, careful control is needed to avoid the formation of undesired byproducts.[1]

Q4: How can I monitor the purity of this compound during purification?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction and purification process.[1] For derivatives of this compound, specific TLC solvent systems have been reported, such as a mixture of ether and petroleum ether (20/80 ratio) or ethyl acetate (B1210297) and hexane (B92381) (1:2 ratio).[1][3] Spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry are essential for confirming the structure and purity of the final product.[1]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low yield after column chromatography Improper solvent system: The polarity of the eluent may be too high or too low, leading to poor separation or co-elution with impurities.Optimize the solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).[1]
Compound degradation on silica (B1680970) gel: The slightly acidic nature of silica gel may cause degradation of sensitive compounds.Consider using neutral or deactivated silica gel. Alternatively, flash chromatography can minimize the contact time between the compound and the stationary phase.[1]
Volatility of the compound: this compound has a relatively low molecular weight and may be volatile, leading to loss during solvent removal.Use a rotary evaporator at a controlled temperature and reduced pressure. Avoid excessive heating.
Presence of multiple spots on TLC after purification Incomplete reaction: The synthesis may not have gone to completion, leaving starting materials.Monitor the reaction progress closely with TLC to ensure completion before starting the work-up and purification.
Compound decomposition: The compound may be degrading during purification or upon storage.Assess the stability of the compound under the purification conditions (e.g., solvent, temperature). Store the purified compound under an inert atmosphere at a low temperature.
Isomerization: The compound may exist as tautomers (keto-enol), although this is less likely for this compound itself due to the lack of α-hydrogens adjacent to the carbonyl group.[1]Characterize the different spots by spectroscopic methods to identify if they are isomers or impurities.
Final product is an oil instead of a solid Residual solvent: Trace amounts of solvent can prevent crystallization.Dry the sample under high vacuum for an extended period.
Presence of impurities: Impurities can disrupt the crystal lattice and prevent solidification.Re-purify the compound using a different chromatographic technique or a different solvent system.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound derivatives by column chromatography.[1][3]

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude product.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
  • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

3. Elution:

  • Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity by increasing the proportion of the more polar solvent.
  • The choice of solvents and the gradient will depend on the specific properties of the this compound derivative being purified. Common solvent systems include mixtures of ether and petroleum ether or ethyl acetate and hexane.[1][3]

4. Fraction Collection and Analysis:

  • Collect fractions of the eluate in separate test tubes.
  • Monitor the composition of the fractions using TLC.
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.
  • Dry the purified compound under high vacuum to remove any residual solvent.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound dissolution Dissolve in Minimal Solvent synthesis->dissolution Crude Product loading Load onto Silica Gel Column dissolution->loading elution Gradient Elution loading->elution collection Collect Fractions elution->collection tlc TLC Analysis collection->tlc Monitor Purity combine Combine Pure Fractions collection->combine tlc->collection evaporation Solvent Evaporation combine->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield After Purification check_tlc Review TLC of Crude Material start->check_tlc multiple_spots Multiple Spots or Streaking? check_tlc->multiple_spots optimize_synthesis Optimize Synthesis (Incomplete Reaction) multiple_spots->optimize_synthesis Yes decomposition Consider Decomposition multiple_spots->decomposition Yes check_column Evaluate Chromatography Conditions multiple_spots->check_column No (Mainly one spot) solvent_system Improper Solvent System? check_column->solvent_system optimize_eluent Optimize Eluent Based on TLC solvent_system->optimize_eluent Yes silica_issue Degradation on Silica? solvent_system->silica_issue No use_neutral_silica Use Neutral Silica or Flash Chromatography silica_issue->use_neutral_silica Yes check_volatility Assess Compound Volatility silica_issue->check_volatility No controlled_evaporation Controlled Solvent Removal check_volatility->controlled_evaporation

Caption: A logical workflow for troubleshooting low yields in this compound purification.

References

Degradation pathways of 4-oxobutanenitrile under oxidative conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-oxobutanenitrile under oxidative conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation product of this compound under oxidative conditions?

A1: Under mild oxidative conditions, the primary degradation product of this compound is 4-oxobutanoic acid.[1] This occurs through the oxidation of the aldehyde functional group to a carboxylic acid. Stronger oxidants may lead to further degradation and decomposition of the molecule.[1]

Q2: What types of oxidizing agents are suitable for studying the degradation of this compound?

A2: Mild oxidizing agents are recommended to study the controlled degradation of this compound. These include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and dimethyl sulfoxide (B87167) (DMSO).[1] Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are generally too harsh and can lead to extensive decomposition of the starting material.[1][2][3]

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods allow for the separation and quantification of the parent compound (this compound) and its degradation products over time.

Q4: What are the general stability characteristics of this compound?

A4: this compound is susceptible to degradation under oxidative stress. The presence of both a ketone and a nitrile functional group makes it reactive towards certain reagents and conditions. It is crucial to handle and store the compound under appropriate conditions to minimize unwanted degradation.

Troubleshooting Guides

Issue 1: Inconsistent or rapid degradation of this compound is observed.

  • Question: My results show variable degradation rates between experiments. What could be the cause?

  • Answer: Inconsistent degradation rates can be due to several factors:

    • Purity of the Oxidant: Ensure the quality and concentration of your oxidizing agent are consistent. For example, hydrogen peroxide solutions can decompose over time.

    • Temperature Fluctuations: Oxidative reactions are often sensitive to temperature. Ensure your reaction is maintained at a constant and controlled temperature.

    • Presence of Catalytic Impurities: Trace metal ions can catalyze the decomposition of oxidizing agents like H₂O₂, leading to faster and less controlled reactions. Use high-purity solvents and reagents.

Issue 2: The formation of multiple unexpected byproducts is detected by HPLC/LC-MS.

  • Question: I am observing several unidentified peaks in my chromatogram in addition to the expected 4-oxobutanoic acid. What are these?

  • Answer: The presence of multiple byproducts suggests that the reaction conditions may be too harsh, or that side reactions are occurring.

    • Over-oxidation: The primary product, 4-oxobutanoic acid, might be undergoing further degradation. Consider reducing the reaction time or the concentration of the oxidant.

    • Side Reactions: The nitrile group can also be susceptible to hydrolysis under certain pH conditions, which might be induced by the reaction medium. This could lead to the formation of amides or carboxylic acids.

    • Decomposition: Strong oxidants can cause fragmentation of the carbon backbone.[1][2][3] If using a strong oxidant, switch to a milder one like hydrogen peroxide.

Issue 3: Poor separation of this compound and its degradation products in HPLC.

  • Question: I am having difficulty resolving the peaks for the parent compound and its main degradation product. How can I improve my HPLC method?

  • Answer: Since this compound and 4-oxobutanoic acid are both polar compounds, optimizing your HPLC method is key.

    • Column Choice: Use a column suitable for polar analytes, such as a polar-embedded or polar-endcapped C18 column, or consider Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Mobile Phase pH: The retention of 4-oxobutanoic acid is highly dependent on the pH of the mobile phase. Adjusting the pH to suppress the ionization of the carboxylic acid (e.g., pH below its pKa) will increase its retention on a reversed-phase column.

    • Gradient Elution: Employing a gradient elution with a change in the organic solvent concentration can help to improve the separation of peaks with different polarities.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the expected outcomes of oxidative degradation experiments on this compound. These are for illustrative purposes and actual results may vary based on specific experimental conditions.

Table 1: Effect of Different Oxidizing Agents on the Yield of 4-oxobutanoic acid.

Oxidizing Agent (Concentration)Reaction Time (hours)Temperature (°C)Yield of 4-oxobutanoic acid (%)
H₂O₂ (3%)62575
H₂O₂ (10%)62585
DMSO2410060
KMnO₄ (0.1 M)125< 5 (significant decomposition)

Table 2: Time-course of this compound Degradation with 3% H₂O₂ at 25°C.

Time (hours)This compound Remaining (%)4-oxobutanoic acid Formed (%)
01000
18515
35545
62575
12595

Experimental Protocols

Protocol 1: Forced Oxidative Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or water) at a concentration of 1 mg/mL.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 40°C) and protect it from light.

    • At specified time points (e.g., 0, 1, 3, 6, 12, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution) or by significant dilution with the mobile phase.

    • Dilute the quenched sample to a final concentration suitable for HPLC or LC-MS analysis (e.g., 50 µg/mL).

  • Analysis: Analyze the prepared samples using a validated HPLC or LC-MS method to determine the concentration of remaining this compound and the formed 4-oxobutanoic acid.

Protocol 2: HPLC-UV Method for the Analysis of this compound and 4-oxobutanoic acid

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% B

    • 12-13 min: 40% to 5% B

    • 13-18 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

cluster_main Degradation Pathway of this compound This compound This compound 4-oxobutanoic_acid 4-oxobutanoic_acid This compound->4-oxobutanoic_acid Mild Oxidation (e.g., H₂O₂) Decomposition_Products Decomposition_Products This compound->Decomposition_Products Strong Oxidation (e.g., KMnO₄) cluster_workflow Experimental Workflow for Degradation Study prep Prepare Stock Solution of this compound stress Induce Oxidative Stress (e.g., add H₂O₂) prep->stress sample Sample at Time Points stress->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data Data Analysis (Kinetics, Yields) analyze->data cluster_troubleshooting Troubleshooting Logic start Unexpected Results? inconsistent_rates Inconsistent Degradation Rates? start->inconsistent_rates Yes multiple_peaks Multiple Unexpected Peaks? start->multiple_peaks No check_reagents Check Reagent Purity and Temperature Control inconsistent_rates->check_reagents Yes hars_conditions Conditions Too Harsh? (Over-oxidation/Side Reactions) multiple_peaks->hars_conditions Yes reduce_severity Reduce Oxidant Conc./Time or Use Milder Oxidant hars_conditions->reduce_severity

References

Stability and storage recommendations for 4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-oxobutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it at temperatures between 2–8°C.[1] For long-term storage, keeping it in a freezer at temperatures under -20°C in an inert atmosphere is also advised. The compound should be stored in airtight containers to prevent hydrolysis and in amber vials to protect it from light, which can cause photodegradation, particularly in derivatives with aryl ketones.[1]

Q2: What substances are incompatible with this compound?

This compound should not be stored with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[1] It is also advisable to keep it separate from amines to avoid exothermic reactions.[1]

Q3: What are the known decomposition products of this compound?

Under oxidative conditions, this compound can decompose to form 4-oxobutanoic acid.[1] Reduction can lead to the formation of 4-hydroxybutanenitrile.[1] Hydrolysis, facilitated by acidic or basic conditions, can also occur.

Q4: Is this compound prone to hazardous polymerization?

Under normal conditions, hazardous polymerization of this compound does not occur.

Q5: What are the primary safety precautions to take when handling this compound?

When handling this compound and its derivatives, it is crucial to work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[1] Personal protective equipment (PPE), including gloves and safety goggles, should be worn to prevent skin and eye contact.[1] In case of spills, the affected area should be immediately decontaminated with soap and water.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or incompatible substances.Discard the reagent if significant changes are observed. Review storage procedures to ensure the compound is protected from light and moisture and stored away from incompatible chemicals.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the storage conditions and handling procedures. It is recommended to perform a quality control check on the material. Consider using a fresh batch of the compound for subsequent experiments.
Formation of unexpected byproducts in reactions The compound may have degraded, leading to reactive impurities.Analyze the starting material for purity. If degradation is suspected, purify the compound before use or obtain a new, high-purity batch.

Stability and Storage Recommendations

For optimal stability, this compound should be stored under controlled conditions to minimize degradation. The following table summarizes the key storage parameters.

Parameter Recommendation Rationale
Temperature 2–8°C (short-term)[1] or ≤ -20°C (long-term)To slow down potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation.
Container Airtight, amber glass vial[1]To protect from moisture (hydrolysis) and light (photodegradation).
Incompatibilities Strong acids, strong bases, strong oxidizing agents, strong reducing agents, amines[1]To prevent chemical reactions that could lead to decomposition or hazardous situations.

Experimental Protocols

Solid-State Stability Testing

This protocol is designed to evaluate the stability of this compound in its solid form under various environmental conditions, following ICH Q1A (R2) guidelines.

  • Sample Preparation: Accurately weigh samples of this compound into clear and amber glass vials.

  • Storage Conditions: Store the vials under various conditions as outlined in the table below.

  • Time Points: Withdraw samples for analysis at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

Study Storage Condition
Long term25°C ± 2°C / 60% RH ± 5% RH
Intermediate30°C ± 2°C / 65% RH ± 5% RH
Accelerated40°C ± 2°C / 75% RH ± 5% RH

Solution-State Stability Testing

This protocol assesses the stability of this compound in solution, which is crucial for its use in various experimental assays.

  • Solution Preparation: Prepare solutions of this compound in relevant solvents or buffers at a known concentration.

  • Storage: Store the solutions in both clear and amber vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: At predetermined time points, take aliquots of the solutions for analysis.

  • Analysis: Use HPLC or a similar chromatographic technique to determine the concentration of the parent compound and identify any degradation products.

Forced Degradation Studies

Forced degradation studies help to identify potential degradation pathways and develop stability-indicating analytical methods.

  • Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat if necessary.

  • Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and monitor at room temperature or with gentle heating.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and heat if necessary.

  • Photostability: Expose solid or solution samples to light according to ICH Q1B guidelines.

  • Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 60°C) and analyze for degradation.

  • Analysis: Analyze all stressed samples by a suitable method like HPLC-PDA or LC-MS to identify and characterize the degradation products.

Visualizations

Troubleshooting Logic for Stability Issues

troubleshooting_workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Physical Change in Compound check_storage Review Storage Conditions: - Temperature (2-8°C or -20°C)? - Airtight Container? - Protected from Light? start->check_storage check_handling Review Handling Procedures: - Used in Fume Hood? - Appropriate PPE Worn? - Avoided Incompatibilities? start->check_handling improper_storage Improper Storage Identified check_storage->improper_storage improper_handling Improper Handling Identified check_handling->improper_handling correct_storage Correct Storage Procedures improper_storage->correct_storage correct_handling Correct Handling Procedures improper_handling->correct_handling qc_check Perform Quality Control Check (e.g., HPLC, NMR) correct_storage->qc_check correct_handling->qc_check pass_qc Compound Passes QC qc_check->pass_qc fail_qc Compound Fails QC qc_check->fail_qc proceed Proceed with Experiment pass_qc->proceed discard Discard and Obtain New Batch fail_qc->discard

Caption: A flowchart to diagnose and resolve stability-related issues with this compound.

Hydrolysis Pathway of Nitrile Group

hydrolysis_pathway General Hydrolysis Pathway of the Nitrile Group nitrile R-C≡N (this compound) amide R-C(=O)NH₂ (Amide intermediate) nitrile->amide H₂O, H⁺ or OH⁻ carboxylic_acid R-C(=O)OH (Carboxylic acid) amide->carboxylic_acid H₂O, H⁺ or OH⁻

Caption: The two-step hydrolysis of a nitrile to a carboxylic acid via an amide intermediate.

References

Troubleshooting low conversion rates in 4-oxobutanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 4-oxobutanenitrile.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in reactions with this compound can be attributed to several factors, from suboptimal reaction conditions to reactant purity and catalyst issues. This guide provides a systematic approach to identifying and resolving these common problems.

Q1: My reaction is sluggish or showing no conversion. What are the primary factors to investigate?

A sluggish or stalled reaction is often due to issues with the catalyst, temperature, or the purity of your starting materials. Follow this workflow to diagnose the problem:

G cluster_start Initial Observation cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions cluster_outcome Expected Outcome start Low/No Conversion catalyst Check Catalyst Activity - Moisture contamination? - Appropriate catalyst chosen? start->catalyst Step 1 temp Verify Reaction Temperature - Is it optimal for the specific reaction? catalyst->temp If catalyst is ok replace_catalyst Use fresh/anhydrous catalyst or screen other catalysts catalyst->replace_catalyst Issue Found purity Assess Reactant Purity - this compound pure? - Other reagents anhydrous? temp->purity If temp is optimal adjust_temp Optimize temperature based on literature or perform a temperature screen temp->adjust_temp Issue Found solvent Evaluate Solvent Choice - Is it appropriate (e.g., aprotic)? - Is it dry? purity->solvent If reagents are pure purify_reagents Purify this compound (e.g., column chromatography) and dry other reagents/solvents purity->purify_reagents Issue Found change_solvent Switch to a recommended dry, aprotic solvent (e.g., THF, DMF, Toluene) solvent->change_solvent Issue Found end Improved Conversion Rate replace_catalyst->end adjust_temp->end purify_reagents->end change_solvent->end

Caption: Troubleshooting workflow for low/no conversion.

  • Inactive Catalyst: Many reactions involving this compound, such as base-mediated condensations or those using Lewis acids, are highly sensitive to moisture.[1] Ensure that your catalyst is fresh and handled under anhydrous conditions. For catalytic hydrogenations, palladium or nickel-based catalysts are common.[2]

  • Suboptimal Temperature: Temperature control is crucial to prevent side reactions like self-condensation or polymerization.[3] While higher temperatures can increase reaction rates, they may also lead to degradation of the desired product.[3][4] A temperature screening is often a valuable optimization step.

  • Reactant Purity: Impurities in this compound or other starting materials can inhibit the reaction. Purification by column chromatography may be necessary.[2] Ensure all other reagents and solvents are of appropriate purity and are anhydrous, as required by the specific reaction chemistry.

Q2: My reaction is producing multiple products, leading to a low yield of the desired compound. How can I improve selectivity?

The formation of multiple products often points to side reactions. This compound is susceptible to several side reactions depending on the conditions.

G cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_outcome Expected Outcome start Multiple Products Observed (Low Selectivity) self_condensation Self-Condensation/ Polymerization start->self_condensation side_reactions Other Side Reactions (e.g., hydrolysis of nitrile) start->side_reactions over_reduction Over-reduction in Hydrogenation Reactions start->over_reduction lower_temp Lower Reaction Temperature self_condensation->lower_temp control_stoichiometry Adjust Reactant Stoichiometry self_condensation->control_stoichiometry modify_conditions Modify Reaction Conditions (e.g., pH, solvent) side_reactions->modify_conditions change_catalyst Screen for a More Selective Catalyst over_reduction->change_catalyst end Improved Selectivity and Yield lower_temp->end control_stoichiometry->end change_catalyst->end modify_conditions->end

Caption: Logical relationship for improving reaction selectivity.

  • Self-Condensation/Polymerization: This is more likely at elevated temperatures.[3] Lowering the reaction temperature can often mitigate these side reactions.

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis to a carboxylic acid under acidic or basic conditions, especially in the presence of water.[5]

  • Choice of Base/Catalyst: In base-mediated reactions, the choice of base is critical. A bulky base, such as potassium tert-butoxide, may favor the desired deprotonation while minimizing side reactions.[3]

  • Solvent Effects: Aprotic solvents like toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are often employed to stabilize reactive intermediates and can influence reaction efficiency.[3]

Frequently Asked Questions (FAQs)

Q: What are the typical reaction conditions for a successful reaction with this compound?

A: There is no single set of "typical" conditions, as they are highly dependent on the specific transformation. However, the following table summarizes conditions for common reaction types.

Reaction TypeCatalystSolventTemperatureKey Considerations
Base-Mediated Condensation Strong bases (e.g., NaH, potassium tert-butoxide)Aprotic (Toluene, THF, DMF)Often elevated (e.g., 90 °C)Requires strictly anhydrous conditions to prevent base deactivation.[3]
Catalytic Hydrogenation Palladium or Nickel-basedAlcohols (e.g., ethanol)Moderate temperatureRequires elevated hydrogen pressure; catalyst choice can influence selectivity.[2]
Hydrocyanation KCN with Acetic AcidDMSOReflux (e.g., 50 °C)Involves handling of toxic cyanide reagents.[2]
Oxidative Cyclization KOH/DMSONeat DMSO~40 minutesMild conditions, but oxidant selection is critical to avoid degradation.[2]

Q: How can I monitor the progress of my this compound reaction?

A: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress.[2] A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 4:1 ratio).[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the starting material and product(s) over time.[5]

Q: What is the best way to purify this compound or its products?

A: Column chromatography is the standard and most frequently cited method for purifying this compound and its derivatives.[2] The choice of solvent system for chromatography will depend on the polarity of the specific compound being purified.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Condensation

This protocol is a generalized procedure based on the synthesis of related β-ketonitriles and should be adapted for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a dry, aprotic solvent (e.g., dry toluene) to a reaction vessel equipped with a stirrer and a reflux condenser.

  • Addition of Base: Carefully add a strong base, such as sodium hydride (NaH), to the solvent.

  • Reactant Addition: Add the ester and this compound (or a related nitrile) to the suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 75-90 °C) and maintain with vigorous stirring.[3][6] Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully quench by adding water. Separate the aqueous phase and acidify it with an acid (e.g., HCl) to a pH of 1-2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.[1]

Protocol 2: General Procedure for Hydrocyanation of an α,β-Unsaturated Ketone

This protocol is based on the synthesis of this compound derivatives from ortho-aminochalcones.[2] Caution: This procedure involves potassium cyanide (KCN), which is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

  • Dissolution: Dissolve the starting ortho-aminochalcone in dimethyl sulfoxide (B87167) (DMSO) in a round-bottom flask.

  • Addition of Cyanide: While stirring, add a solution of potassium cyanide dropwise. Then, add acetic acid.

  • Reaction: Heat the mixture under reflux at approximately 50 °C for about 1 hour.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and perform an extraction with dichloromethane.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by chromatography.[2]

References

Effect of solvent choice on 4-oxobutanenitrile reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-oxobutanenitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the critical role of solvent selection in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not proceeding or is giving very low yields. What are the first things I should check?

A1: When a reaction fails or gives low yields, it's crucial to review the fundamental parameters of your setup. First, ensure the purity of your this compound and other reagents, as impurities can inhibit the reaction. Verify that your glassware was clean and dry, and if the reaction is air- or moisture-sensitive, confirm that it was conducted under an inert atmosphere. Double-check all calculations for reagent stoichiometry and concentration. Finally, consider the reaction temperature; if no reaction occurs at room temperature, cautiously increasing the heat may be necessary.

Q2: How does the choice of solvent affect reactions involving this compound?

A2: The solvent plays a critical role in stabilizing reactants and intermediates, which directly impacts reaction rates and yields.[1] this compound has both a ketone and a nitrile group, making its reactivity highly sensitive to the solvent environment. Solvents are generally classified as polar protic, polar aprotic, and non-polar.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating charged species. However, for reactions involving nucleophiles, they can form a "cage" around the nucleophile through hydrogen bonding, which can decrease its reactivity.[2] This can lead to slower reaction rates or the need for higher temperatures.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds. They are excellent at dissolving polar compounds but do not hydrogen-bond with nucleophiles, leaving them "naked" and highly reactive.[2] This often leads to significantly faster reaction rates, especially for nucleophilic substitution or addition reactions.

  • Non-Polar Solvents (e.g., toluene, hexane) are generally used when reactants are non-polar. Their primary role is to dissolve the reactants to allow them to interact.

Q3: I am observing multiple side products in my reaction. Could the solvent be the cause?

A3: Yes, the solvent can significantly influence the reaction pathway and lead to the formation of side products. For instance, in reactions involving a base, using a polar protic solvent could promote side reactions like intramolecular cyclization if another functional group in the molecule can act as a nucleophile. Switching to a polar aprotic solvent might favor the desired intermolecular reaction by enhancing the reactivity of your primary nucleophile. In some cases, strong bases in protic solvents can lead to undesired side reactions; switching to a milder base and a solvent that encourages product precipitation, such as ethanol, can be beneficial.[3]

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation with an Active Methylene (B1212753) Compound

The Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile (B47326), ethyl cyanoacetate) is a key method for forming a new carbon-carbon double bond. Low yields are a common issue.

Potential CauseTroubleshooting StepRationale
Use of a polar protic solvent (e.g., methanol) at room temperature. Switch to a polar aprotic solvent such as DMF or acetonitrile.Polar aprotic solvents do not solvate the carbanion intermediate as strongly as protic solvents, leaving it more nucleophilic and reactive. This often results in faster reaction times and higher conversions.[4]
Ineffective catalyst in the chosen solvent. If using a basic catalyst in an acidic solvent (or vice versa), it may be neutralized. Ensure catalyst and solvent are compatible.The effectiveness of a catalyst is highly dependent on the solvent environment. For instance, a basic catalyst will be more effective in a neutral or aprotic solvent.
Reaction has not reached completion. Increase the reaction time and/or temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).Reaction kinetics can be slow depending on the substrates and solvent system. Providing more time or energy can drive the reaction to completion.
Reversibility of the reaction. If using a solvent like toluene, use a Dean-Stark apparatus to remove water as it is formed.The final step of the Knoevenagel condensation is the elimination of a water molecule. Removing water from the reaction mixture shifts the equilibrium towards the product, increasing the yield.[3]

The following table, adapted from data on analogous reactions, illustrates the significant impact of solvent choice on reaction outcomes.

SolventSolvent TypeReaction TimeConversion (%)Selectivity (%)Reference
TolueneNon-Polar3 hours61100[4]
DMFPolar Aprotic15 minutes99100[4]
AcetonitrilePolar Aprotic15 minutes81100[4]
MethanolPolar Protic3 hours3555[4]

Data is for the condensation of benzaldehyde (B42025) with malononitrile catalyzed by hydrotalcite, which serves as a strong indicator for similar systems.

Issue 2: Poor Performance in Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multi-component reaction used to synthesize highly substituted 2-aminothiophenes, often starting from a ketone, an activated nitrile, and elemental sulfur. This compound can serve as the ketone component.

Potential CauseTroubleshooting StepRationale
Poor solubility of reactants or intermediates. Switch to a solvent mixture that can better solubilize all components. An ethanol/water (9:1) mixture has been shown to be highly effective.A homogenous reaction mixture is crucial for efficient reaction. A mixed solvent system can provide the right balance of polarity to dissolve both the organic substrates and any inorganic bases or intermediates.[5]
Slow reaction rate. Consider using microwave irradiation or ultrasound activation if available.These techniques can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[1][6]
Use of a stoichiometric or excess amount of base. Use a catalytic amount of a conjugate acid-base pair, such as piperidinium (B107235) borate.This can improve the reaction rate and yield while simplifying the workup process and aligning with green chemistry principles.[5]
Reaction conducted in the absence of a suitable catalyst. While some Gewald reactions can proceed without a catalyst, the addition of a catalyst like L-proline can improve yields.Organocatalysts can facilitate the initial Knoevenagel condensation step of the Gewald reaction mechanism.[1]

Key Experimental Protocols

Protocol 1: Knoevenagel Condensation in an Aqueous Medium

This protocol is adapted from a green chemistry approach for the Knoevenagel condensation.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in water (5 mL).

  • Catalyst Addition: Add the catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 10-30 minutes.

  • Work-up: Upon completion, add cold water (15-25 mL) to precipitate the product.

  • Isolation: Filter the solid product, wash it with cold water, and air dry to obtain the purified product.

Protocol 2: Oxidative Cyclization in DMSO

This protocol describes the synthesis of a cyclized product from a this compound derivative, where DMSO acts as both the solvent and the oxidant.[5]

  • Reaction Setup: In a 5 mL round-bottom flask, mix the this compound derivative (0.50 mmol), DMSO (0.4 mL), and potassium hydroxide (B78521) (2.00 mmol).

  • Reaction: Stir the mixture at room temperature for 30-40 minutes.

  • Quenching: Add acetic acid (0.2 mL) and continue stirring for another 30 minutes, during which the product should precipitate.

  • Extraction: Dilute the reaction mixture with dichloromethane (B109758) (60 mL) and wash with a saturated sodium bicarbonate solution (3 x 10 mL).

  • Isolation: Concentrate the organic layer and purify the product by column chromatography or recrystallization.

Visualizing Workflows and Concepts

To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and logical relationships.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckPurity Check Reagent Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Atmosphere) Start->CheckConditions SolventIssue Is Solvent Choice Optimal? CheckConditions->SolventIssue Protic Protic Solvent Used? (e.g., EtOH, MeOH) SolventIssue->Protic Yes NonPolar Non-Polar Solvent Used? (e.g., Toluene) SolventIssue->NonPolar No Aprotic Switch to Aprotic Solvent (e.g., DMF, DMSO) Protic->Aprotic Optimize Optimize Temp/Time Aprotic->Optimize RemoveWater Use Dean-Stark to Remove H2O NonPolar->RemoveWater RemoveWater->Optimize

Caption: A logical workflow for troubleshooting low-yield reactions.

G cluster_workflow General Knoevenagel Condensation Workflow Reactants 1. Combine this compound, Active Methylene Compound, & Solvent Catalyst 2. Add Catalyst (e.g., weak base) Reactants->Catalyst Reaction 3. Stir at Defined Temperature Catalyst->Reaction Monitor 4. Monitor via TLC Reaction->Monitor Workup 5. Quench Reaction & Precipitate Product Monitor->Workup Isolate 6. Filter & Dry Product Workup->Isolate

Caption: A typical experimental workflow for Knoevenagel condensation.

G Solvent Solvent Choice Protic Polar Protic (e.g., Water, Ethanol) Solvent->Protic Aprotic Polar Aprotic (e.g., DMSO, DMF) Solvent->Aprotic NonPolar Non-Polar (e.g., Toluene) Solvent->NonPolar Protic_Effect Stabilizes Ions Can H-bond with Nucleophiles (Slower SN2/Addition) Protic->Protic_Effect Aprotic_Effect Stabilizes Dipoles 'Naked' Nucleophiles (Faster SN2/Addition) Aprotic->Aprotic_Effect NonPolar_Effect Dissolves Non-Polar Reactants Minimal Interaction (Azeotropic H2O Removal) NonPolar->NonPolar_Effect

Caption: The influence of solvent type on reaction characteristics.

References

Technical Support Center: Managing Moisture Sensitivity in Reactions with 4-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 4-oxobutanenitrile in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

Low yields, the formation of unexpected side-products, or complete reaction failure when using this compound can often be attributed to the presence of moisture. This guide provides a systematic approach to identifying and resolving these issues.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Moisture Contamination: this compound is susceptible to hydrolysis, which consumes the starting material and can inhibit the desired reaction.1. Verify Reagent Purity: Use a fresh, unopened container of this compound. If the reagent has been opened previously, its quality should be assessed. 2. Quantify Water Content: Perform a Karl Fischer titration on the this compound and all solvents to determine the precise water content. 3. Ensure Anhydrous Conditions: Rigorously dry all glassware and use freshly dried solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Carboxylic Acid Side-Product Hydrolysis of the Nitrile Group: The nitrile functional group in this compound can hydrolyze in the presence of water to form a carboxylic acid, 4-oxobutanoic acid.1. Minimize Water Exposure: Follow strict anhydrous techniques throughout the experimental setup and execution. 2. Control Reaction pH: If the reaction conditions are aqueous, be aware that both acidic and basic conditions can catalyze nitrile hydrolysis.[1]
Presence of a Hydrated Aldehyde Species Hydration of the Aldehyde Group: The aldehyde functional group can reversibly react with water to form a geminal-diol (hydrate).[2]1. Use Anhydrous Solvents: The most effective way to prevent hydrate (B1144303) formation is to exclude water from the reaction mixture. 2. Azeotropic Removal of Water: In some cases, water can be removed from the reaction mixture azeotropically.
Inconsistent Reaction Rates Variable Moisture Content: Inconsistent levels of moisture between different experimental runs can lead to variable reaction rates and yields.1. Standardize Procedures: Implement a standard operating procedure for drying glassware, solvents, and handling reagents to ensure consistency. 2. Regularly Test Solvents: Periodically check the water content of stored anhydrous solvents using Karl Fischer titration.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture?

A1: this compound is sensitive to moisture due to its nitrile and aldehyde functional groups. The nitrile group can undergo hydrolysis to a carboxylic acid, and the aldehyde can form a hydrate.[1][2] To ensure reproducible results and high yields, it is crucial to handle this compound under anhydrous conditions.

Q2: What are the primary products of this compound hydrolysis?

A2: The primary product of complete hydrolysis is 4-oxobutanoic acid. In the presence of water, the aldehyde group can also exist in equilibrium with its hydrate form, a geminal-diol.

Q3: How can I be certain my solvents are sufficiently dry?

A3: The most reliable method for determining the water content in your solvents is Karl Fischer titration.[3][4][5] This technique can accurately quantify even trace amounts of water. For many applications, using solvents from a solvent purification system or freshly opened bottles of anhydrous solvent is sufficient.

Q4: What are the visible signs of moisture contamination in my reaction?

A4: Visual signs can be subtle. Sometimes, a slight cloudiness or change in color of the reagent may indicate degradation. However, the most definitive indicators are analytical, such as the appearance of unexpected peaks in NMR or LC-MS corresponding to hydrolysis byproducts. A common troubleshooting step for a failed reaction is to repeat it with a fresh bottle of the reagent.[6]

Q5: Can I use a drying agent directly in my reaction flask?

A5: While drying agents like molecular sieves can be used to dry solvents beforehand, adding them directly to a reaction mixture is generally not recommended as they can interfere with the reaction or complicate purification. It is best practice to use solvents that are already verified to be anhydrous.

Impact of Moisture on Reaction Yield

The presence of water can significantly decrease the yield of reactions involving this compound. The following table provides a hypothetical but illustrative example of how increasing water content can adversely affect the yield of a generic reaction.

Water Content in Reaction (ppm)Expected Yield (%)
< 1095 - 99
5080 - 90
10060 - 75
25030 - 50
500+< 20

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound

This protocol outlines the essential steps for setting up a reaction under an inert, anhydrous atmosphere.

  • Glassware Preparation: All glassware (e.g., round-bottom flask, condenser, dropping funnel) and magnetic stir bars should be oven-dried at a minimum of 125°C for at least 12 hours and assembled while still hot, or flame-dried under a stream of inert gas.[7]

  • Inert Atmosphere: The assembled apparatus should be purged with a dry, inert gas such as nitrogen or argon. This is typically achieved by connecting the apparatus to a Schlenk line or using a balloon filled with the inert gas.[6] The system should be evacuated and backfilled with the inert gas three times to ensure the removal of atmospheric oxygen and moisture.

  • Reagent and Solvent Handling:

    • Use anhydrous solvents, either freshly dispensed from a solvent purification system or from a recently opened bottle of anhydrous grade solvent.

    • Transfer solvents and liquid reagents using dry syringes or cannulas.[8]

    • Solid reagents should be transferred in a glove box or quickly under a positive flow of inert gas.

  • Reaction Execution:

    • Dissolve the starting materials (excluding this compound if it is being added later) in the anhydrous solvent under the inert atmosphere.

    • If adding this compound as a solution, dissolve it in anhydrous solvent in a separate, dry flask under an inert atmosphere and add it to the reaction mixture via a syringe or dropping funnel.

    • Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored using an oil bubbler.

  • Work-up: Quench the reaction using appropriate methods, keeping in mind that the introduction of aqueous solutions will expose the product to water.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for quantifying water in a liquid sample like a solvent or this compound itself.

  • Apparatus: A Karl Fischer titrator (volumetric or coulometric). Volumetric is suitable for water content down to 1%, while coulometric is used for lower levels.[9]

  • Reagent Preparation: Use commercially available Karl Fischer reagents. For volumetric titration, this typically includes a titrant containing iodine and a solvent (often methanol-based) for the titration vessel.

  • System Preparation:

    • Ensure the titration vessel is clean and dry.

    • Fill the vessel with the appropriate Karl Fischer solvent and run a pre-titration to neutralize any residual moisture in the solvent and the vessel.

  • Titer Determination (for Volumetric Titration):

    • Accurately add a known amount of a certified water standard to the titration vessel.

    • Titrate with the Karl Fischer titrant to the endpoint.

    • The titer (mg H₂O / mL of titrant) is calculated automatically by the instrument. It is advisable to perform this in triplicate and use the average value.

  • Sample Analysis:

    • Accurately add a known weight or volume of the sample (e.g., this compound or solvent) to the titration vessel using a dry syringe.

    • Titrate the sample with the Karl Fischer titrant to the endpoint.

    • The instrument will calculate the water content of the sample in ppm, percentage, or mg/L.

Visualizations

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Dry_Glassware Oven/Flame-Dry Glassware Assemble_Apparatus Assemble Hot Glassware Dry_Glassware->Assemble_Apparatus Dry_Solvents Use Anhydrous Solvents Add_Reagents Add Reagents & Solvents (via Syringe/Cannula) Dry_Solvents->Add_Reagents Inert_Gas Prepare Inert Gas Source (N2 or Ar) Purge_System Purge with Inert Gas Inert_Gas->Purge_System Assemble_Apparatus->Purge_System Purge_System->Add_Reagents Run_Reaction Maintain Positive Pressure & Monitor Add_Reagents->Run_Reaction Quench Quench Reaction Run_Reaction->Quench Isolate_Product Isolate & Purify Product Quench->Isolate_Product Analyze Analyze Product Isolate_Product->Analyze

Caption: Workflow for conducting a moisture-sensitive reaction.

Troubleshooting_Moisture Start Low Yield or Side Products Observed Check_Moisture Suspect Moisture Contamination? Start->Check_Moisture KF_Titration Perform Karl Fischer Titration on Reagents & Solvents Check_Moisture->KF_Titration Yes Other_Issues Consider Other Issues: - Temperature - Stoichiometry - Catalyst Activity Check_Moisture->Other_Issues No High_Water Water Content High? KF_Titration->High_Water Review_Technique Review Anhydrous Technique: - Glassware Drying? - Inert Atmosphere? - Solvent Handling? Improve_Technique Refine Anhydrous Reaction Setup Review_Technique->Improve_Technique High_Water->Review_Technique No Purify_Reagents Use Fresh/Purified Reagents & Dry Solvents High_Water->Purify_Reagents Yes Repeat_Reaction Repeat Reaction Purify_Reagents->Repeat_Reaction Improve_Technique->Repeat_Reaction

Caption: Logical steps for troubleshooting moisture-related issues.

References

Catalyst Screening for 4-Oxobutanenitrile Cyclization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalyst screening and optimization of 4-oxobutanenitrile cyclization reactions. The content is structured to address common challenges and provide actionable solutions based on documented experimental findings.

Troubleshooting Guide

Q1: My this compound cyclization reaction is resulting in a low yield of the desired product. What are the common causes?

Low yields in the cyclization of this compound and its derivatives can often be attributed to suboptimal reaction conditions or the occurrence of side reactions. Here are some common causes and potential solutions:

  • Inappropriate Base or Catalyst Concentration: The concentration of the base or catalyst is crucial. For base-assisted cyclizations, an insufficient amount of base will result in incomplete conversion, while an excess can sometimes promote side reactions. It is recommended to perform a screening of base equivalents.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity. Elevated temperatures might lead to the degradation of the starting material or the desired product.[1] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and yield.[2]

  • Incorrect Solvent Choice: The polarity and properties of the solvent can significantly influence the reaction outcome. For instance, in some base-assisted cyclizations, aprotic polar solvents like DMSO or DMF have been shown to be effective.[3][4] A solvent screen is a standard part of reaction optimization.

  • Presence of Water: Many organometallic catalysts and strong bases are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the deactivation of your catalyst or base.

  • Side Reactions: Undesired chemical transformations can consume the starting material or the product. Common side reactions for this compound and its derivatives include self-condensation of the ketone, polymerization, and hydrolytic cleavage of the cyano group.[1][3]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

The structure of this compound, possessing both a ketone and a nitrile group, makes it susceptible to several side reactions.[1]

  • Self-Condensation/Polymerization: Under basic conditions, the enolizable ketone can undergo self-aldol condensation, leading to oligomeric or polymeric byproducts.[1]

    • Solution: Try adding the base or catalyst slowly to the reaction mixture to maintain a low concentration of the reactive enolate at any given time. Lowering the reaction temperature can also help to disfavor these side reactions.

  • Cleavage of the Cyano Group: In some base-assisted cyclizations of substituted 4-oxobutanenitriles, hydrolytic cleavage of the cyano group has been observed, particularly with secondary aniline (B41778) derivatives.[3][4]

    • Solution: If you suspect cyano group cleavage, ensure your reaction is conducted under strictly anhydrous conditions. If the problem persists, consider protecting the functional group that might be promoting this side reaction, if applicable.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the catalyst deactivates or the conditions are not optimal.

    • Solution: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst or optimizing the reaction time and temperature.

Q3: My reaction is not proceeding to completion. What troubleshooting steps should I take?

When a cyclization reaction fails to reach completion, a systematic approach to troubleshooting is necessary.

  • Catalyst/Reagent Integrity: Verify the purity and activity of your catalyst and reagents. Strong bases like sodium hydride can lose activity if not stored properly.[1]

  • Reaction Monitoring: Actively monitor the reaction using an appropriate analytical technique (TLC, GC-MS, NMR). This will help you determine if the reaction is slow, has stalled, or if the starting material is being consumed to form undesired products.

  • Inert Atmosphere: For reactions involving air-sensitive catalysts or intermediates, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). For example, some oxidative cyclizations require an oxygen atmosphere, while others must be performed under argon to prevent decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are typically used for the cyclization of this compound and its derivatives?

While the intramolecular cyclization of this compound itself is often a base-mediated reaction rather than a catalyzed one, various catalysts are employed for the cyclization of its derivatives and related compounds:

  • Bases: Strong bases like potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and sodium hydride (NaH) are commonly used to facilitate the intramolecular condensation.[1][3]

  • Palladium Catalysts: For certain types of cyclizations, particularly those involving the formation of new carbon-carbon or carbon-heteroatom bonds, palladium catalysts are used. For instance, Pd(0)-catalyzed arylative cyclizations have been reported for related systems.[5]

  • Copper Catalysts: Copper catalysts, such as copper(I) iodide (CuI), have been utilized in intramolecular cyclizations to form heterocyclic products like N-substituted 1,3-dihydrobenzimidazol-2-ones from related starting materials.[6]

Q2: What is a typical starting point for optimizing the reaction conditions?

A good starting point for optimizing the cyclization of a this compound derivative, based on literature for analogous compounds, would be:

  • Base/Catalyst: Start with a common base like KOH (2-4 equivalents).

  • Solvent: Use a polar aprotic solvent such as DMSO.

  • Temperature: Begin with room temperature and monitor the reaction. If no reaction occurs, gradually increase the temperature.

  • Reaction Time: Monitor the reaction over a period of 1 to 24 hours.

Q3: How can I monitor the progress of my cyclization reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions.[4] You can observe the disappearance of the starting material spot and the appearance of the product spot. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used. Taking aliquots from the reaction mixture at regular intervals for NMR analysis can also provide detailed information about the conversion and the formation of any side products.

Data Presentation

Table 1: Effect of Base and Oxidant on the Yield of a Substituted this compound Cyclization

EntryBase (equiv.)OxidantSolventTime (min)Yield (%)
1KOH (2)None (Argon atm)DMF40No Reaction
2KOH (2)KMnO₄MeCN5Decomposition
3KOH (2)DDQMeCN5Decomposition
4KOH (4)H₂O₂/ureaMeCN30060
5KOH (4)O₂/CDMF18064
6KOH (4)DMSONone4080
7NaOH (4)DMSONone4052

Data adapted from a study on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile.[4] "Dec." indicates decomposition of the starting material. "NR" indicates no reaction.

Experimental Protocols

Protocol 1: General Procedure for Base-Assisted Oxidative Cyclization of a 4-(2-Aminophenyl)-4-oxobutanenitrile Derivative

This protocol is adapted from a published procedure for a substituted this compound and may require optimization for the parent compound.[3]

  • To a 5 mL round-bottom flask, add the 4-(2-aminophenyl)-4-oxobutanenitrile derivative (1.0 mmol).

  • Add dimethyl sulfoxide (B87167) (DMSO, ~0.8 mL) and potassium hydroxide (KOH, 4.0 mmol).

  • Stir the mixture at room temperature for 30-40 minutes. The development of a saturated green color in the reaction mixture may be observed.

  • After the reaction is deemed complete by TLC, add acetic acid (~0.4 mL) to quench the reaction.

  • Stir the mixture for an additional 30 minutes, during which the product may precipitate.

  • Isolate the product by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of a 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile Precursor

This protocol describes the synthesis of a starting material for the cyclization reaction.[4]

  • In a 25 mL round-bottom flask, charge the corresponding 2'-aminochalcone (2.00 mmol), acetic acid (2.00 mmol), and DMSO (6 mL).

  • Vigorously stir the mixture and add a solution of potassium cyanide (KCN, 4.00 mmol) in water (0.5 mL) dropwise.

  • Equip the flask with a reflux condenser and stir the mixture at 50 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with water (30 mL) and extract with dichloromethane (B109758) (4 x 15 mL).

  • Combine the organic extracts, wash with water (4 x 15 mL), and concentrate in vacuo.

  • Purify the crude product by preparative column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_synthesis Precursor Synthesis cluster_cyclization Cyclization start Start: Chalcone Derivative reagents_syn KCN, Acetic Acid, DMSO start->reagents_syn 1. reaction_syn Reaction at 50°C reagents_syn->reaction_syn 2. workup_syn Aqueous Workup & Extraction reaction_syn->workup_syn 3. purification_syn Column Chromatography workup_syn->purification_syn 4. precursor This compound Derivative purification_syn->precursor 5. reagents_cyc Base (e.g., KOH), Solvent (e.g., DMSO) precursor->reagents_cyc 6. reaction_cyc Stir at Room Temperature reagents_cyc->reaction_cyc 7. quench Quench with Acetic Acid reaction_cyc->quench 8. isolation Isolation/Purification quench->isolation 9. product Cyclized Product isolation->product 10.

Caption: Experimental workflow for the synthesis and cyclization of a this compound derivative.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Yield in Cyclization cause1 Suboptimal Conditions (Base, Temp, Solvent) problem->cause1 cause2 Reagent Decomposition problem->cause2 cause3 Side Reactions problem->cause3 solution1 Screen Reaction Parameters (Concentration, Temp, Solvent) cause1->solution1 solution2 Verify Reagent Quality & Use Anhydrous Conditions cause2->solution2 solution3 Optimize Reaction Time & Temperature to Minimize Byproduct Formation cause3->solution3

Caption: Troubleshooting logic for addressing low yields in this compound cyclization reactions.

References

Kinetic vs. thermodynamic control in 4-oxobutanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-oxobutanenitrile. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions regarding the kinetic and thermodynamic control of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling selectivity in reactions with this compound?

A1: this compound possesses two distinct acidic proton sites: the α-protons to the carbonyl group (C3) and the α-protons to the nitrile group (C2). The relative acidity of these protons allows for the formation of two different nucleophilic anions (a C3-enolate and a C2-nitrile-stabilized carbanion). The primary challenge is to selectively generate one of these anions to control the outcome of subsequent reactions, such as alkylation or aldol (B89426) condensations. Failure to control the deprotonation conditions can lead to a mixture of products, reducing the yield of the desired compound.

Q2: How can I selectively form the kinetic product in a reaction with this compound?

A2: The kinetic product results from the deprotonation of the most acidic proton, which forms the fastest. In the case of this compound, the protons at the C3 position (alpha to the carbonyl) are generally more acidic and sterically accessible. To favor the kinetic anion, the reaction should be carried out under irreversible conditions. This is typically achieved by using a strong, sterically hindered, non-nucleophilic base at very low temperatures.[1][2] Lithium diisopropylamide (LDA) at -78 °C is the standard choice for favoring the formation of the kinetic enolate.[3] Short reaction times are also crucial to prevent equilibration to the more stable thermodynamic product.[4][5]

Q3: My goal is the thermodynamic product. What conditions should I use?

A3: The thermodynamic product is the most stable product, which may not be the one that forms the fastest.[4][6] To obtain the thermodynamic product, the reaction must be run under conditions that allow for equilibrium between the kinetic and thermodynamic intermediates.[4] This typically involves:

  • Higher temperatures: Room temperature or gentle heating (e.g., 25 °C to 40 °C) provides the energy needed to overcome the activation barrier for the reverse reaction, allowing the intermediates to equilibrate.[1][7][8]

  • Weaker, non-hindered bases: Bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or alkoxides (e.g., sodium ethoxide) are often used.[9] These bases establish a reversible deprotonation equilibrium.

  • Longer reaction times: Allowing the reaction to stir for an extended period ensures that the equilibrium shifts to favor the more stable thermodynamic anion before the electrophile is trapped.[4][5]

Q4: I am observing significant side reactions, such as polymerization. What is the cause and how can it be prevented?

A4: this compound can undergo self-condensation or polymerization, especially under basic conditions or at elevated temperatures. The aldehyde functional group is susceptible to nucleophilic attack from the enolate or carbanion intermediates generated in the reaction mixture. To minimize these side reactions, it is critical to maintain low temperatures, especially during the formation of the nucleophile, and to add the electrophile promptly once the anion has been formed. Using a slight excess of the substrate relative to the base can also sometimes mitigate polymerization initiated by excess base. Careful control of reaction conditions is essential to avoid these unwanted pathways.[10]

Troubleshooting Guides

Problem: Low yield of the desired alkylated product with a significant amount of starting material remaining.

Potential Cause Troubleshooting Step
Insufficient Base Ensure the base is fresh and accurately measured. Use a slight excess (e.g., 1.05 - 1.1 equivalents) to ensure complete deprotonation.
Inactive Base LDA is particularly sensitive to moisture and air. Ensure it is freshly prepared or properly stored. For solid bases like NaH, ensure the mineral oil is washed away with a dry solvent (e.g., hexane) before use.
Reaction Temperature Too Low While low temperatures favor kinetic control, they also slow down the reaction rate. If the reaction is not proceeding, consider allowing it to warm slightly (e.g., from -78 °C to -60 °C) for a short period after the addition of the electrophile.
Poorly Reactive Electrophile For C-alkylation, the reactivity of alkyl halides follows the trend I > Br > Cl. If using a less reactive halide, consider converting it to the corresponding iodide in situ using catalytic sodium iodide (Finkelstein reaction).

Problem: Formation of a mixture of C2- and C3-substituted products.

Potential Cause Troubleshooting Step
Equilibration Conditions If the kinetic product is desired, the temperature may be too high or the reaction time too long, allowing for equilibration. Strictly maintain low temperatures (e.g., -78 °C) and quench the reaction as soon as the starting material is consumed (monitored by TLC).[7][8]
Incorrect Base Choice If the thermodynamic product is desired, a strong, hindered base like LDA may have been used, favoring the kinetic product. Switch to a base like NaH or K₂CO₃ at a higher temperature to allow for equilibrium.
Slow Addition of Electrophile Adding the electrophile too slowly can allow time for the initially formed anion to equilibrate. Add the electrophile relatively quickly once the deprotonation is complete.

Data Presentation

The choice of reaction conditions directly impacts the ratio of kinetic to thermodynamic products. The following table summarizes the expected outcomes based on generalized principles of enolate chemistry.

Table 1: Conditions for Selective Product Formation in this compound Reactions

Parameter Kinetic Control (Favors C3-Substitution) Thermodynamic Control (Favors C2-Substitution)
Base Strong, hindered (e.g., LDA)Weaker, less hindered (e.g., NaH, K₂CO₃, NaOEt)
Temperature Low (-78 °C)[1]Higher (0 °C to 40 °C)[1][7]
Solvent Aprotic, non-polar (e.g., THF, Hexane)Aprotic polar (e.g., DMF, THF)
Reaction Time Short[4]Long[4]
Reversibility Irreversible deprotonationReversible deprotonation[4]
Major Product Product formed fastest (C3-substituted)Most stable product (C2-substituted)

Experimental Protocols

Protocol 1: Selective Formation of the Kinetic Product (C3-Alkylation)

This protocol is designed for the alkylation of this compound at the C3 position via the kinetic enolate.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to 0 °C. Add diisopropylamine (1.1 eq.) followed by the dropwise addition of n-BuLi (1.05 eq.). Stir the solution at 0 °C for 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 1-2 hours), quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Protocol 2: Selective Formation of the Thermodynamic Product (C2-Alkylation)

This protocol is designed for the alkylation of this compound at the C2 position via the thermodynamic carbanion.

Materials:

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • This compound

  • Alkyl Halide (e.g., Methyl Iodide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Base Preparation: In a flame-dried flask under an inert atmosphere, add NaH (1.2 eq.). Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil and decant the hexane.

  • Anion Formation: Add anhydrous DMF and cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours to allow for equilibration to the thermodynamic anion.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction and Purification: Dilute the mixture with water and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

G Diagram 1: Decision Logic for Product Selectivity start What is the desired product? kinetic_product C3-Substituted Product (Kinetic) start->kinetic_product Fastest Formation thermo_product C2-Substituted Product (Thermodynamic) start->thermo_product Most Stable kinetic_conditions Use Kinetic Control: - Strong, hindered base (LDA) - Low temperature (-78°C) - Short reaction time kinetic_product->kinetic_conditions thermo_conditions Use Thermodynamic Control: - Weaker base (NaH, K₂CO₃) - Higher temperature (0-40°C) - Long reaction time thermo_product->thermo_conditions

Caption: Decision workflow for choosing kinetic vs. thermodynamic control.

G Diagram 2: Competing Anion Formation Pathways cluster_start Starting Material cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway start This compound (O=CH-CH₂-CH₂-C≡N) kinetic_anion Kinetic Anion (C3-Enolate) (⁻O-CH=CH-CH₂-C≡N) start->kinetic_anion LDA, -78°C (Fast, Irreversible) thermo_anion Thermodynamic Anion (C2-Carbanion) (O=CH-CH₂-⁻CH-C≡N) start->thermo_anion NaH, 25°C (Slow, Reversible) kinetic_anion->thermo_anion Equilibration (at higher temp) electrophile Electrophile (R-X) kinetic_anion->electrophile kinetic_product C3-Alkylated Product thermo_anion->electrophile thermo_product C2-Alkylated Product electrophile->kinetic_product electrophile->thermo_product

Caption: Reaction pathways for kinetic and thermodynamic anion formation.

G Diagram 3: General Experimental Workflow for Alkylation setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere) base 2. Base Preparation / Addition (e.g., Prepare LDA or wash NaH) setup->base deprotonation 3. Deprotonation (Add this compound, control temperature) base->deprotonation alkylation 4. Alkylation (Add electrophile) deprotonation->alkylation monitor 5. Monitor Reaction (TLC analysis) alkylation->monitor quench 6. Quench Reaction (Add aq. NH₄Cl) monitor->quench workup 7. Aqueous Workup (Extraction with organic solvent) quench->workup purify 8. Purification (Column Chromatography) workup->purify characterize 9. Characterization (NMR, IR, Mass Spec) purify->characterize

Caption: Standard experimental workflow for alkylation reactions.

References

Chemical compatibility of 4-oxobutanenitrile with common lab materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-oxobutanenitrile. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the chemical compatibility of this compound with common laboratory materials. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and safety of your experiments.

Chemical Compatibility Summary

The compatibility of this compound with various laboratory materials is crucial for preventing contamination, material degradation, and experimental failure. The following tables provide a summary of inferred chemical resistance based on the reactivity of its ketone and nitrile functional groups. Ratings are based on a combination of published chemical resistance data for similar chemical classes and general good laboratory practice.

It is strongly recommended to perform specific compatibility testing for your application, especially for long-term storage or at elevated temperatures.

Table 1: Polymer Compatibility with this compound
MaterialAbbreviationCompatibility Rating at 20°C (68°F)Notes
PolytetrafluoroethylenePTFEExcellent Highly resistant to both ketones and nitriles. The most suitable plastic for direct contact and long-term storage.[1][2][3][4][5]
Polypropylene (B1209903)PPGood Generally resistant to ketones and nitriles, but some swelling and loss of mechanical strength may occur with prolonged exposure.[6][7][8][9][10]
High-Density Polyethylene (B3416737)HDPEGood to Fair Similar to polypropylene, but may exhibit greater swelling with some organic solvents.[11][12][13][14]
Low-Density PolyethyleneLDPEFair to Poor Not recommended for long-term storage due to a higher potential for swelling and permeation compared to HDPE.[11][12][14][15]
Nitrile Butadiene RubberNBRPoor Not recommended for direct, prolonged contact. Nitrile gloves offer splash protection but should be changed immediately upon contact.[16][17][18][19][20]
Natural Rubber (Latex)Poor Offers limited resistance to organic solvents and is not recommended.
PolycarbonatePCPoor Susceptible to attack by ketones and may undergo stress cracking.
Polyvinyl ChloridePVCPoor Not resistant to ketones and other organic solvents, which can extract plasticizers.[21]
Table 2: Metal and Glass Compatibility with this compound
MaterialTypeCompatibility RatingNotes
Stainless Steel316, 316LExcellent High resistance to a wide range of organic compounds, including ketones and nitriles, under typical laboratory conditions.[22][23][24][25][26]
Stainless Steel304Good Generally good resistance, but 316/316L is preferred for applications requiring higher corrosion resistance.
AluminumFair to Poor May be susceptible to corrosion, especially in the presence of impurities or water. Testing is recommended.
Borosilicate GlassType 1, Class AExcellent Highly inert to most organic chemicals. The preferred material for storage and reaction vessels.[21][27][28][29]
Soda-Lime GlassGood Less chemically resistant than borosilicate glass and more susceptible to thermal shock. Suitable for short-term storage.[21]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in the laboratory.

Q1: I noticed that my polypropylene storage container appears swollen and slightly soft after storing this compound for a week. Is this normal?

A1: Yes, this can occur. Polypropylene, while generally resistant, can absorb organic molecules like this compound, leading to swelling and a decrease in rigidity.[6][7] For long-term storage, we recommend using borosilicate glass or PTFE containers. If you must use polypropylene, consider it for short-term use only and inspect the container regularly for any signs of degradation.

Q2: My experimental results are inconsistent, and I suspect contamination. Could my plastic labware be the source?

A2: It is possible. Some plastics, particularly flexible tubing like PVC, contain plasticizers that can be leached into the solvent.[21] If this compound is in contact with incompatible plastics, it may extract these additives, leading to contamination of your sample. To mitigate this, use high-purity equipment made of borosilicate glass or stainless steel for all critical steps of your experiment.

Q3: I spilled a small amount of this compound on my nitrile gloves. Should I be concerned?

A3: Yes, you should change your gloves immediately. Nitrile gloves have poor resistance to ketones and other organic solvents.[16][18][20] While they provide temporary splash protection, prolonged contact can lead to degradation of the glove material and potential exposure. Always have extra pairs of gloves available and replace them promptly after any chemical contact.

Q4: Can I use a standard polyethylene wash bottle to dispense this compound?

A4: For short-term, intermittent use, a wash bottle made of LDPE may be acceptable, but it is not ideal. LDPE can be permeable to organic solvents, and the chemical may be absorbed into the plastic over time.[15] This could lead to changes in the concentration of your solution and potential degradation of the bottle. A glass or PTFE wash bottle would be a more robust choice.

Frequently Asked Questions (FAQs)

Q: What is the best material for long-term storage of this compound?

A: For long-term storage, we highly recommend using amber borosilicate glass containers with a PTFE-lined cap.[27][28] This combination provides excellent chemical resistance and protects the compound from light degradation.

Q: Are there any common lab materials I should strictly avoid using with this compound?

A: Yes. Avoid prolonged contact with PVC, polycarbonate, and natural rubber (latex). These materials are known to have poor resistance to organic solvents like ketones and nitriles.[21]

Q: Can I use stainless steel equipment with this compound?

A: Yes, high-grade stainless steel, such as types 316 and 316L, is generally very compatible with this compound and is suitable for use in reaction vessels, tubing, and other equipment.[22][25]

Q: How should I clean glassware that has been in contact with this compound?

A: Glassware should be rinsed with a suitable solvent (such as acetone, followed by water) to remove the bulk of the this compound. Then, wash with a laboratory-grade detergent and rinse thoroughly with deionized water. For trace analysis applications, a final rinse with a high-purity solvent may be necessary.

Experimental Protocols

Protocol for Chemical Compatibility Testing

This protocol is adapted from ASTM D543 and provides a general framework for evaluating the compatibility of a material with this compound.[30][31]

1. Objective: To determine the effect of this compound on the physical and chemical properties of a given laboratory material over a specified period.

2. Materials:

  • Test specimens of the material (e.g., coupons of plastic, metal) of known dimensions and weight.
  • This compound, reagent grade.
  • Borosilicate glass containers with PTFE-lined caps.
  • Analytical balance.
  • Calipers or other dimensional measurement tool.
  • Fume hood.
  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves (use thicker, more resistant gloves like butyl rubber for immersion).

3. Procedure:

  • Initial Measurements:
  • Visually inspect each test specimen for any initial defects (e.g., discoloration, cracks).
  • Measure the dimensions of each specimen to the nearest 0.01 mm.
  • Weigh each specimen to the nearest 0.1 mg.
  • Record all initial measurements.
  • Exposure:
  • Place each test specimen in a separate, clean borosilicate glass container.
  • Add enough this compound to fully immerse the specimen.
  • Tightly seal the containers with PTFE-lined caps.
  • Store the containers in a controlled environment (e.g., at a constant temperature of 20°C) for a predetermined duration (e.g., 7, 30, or 90 days).
  • Prepare a control specimen that is stored under the same conditions but not immersed in the chemical.
  • Post-Exposure Analysis:
  • After the exposure period, carefully remove the specimens from the containers in a fume hood.
  • Gently pat the specimens dry with a lint-free cloth.
  • Allow the specimens to air-dry in the fume hood until all residual surface solvent has evaporated.
  • Reweigh each specimen and measure its dimensions.
  • Visually inspect each specimen for any changes in appearance, such as swelling, discoloration, cracking, or crazing.
  • Data Evaluation:
  • Calculate the percentage change in weight and dimensions.
  • Compare the post-exposure properties to the initial properties and to the control specimen.
  • (Optional) Conduct further testing on the exposed specimens, such as tensile strength or hardness, to quantify any changes in mechanical properties.

4. Reporting:

  • Document all procedures, measurements, and observations.
  • Report the compatibility of the material with this compound based on the observed changes.

Visualizations

Experimental_Workflow Diagram 1: Chemical Compatibility Testing Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_conclusion Conclusion prep_specimens Prepare & Measure Test Specimens (Weight, Dimensions) immerse Immerse Specimens in Chemical prep_specimens->immerse prep_containers Prepare Glass Containers with this compound prep_containers->immerse store Store at Controlled Temperature for Predefined Duration immerse->store remove_dry Remove & Dry Specimens store->remove_dry measure_post Remeasure Specimens (Weight, Dimensions) remove_dry->measure_post visual_inspect Visually Inspect for Changes measure_post->visual_inspect calculate Calculate % Change in Properties visual_inspect->calculate report Report Compatibility Rating calculate->report Troubleshooting_Logic Diagram 2: Troubleshooting Logic for Material Issues cluster_observe Observation cluster_identify Identification cluster_action Action start Material Issue Encountered observe_change Observe Physical Change in Material (e.g., Swelling, Cracking) start->observe_change observe_contamination Suspect Sample Contamination start->observe_contamination ppe_issue PPE Issue (e.g., Glove Degradation) start->ppe_issue identify_material Identify Material in Contact observe_change->identify_material observe_contamination->identify_material check_compatibility Check Compatibility Table identify_material->check_compatibility replace_material Replace with a More Resistant Material (Glass, PTFE, SS) check_compatibility->replace_material If Poor Compatibility rerun_experiment Re-run Experiment replace_material->rerun_experiment replace_ppe Replace PPE Immediately ppe_issue->replace_ppe

References

Technical Support Center: Scaling Up 4-Oxobutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the synthesis of 4-oxobutanenitrile from the laboratory to a pilot plant. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during process development and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale synthesis routes for this compound?

A1: Several methods are employed for the laboratory synthesis of this compound and its derivatives. A prevalent and straightforward approach is the base-catalyzed Michael addition of acrylonitrile (B1666552) to formaldehyde (B43269).[1] Other notable methods include the catalytic hydrogenation of 3-cyanopropionaldehyde, which is more common on an industrial scale, and the hydrocyanation of specific precursors like ortho-aminochalcones for creating derivatives.[1]

Q2: What are the primary challenges when scaling up this compound synthesis from a lab to a pilot plant?

A2: The primary challenges in scaling up this synthesis include:

  • Thermal Management: The reaction can be exothermic. Heat dissipation is less efficient in large reactors, increasing the risk of temperature runaways which can lead to side reactions, polymerization, or product degradation.[1]

  • Mass Transfer and Mixing: Achieving uniform mixing of reactants and maintaining a consistent temperature throughout a large-volume reactor is more difficult, potentially leading to localized "hot spots" and inconsistent product quality.

  • Reagent Addition Strategy: The rate of reagent addition, especially in semi-batch processes, becomes critical at a larger scale to control reaction kinetics and heat generation.

  • Work-up and Purification: Laboratory methods like column chromatography are generally not viable for pilot-scale production.[1] The process must be adapted to use scalable techniques such as distillation, crystallization, or liquid-liquid extraction.

Q3: What are the most critical safety precautions for this process?

A3: Safety is paramount. Key precautions include:

  • Chemical Hazards: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[2] Acrylonitrile is toxic and flammable, and some synthesis routes may involve highly toxic cyanides (e.g., KCN), which require specialized handling procedures.[1]

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[2]

  • Reaction Monitoring: Never leave a large-scale reaction unattended. Implement process controls to monitor temperature and pressure.

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible.[2] All personnel should be familiar with emergency shutdown procedures.

  • Waste Disposal: Dispose of all chemical waste according to approved institutional and local regulations.[2]

Q4: How can I effectively monitor the reaction's progress?

A4: On a laboratory scale, reaction progress is typically monitored using Thin-Layer Chromatography (TLC) to track the disappearance of starting materials and the appearance of the product.[1] For pilot-plant scale, in-process controls (IPCs) are more practical. These may include sampling for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to obtain more quantitative data on conversion and purity over time.

Q5: What purification methods are recommended for pilot-scale production?

A5: For pilot-scale quantities, purification strategies must be scalable. Fractional distillation under reduced pressure is a common method for purifying liquid products. If the product is a solid or can be crystallized, recrystallization from an appropriate solvent system is an effective technique. Multi-stage liquid-liquid extraction can also be used to remove impurities. The choice of method depends on the physical properties of this compound and the impurities present.

Troubleshooting Guide

Problem: Low Product Yield

Possible Cause Suggested Solution & Rationale
Incomplete Reaction Verify reaction completion using an appropriate analytical method (TLC, GC, or HPLC). If incomplete, consider extending the reaction time or incrementally increasing the temperature . Ensure the catalyst is active and used in the correct proportion.
Side Reactions or Polymerization Uncontrolled exotherms can promote side reactions like the polymerization of acrylonitrile.[1] Improve heat removal in the reactor, reduce the addition rate of the limiting reagent, or dilute the reaction mixture .
Product Degradation This compound can be sensitive to harsh conditions. Avoid strong oxidizing agents, which can cause decomposition.[1] During workup, ensure the pH and temperature are controlled to prevent hydrolysis of the nitrile group or other degradation pathways.

| Inefficient Work-up/Isolation | Product may be lost during extraction or purification. Optimize the work-up procedure : check the pH during extraction, use an appropriate solvent, and ensure phase separation is complete. For distillation, verify that the vacuum level and temperature are suitable to prevent product loss or degradation. |

Problem: High Impurity Levels in Final Product

Possible Cause Suggested Solution & Rationale
Unreacted Starting Materials If the reaction is incomplete, starting materials will contaminate the product. Drive the reaction to completion as described above. Review the stoichiometry to ensure no starting material is in large excess unless intended for kinetic reasons.
Formation of By-products By-products may arise from competing reaction pathways. Adjust reaction conditions to favor the desired product. This could involve lowering the temperature, changing the catalyst, or modifying the order of reagent addition.

| Cross-Contamination | Ensure all reactors, transfer lines, and storage vessels are thoroughly cleaned before use to prevent contamination from previous batches or other processes. |

Problem: Poor Reaction Control (e.g., Temperature Runaway) during Scale-Up

Possible Cause Suggested Solution & Rationale
Inadequate Heat Removal The surface-area-to-volume ratio decreases as scale increases, making cooling less efficient. Ensure the pilot plant reactor's cooling system is adequate for the calculated heat of reaction. A semi-batch process with slow, controlled addition of a reactant is often used to manage heat release.

| Poor Mixing | Inefficient mixing can lead to localized concentration and temperature gradients. Verify that the impeller design and agitation speed are appropriate for the reactor geometry and reaction mass viscosity to ensure homogeneity. |

Data Presentation

Table 1: Comparison of Laboratory Synthesis Methods for this compound & Derivatives

Method Key Reagents & Conditions Typical Yield Advantages Limitations
Michael Addition [1] Acrylonitrile, formaldehyde, base catalyst (e.g., NaOH), mild temperature. Moderate Simple, uses readily available reagents. Requires careful control to prevent side reactions like polymerization.
Catalytic Hydrogenation [1] 3-Cyanopropionaldehyde, H₂, Pd or Ni catalyst, elevated pressure. High High purity and yield, highly scalable. Requires specialized high-pressure hydrogenation equipment.
Hydrocyanation [1] Ortho-aminochalcone, KCN, acetic acid, DMSO, reflux. Moderate to Good Versatile for synthesizing a range of derivatives. Involves handling of highly toxic potassium cyanide.

| Condensation [3][4] | Ethyl phenylacetate, acetonitrile, sodium hydride (NaH), refluxing toluene. | Moderate | Effective for producing specific phenyl-substituted analogs. | Isolation can be challenging; requires handling of pyrophoric NaH. |

Table 2: Key Parameter Adjustments for Lab to Pilot Plant Scale-Up

Parameter Laboratory Scale (Grams) Pilot Plant Scale (Kilograms) Rationale for Change
Reaction Vessel Round-bottom flask (0.1-5 L) Jacketed glass or stainless steel reactor (50-500 L) Accommodate larger volume and provide precise temperature control.
Heating/Cooling Heating mantle, oil/water bath Circulating thermal fluid in reactor jacket Provides efficient and uniform heat transfer for large volumes.
Agitation Magnetic stir bar Overhead mechanical stirrer with defined impeller (e.g., turbine, anchor) Ensures effective mixing and homogeneity in a large, viscous medium.
Reagent Addition Dropping funnel, syringe pump Metering/dosing pump Allows for precise, controlled, and documented addition rates to manage exotherms.
Work-up Separatory funnel, rotary evaporator Reactor-based phase separation, distillation unit Manual separation is impractical; integrated, larger-scale equipment is necessary.

| Purification | Flash column chromatography | Fractional distillation, crystallization vessel | Chromatography is not economical at scale; phase-change methods are preferred. |

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Michael Addition

  • Disclaimer: This procedure should only be performed by trained personnel in a properly equipped chemical laboratory. A thorough risk assessment must be conducted prior to starting.

  • Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Reagents: Charge the flask with acrylonitrile (e.g., 0.1 mol) and cool the flask to 0-5 °C in an ice bath.

  • Catalyst: Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 2 M, 0.01 mol) to the stirred acrylonitrile.

  • Addition: Add an aqueous solution of formaldehyde (e.g., 37 wt. %, 0.11 mol) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Pilot-Plant Scale-Up Considerations & General Procedure

  • Disclaimer: This is a generalized guide. The actual process must be developed and validated by qualified chemical engineers and chemists. A Process Hazard Analysis (PHA) is mandatory.

  • Pre-Production:

    • Perform a comprehensive safety and hazard review (e.g., HAZOP).

    • Ensure the pilot plant reactor and associated equipment are clean, dry, and rated for the required temperature, pressure, and chemical compatibility.

    • Charge the jacketed reactor with the initial solvent and reactant (e.g., acrylonitrile).

  • Reaction Execution:

    • Begin agitation and start the flow of cooling fluid through the reactor jacket to pre-cool the contents to the target starting temperature (e.g., 0-5 °C).

    • Using a calibrated dosing pump, add the catalyst solution at a pre-determined, controlled rate.

    • Introduce the second reactant (e.g., formaldehyde solution) via a separate dosing pump at a slow, controlled rate. Continuously monitor the internal temperature. The addition rate should be programmed to prevent the temperature from rising above the set limit (e.g., 10 °C).

    • After addition is complete, maintain the reaction at the desired temperature until in-process controls (e.g., HPLC analysis of a sample) confirm completion.

  • Work-up and Isolation:

    • Perform the neutralization step directly in the reactor by dosing in the required acid.

    • Transfer the reactor contents to an extraction vessel for liquid-liquid extraction or perform the extraction in the reactor if designed for it.

    • Transfer the organic phase to a separate distillation unit for solvent recovery and subsequent fractional vacuum distillation of the product.

  • Post-Production:

    • Collect the purified product in designated, labeled containers.

    • Analyze the final product for purity, identity, and residual solvents to ensure it meets specifications.

Mandatory Visualizations

G Synthesis of this compound via Michael Addition A Acrylonitrile D Michael Addition Reaction Vessel A->D B Formaldehyde B->D C Base Catalyst (e.g., NaOH) C->D E This compound (Product) D->E Workup & Purification F Side Reactions (e.g., Polymerization) D->F

Caption: A simplified diagram of the Michael addition pathway for synthesizing this compound.

G Experimental Workflow: From Lab to Pilot Plant cluster_lab Laboratory Scale cluster_scaleup Scale-Up Assessment cluster_pilot Pilot Plant Scale lab_synth 1. Lab Synthesis (Gram Scale) lab_anal 2. Product Analysis (Yield, Purity, TLC, NMR) lab_synth->lab_anal lab_opt 3. Process Optimization (Temp, Conc, Time) lab_anal->lab_opt safety 4. Hazard & Safety Review (HAZOP) lab_opt->safety thermo 5. Thermal Analysis (DSC, RC1) safety->thermo pilot_design 6. Pilot Plant Process Design thermo->pilot_design pilot_run 7. Pilot Run (Kilogram Scale) pilot_design->pilot_run pilot_anal 8. In-Process Controls & Final Product Analysis pilot_run->pilot_anal pilot_report 9. Scale-Up Report & Process Validation pilot_anal->pilot_report

Caption: The logical workflow for scaling a chemical process from the laboratory to the pilot plant.

G Troubleshooting Flowchart for Low Yield start Problem: Low Yield q1 Is the reaction complete? start->q1 a1_yes Check Workup & Isolation Procedure q1->a1_yes Yes q2 Are starting materials still present? q1->q2 No a1_no Increase Reaction Time or Temperature a1_no->q2 Re-run & check again q2->a1_no Yes q3 Are significant by-products observed? q2->q3 No a2_yes Verify Stoichiometry & Reagent Purity a3_yes Optimize Conditions: - Lower Temperature - Adjust Addition Rate - Check Catalyst Loading q3->a3_yes Yes a3_no Investigate Catalyst Deactivation q3->a3_no No

References

Green Chemistry Approaches to 4-Oxobutanenitrile Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 4-oxobutanenitrile using green chemistry principles. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions based on green chemistry methodologies.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inefficient Catalysis: The chosen catalyst may have low activity or may be poisoned by impurities. Poor Reaction Conditions: Suboptimal temperature, pressure, or reaction time. Side Reactions: Formation of byproducts such as polymers or self-condensation products of the starting materials.Catalyst Screening: Test a range of green catalysts, such as organocatalysts (e.g., L-proline) or phase-transfer catalysts. Ensure the catalyst is fresh and of high purity. Optimization of Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal parameters. Protecting Groups: If self-condensation is an issue, consider using a temporary protecting group for one of the reactants.
Formation of Impurities/Byproducts Use of Strong Bases: Traditional methods often use strong, stoichiometric bases like sodium ethoxide, which can lead to side reactions. Harsh Reaction Conditions: High temperatures can promote the formation of undesired byproducts. Presence of Water: Some catalysts and reagents are sensitive to moisture.Use of Milder Bases: Employ milder, catalytic bases such as potassium carbonate in solvent-free conditions or aqueous sodium hydroxide (B78521) with a phase-transfer catalyst. Lower Reaction Temperatures: Explore organocatalytic methods that can often be run at room temperature.[1] Anhydrous Conditions: If using moisture-sensitive reagents, ensure all glassware is flame-dried and reactions are run under an inert atmosphere.
Difficult Product Isolation/Purification Use of High-Boiling Point Solvents: Traditional solvents like DMF or DMSO can be difficult to remove. Formation of Emulsions: Can occur during aqueous work-up, especially with biphasic reactions.Use of Greener Solvents: Employ bio-based solvents like eucalyptol, which can sometimes be directly loaded onto a silica (B1680970) gel column for purification.[1] Alternatively, use solvents that are more easily recovered and recycled. Solvent-Free Approaches: Consider mechanochemical methods (grinding) to eliminate the need for a solvent altogether.[1]
Reaction is Not Environmentally Friendly Use of Hazardous Solvents: Traditional syntheses often use volatile organic compounds (VOCs) like THF or toluene (B28343).[1] Generation of Significant Waste: Use of stoichiometric reagents and extensive purification steps contribute to a high E-factor. Use of Toxic Reagents: Traditional methods may involve toxic cyanide sources.[2]Solvent Substitution: Replace hazardous solvents with greener alternatives such as water, ethanol, or bio-based solvents.[1][3] Catalytic Methods: Utilize catalytic approaches (organocatalysis, biocatalysis, phase-transfer catalysis) to minimize waste.[1] Atom Economy: Design synthetic routes that maximize the incorporation of all starting materials into the final product.

Frequently Asked Questions (FAQs)

Q1: What are the main green chemistry principles to consider when synthesizing this compound?

A1: Key principles include:

  • Waste Prevention: Designing syntheses to minimize waste.

  • Atom Economy: Maximizing the incorporation of material from the starting materials into the final product.

  • Use of Less Hazardous Chemical Syntheses: Employing substances that possess little or no toxicity.

  • Designing Safer Chemicals: Minimizing the toxicity of the final product.

  • Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances like solvents.

  • Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

  • Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources.

  • Reduce Derivatives: Minimizing the use of protecting groups.

  • Catalysis: Using catalytic reagents in preference to stoichiometric ones.

Q2: Can this compound be synthesized without a solvent?

A2: Yes, solvent-free synthesis, a key green chemistry approach, can be employed.[4] Mechanochemistry, which involves grinding the reactants together, often with a catalytic amount of a solid base like potassium carbonate, is a viable option.[1] This method can reduce reaction times, simplify work-up, and eliminate the environmental impact of solvents.[1]

Q3: Are there any biocatalytic methods for synthesizing this compound?

A3: While specific enzymes for the direct synthesis of this compound are not widely reported, biocatalysis offers promising green routes for nitrile synthesis in general. Enzymes like aldoxime dehydratases can convert aldoximes to nitriles under mild, aqueous conditions, avoiding the use of toxic cyanide reagents. Further research could lead to the development of engineered enzymes for the targeted synthesis of this compound.

Q4: What are some green solvent alternatives to traditional solvents like THF or toluene for this synthesis?

A4: Greener solvent choices include:

  • Water: When compatible with the chosen catalytic system (e.g., with phase-transfer catalysis).[3]

  • Ethanol: A bio-based and less toxic solvent.

  • Eucalyptol: A bio-based solvent that can sometimes simplify purification.[1]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources and can be a more environmentally friendly alternative to THF.

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a higher boiling point and lower peroxide formation tendency than THF.

Q5: How can I monitor the progress of my reaction in a green and efficient way?

A5: Thin-layer chromatography (TLC) is a common and relatively low-waste method for monitoring reaction progress.[2] For more quantitative analysis, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used, though they consume more solvent. Optimizing these analytical methods to use greener mobile phases and reduce run times can further enhance the sustainability of the process.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes and compares a traditional synthesis protocol with greener alternatives for a structurally similar compound, 2,2-dimethyl-4-oxopentanenitrile, which can serve as a model for optimizing this compound synthesis.[1]

ParameterTraditional Protocol: Base-Catalyzed Michael AdditionGreen Protocol 1: Phase-Transfer CatalysisGreen Protocol 2: Solvent-Free GrindingGreen Protocol 3: Bio-based Solvent with Organocatalyst
Reaction Type Michael AdditionMichael AdditionMichael AdditionMichael Addition
Base/Catalyst Sodium ethoxide (stoichiometric)Tetrabutylammonium bromide (catalytic) with NaOHPotassium carbonate (catalytic)L-proline (catalytic)
Solvent Anhydrous Tetrahydrofuran (THF)Toluene/Water (biphasic)NoneEucalyptol
Temperature 0 °C to Room TemperatureRoom TemperatureRoom TemperatureRoom Temperature
Reaction Time 12-16 hours1-3 hours15-30 minutes4-6 hours
Yield ~70-80%~85-95%~90-98%~80-90%
Work-up Acid quench, extraction with etherSeparation of layers, washingExtraction with a minimal amount of solventDirect column chromatography
Green Chemistry Advantages -Avoids strong stoichiometric base, milder conditionsEliminates solvent, very short reaction timeUses a bio-based solvent and an organocatalyst
Green Chemistry Disadvantages Uses hazardous solvent, strong base, long reaction timeUses toluene (a VOC)Requires physical grinding (manual or ball mill)May require chromatographic purification

Experimental Protocols

Green Protocol 2: Solvent-Free Grinding (Mechanochemistry)[2]

This protocol describes a solvent-free approach to the synthesis of a β-ketonitrile, adaptable for this compound.

Materials:

  • Acrylonitrile (B1666552) (or other suitable Michael acceptor)

  • A suitable ketone (e.g., acetone (B3395972) for this compound)

  • Potassium carbonate (anhydrous, powdered)

  • Mortar and pestle or a ball mill

  • Diethyl ether (for extraction)

Procedure:

  • In a mortar, add potassium carbonate (0.2 eq) and the ketone (1.0 eq).

  • Grind the mixture for 2-3 minutes to activate the potassium carbonate.

  • Add the acrylonitrile (1.0 eq) to the mortar.

  • Grind the reaction mixture vigorously for 15-30 minutes at room temperature. The mixture may become a paste or solid.

  • Monitor the reaction progress by TLC (using a small sample dissolved in a suitable solvent).

  • Upon completion, add a minimal amount of water to dissolve the potassium carbonate.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Visualizations

Experimental_Workflow_Solvent_Free cluster_reactants Reactant Preparation cluster_reaction Mechanochemical Reaction cluster_workup Work-up and Isolation cluster_product Final Product Ketone Ketone (1.0 eq) Grinding Grind in Mortar (15-30 min, RT) Ketone->Grinding Acrylonitrile Acrylonitrile (1.0 eq) Acrylonitrile->Grinding K2CO3 K2CO3 (0.2 eq) K2CO3->Grinding Add_H2O Add Water Grinding->Add_H2O Extraction Extract with Diethyl Ether Add_H2O->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Product This compound Concentration->Product

Caption: Workflow for the solvent-free synthesis of this compound.

Logic_Diagram_Troubleshooting Start Low Product Yield Cause1 Inefficient Catalysis Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Side Reactions Start->Cause3 Solution1a Screen Green Catalysts Cause1->Solution1a Solution1b Check Catalyst Purity Cause1->Solution1b Solution2 Optimize T, t, [cat] Cause2->Solution2 Solution3 Use Milder Base Cause3->Solution3

References

Validation & Comparative

Confirming the Structure of 4-Oxobutanenitrile Derivatives: A Comparative Guide Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a series of 4-oxobutanenitrile derivatives, offering a practical framework for their structural elucidation. Detailed experimental protocols and data interpretation are presented to support researchers in this endeavor.

The this compound scaffold is a key building block in medicinal chemistry, appearing in a variety of biologically active molecules. Its derivatives are often synthesized to explore structure-activity relationships. Accurate characterization of these derivatives is paramount, and a combination of NMR and MS is the gold standard for unambiguous structure confirmation.

Comparative Spectroscopic Data

To illustrate the utility of NMR and MS in distinguishing between different this compound derivatives, the following tables summarize the key spectroscopic data for three representative compounds: 4-oxo-4-phenylbutanenitrile, 4-(4-chlorophenyl)-4-oxobutanenitrile, and 4-(4-methoxyphenyl)-4-oxobutanenitrile.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

Proton4-oxo-4-phenylbutanenitrile4-(4-chlorophenyl)-4-oxobutanenitrile4-(4-methoxyphenyl)-4-oxobutanenitrile
H-2 (-CH₂CN)~2.90 (t)~2.91 (t)~2.88 (t)
H-3 (-COCH₂-)~3.35 (t)~3.34 (t)~3.30 (t)
Aromatic-H~7.45-8.00 (m)~7.48 (d), ~7.90 (d)~6.95 (d), ~7.95 (d)
Methoxy-H (-OCH₃)--~3.88 (s)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon4-oxo-4-phenylbutanenitrile4-(4-chlorophenyl)-4-oxobutanenitrile4-(4-methoxyphenyl)-4-oxobutanenitrile
C-1 (-CN)~118~118~118
C-2 (-CH₂CN)~15~15~15
C-3 (-COCH₂-)~38~38~38
C-4 (C=O)~197~196~195
Aromatic-C~128-136~129-139~114-164
Methoxy-C (-OCH₃)--~55.5

Table 3: Mass Spectrometry Data (m/z)

Ion4-oxo-4-phenylbutanenitrile4-(4-chlorophenyl)-4-oxobutanenitrile4-(4-methoxyphenyl)-4-oxobutanenitrile
[M]⁺159193/195189
[M-CH₂CN]⁺119153/155149
[ArCO]⁺105139/141135
[Ar]⁺77111/113107

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) if not already present in the solvent.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled pulse sequence

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 220 ppm

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC System:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: Start at 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

Electrospray Ionization-Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a solvent mixture compatible with ESI, such as acetonitrile/water with 0.1% formic acid for positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS System:

    • Ionization Mode: ESI positive or negative.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

    • Mass Range: m/z 50-500.

Data Interpretation and Structural Confirmation

NMR Spectroscopy: The ¹H NMR spectra of this compound derivatives are characterized by two triplets in the aliphatic region corresponding to the two methylene (B1212753) groups (-CH₂CH₂-). The chemical shift and multiplicity of the aromatic protons provide information about the substitution pattern on the phenyl ring. For instance, a para-substituted ring will typically show two doublets. The presence of a singlet around 3.88 ppm is a clear indicator of a methoxy (B1213986) group.

In the ¹³C NMR spectra, the carbonyl carbon (C=O) appears at a characteristic downfield shift of around 195-197 ppm, while the nitrile carbon (-CN) is observed around 118 ppm. The chemical shifts of the aromatic carbons are sensitive to the nature of the substituent, providing further confirmation of the structure.

Mass Spectrometry: Under electron ionization (EI), this compound derivatives typically show a discernible molecular ion peak ([M]⁺). A key fragmentation pathway involves the cleavage of the bond between the carbonyl group and the adjacent methylene group, leading to the formation of a stable acylium ion ([ArCO]⁺), which is often the base peak. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and fragment ions, with peaks at M and M+2 in an approximate 3:1 ratio.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized this compound derivative.

Structural_Confirmation_Workflow A Synthesized Compound B NMR Sample Preparation A->B Dissolve in deuterated solvent C MS Sample Preparation A->C Prepare dilute solution D ¹H and ¹³C NMR Acquisition B->D E MS Acquisition (GC-MS or ESI-MS) C->E F NMR Data Processing and Analysis D->F G MS Data Processing and Analysis E->G H Structure Elucidation F->H G->H I Compare with Expected Structure H->I J Structure Confirmed I->J Data matches

Caption: Workflow for structural confirmation of this compound derivatives.

By systematically applying these analytical techniques and following the outlined workflow, researchers can confidently confirm the structures of novel this compound derivatives, ensuring the integrity of their chemical entities for further biological evaluation and drug development.

A Comparative Guide to Purity Analysis of Synthesized 4-Oxobutanenitrile: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 4-oxobutanenitrile, a polar molecule of interest in various synthetic pathways. This comparison is supported by detailed experimental protocols and performance data to aid in selecting the most suitable analytical method.

Choosing the Right Tool: HPLC or GC?

The selection between HPLC and GC for the analysis of this compound hinges on the compound's physicochemical properties. With a molecular formula of C₄H₅NO and a molecular weight of 83.09 g/mol , this compound possesses both a polar nitrile group and a ketone functional group.[1][2] Its recorded boiling point of 64–67.5°C at 3 Torr suggests sufficient volatility for GC analysis, while its inherent polarity makes it a suitable candidate for reversed-phase HPLC.[2]

High-Performance Liquid Chromatography (HPLC) is a robust technique for separating non-volatile or thermally sensitive compounds.[3][4][5] For polar analytes like this compound, reversed-phase HPLC is the method of choice.

Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds.[3][4][5] Given the volatility of this compound, GC presents a viable and often faster alternative to HPLC.

To facilitate a direct comparison, the following sections detail hypothetical, yet realistic, experimental protocols for both techniques, followed by a table summarizing key performance metrics.

Experimental Protocols

Sample Preparation

For both HPLC and GC analysis, a consistent sample preparation procedure is crucial for obtaining reliable results.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol) to create a stock solution of approximately 1 mg/mL.

  • Working Standard Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for the expected purity level (e.g., 0.1 mg/mL).

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Protocol

This proposed method utilizes reversed-phase chromatography with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 70:30 v/v). The exact ratio may require optimization for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Run Time: Approximately 10 minutes.

GC Method Protocol

This proposed method utilizes a standard gas chromatograph with a flame ionization detector (FID).

  • Instrumentation: A gas chromatograph with a split/splitless injector and a flame ionization detector (FID).

  • Column: A mid-polarity capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 15°C/min.

    • Hold: Hold at 200°C for 2 minutes.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Run Time: Approximately 15 minutes.

Performance Comparison

The following table summarizes the anticipated performance of HPLC and GC for the purity analysis of this compound, based on typical performance for similar small polar molecules.

Performance ParameterHPLCGC
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.
Typical Run Time 10 - 20 minutes5 - 15 minutes
Resolution Good, can be optimized by adjusting mobile phase composition.Excellent for volatile compounds, providing sharp peaks.
Sensitivity (LOD/LOQ) Dependent on the chromophore. For a simple ketone, moderate. Can be enhanced by derivatization.High sensitivity with FID for organic compounds.
Precision (%RSD) Typically < 2% for peak area repeatability.Typically < 2% for peak area repeatability.
Selectivity High, can be tuned by changing column chemistry and mobile phase.High, dependent on the column's stationary phase.
Sample Throughput ModerateHigh
Cost (Instrument) Generally higher due to high-pressure pumps and solvent management.[5]Generally lower initial investment.
Cost (Operational) Higher due to solvent consumption and disposal.[5]Lower, as it primarily uses gases.

Logical Workflow for Method Selection

The choice between HPLC and GC can be guided by a logical workflow that considers the analyte's properties and the analytical requirements.

MethodSelection cluster_input Analyte & Requirements cluster_properties Chemical Properties cluster_decision Method Choice Analyte This compound Volatility Volatile? Analyte->Volatility Polarity Polar? Analyte->Polarity ThermalStability Thermally Stable? Analyte->ThermalStability Requirements Purity Analysis GC GC Analysis Requirements->GC HPLC HPLC Analysis Requirements->HPLC Volatility->GC Yes Polarity->HPLC Yes ThermalStability->GC Yes

References

A Comparative Analysis of 4-Oxobutanenitrile and 3-Oxobutanenitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Among the versatile synthons available, oxobutanenitriles offer a unique combination of reactive functional groups. This guide provides a detailed comparative analysis of two constitutional isomers, 4-oxobutanenitrile and 3-oxobutanenitrile (B1585553), to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical and Spectroscopic Properties

While both isomers share the same molecular formula (C₄H₅NO) and molecular weight, their structural differences lead to distinct physicochemical and spectroscopic characteristics. This compound, also known as succinaldehydonitrile, possesses a terminal aldehyde group, whereas 3-oxobutanenitrile, or acetoacetonitrile, features an internal ketone. This seemingly subtle difference has profound implications for their chemical behavior.

PropertyThis compound3-Oxobutanenitrile
CAS Number 3515-93-3[1]2469-99-0[2]
Molecular Formula C₄H₅NO[1]C₄H₅NO[2]
Molecular Weight 83.09 g/mol [1]83.09 g/mol [2]
Appearance Not explicitly stated, likely a liquidColorless to pale yellow liquid[3][4][5]
Boiling Point 64-67.5 °C at 3 Torr[6]92-94 °C at 10 mmHg[3][5]
Solubility Data not readily availableSlightly soluble in water[3][4][7]; soluble in polar solvents like water and alcohols[2]
pKa (predicted) Data not readily available10.31 ± 0.10[4][5]

Spectroscopic Data Summary

SpectrumThis compound3-Oxobutanenitrile
IR (cm⁻¹) ~2250 (C≡N stretch), ~1700 (C=O stretch)[6]~2200-2250 (C≡N stretch), ~1715 (C=O stretch)[3]
¹H NMR (ppm) δ 2.5–3.5 (α-protons to carbonyl)[6]~2.3 (singlet, CH₃), ~3.5 (singlet, CH₂)
¹³C NMR (ppm) Data not readily availableData available in spectral databases
Mass Spec (m/z) Molecular ion peak at 83.04Molecular ion peak at 83.04

Chemical Reactivity and Synthetic Utility

The primary distinction in the reactivity of these two isomers lies in the positioning of the carbonyl group relative to the nitrile functionality.

This compound: The Michael Acceptor

The defining characteristic of this compound in synthesis is its role as a Michael acceptor.[6] The electron-withdrawing nature of the nitrile group activates the α,β-unsaturated system (in its enol or enolate form), making the β-carbon susceptible to nucleophilic attack. This reactivity is pivotal for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of more complex molecules.[6]

Michael_Addition cluster_0 Michael Addition with this compound 4-Oxo NC-CH₂-CH₂-CHO Intermediate NC-CH₂-CH(Nu)-CHO 4-Oxo->Intermediate Nucleophile Nu⁻ Nucleophile->4-Oxo 1,4-conjugate addition

Michael Addition Reactivity of this compound

3-Oxobutanenitrile: Keto-Enol Tautomerism and Acidity

3-Oxobutanenitrile is a classic example of a β-ketonitrile, a class of compounds known for their acidic α-protons situated between the ketone and nitrile groups. This acidity facilitates the formation of a resonance-stabilized enolate, which is a key intermediate in various carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[8] Furthermore, 3-oxobutanenitrile exists in equilibrium with its enol tautomer.

Keto_Enol_Tautomerism cluster_1 Keto-Enol Tautomerism of 3-Oxobutanenitrile Keto NC-CH₂-C(=O)-CH₃ Enol NC-CH=C(OH)-CH₃ Keto->Enol Equilibrium Experimental_Workflow cluster_2 General Synthetic Workflow Reactants Reactants 4- or 3-Oxobutanenitrile, Substrate, Solvent Reaction Reaction Catalyst, Temperature Control, Inert Atmosphere Reactants->Reaction Monitoring Monitoring TLC, LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up Quenching, Extraction, Drying Monitoring->Workup Complete Purification Purification Column Chromatography, Recrystallization Workup->Purification Product Final Product Characterization (NMR, IR, MS) Purification->Product

References

A Comparative Guide to the Reactivity of 4-Oxobutanenitrile and Its Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-oxobutanenitrile and its substituted analogs. Given the bifunctional nature of these molecules, containing both a ketone and a nitrile group, their reactivity is a nuanced interplay of electronic and steric factors. This document outlines the predicted reactivity trends based on fundamental principles of physical organic chemistry, provides detailed experimental protocols for quantitative comparison, and presents this information in a clear, structured format to aid in research and development.

Introduction to the Reactivity of γ-Ketonitriles

This compound, a γ-ketonitrile, possesses two primary sites for chemical transformation: the electrophilic carbon of the carbonyl group and the electrophilic carbon of the nitrile group. The reactivity of each functional group can be influenced by the presence of substituents on the carbon backbone. These effects are broadly categorized as electronic (inductive and resonance effects) and steric.

  • Electronic Effects : Electron-donating groups (EDGs) increase electron density at the reactive centers, generally decreasing their electrophilicity and thus their reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing electrophilicity and increasing reactivity towards nucleophiles.

  • Steric Effects : Bulky substituents near a reactive site can hinder the approach of a nucleophile, thereby slowing down the reaction rate, regardless of the electronic effects.

Predicted Reactivity Comparison

While direct quantitative kinetic data for a comprehensive series of substituted 4-oxobutanenitriles is not extensively available in the literature, we can predict the relative reactivity based on the electronic and steric properties of the substituents. The following table summarizes the predicted trends for nucleophilic attack at both the carbonyl and nitrile carbons. The reactivity is compared relative to the unsubstituted this compound.

Compound/AnalogSubstituentPosition of SubstitutionExpected Electronic EffectExpected Steric HindrancePredicted Relative Reactivity at Ketone (vs. Unsubstituted)Predicted Relative Reactivity at Nitrile (vs. Unsubstituted)
This compound-H-ReferenceReferenceReferenceReference
4-Oxo-3-methylbutanenitrile-CH₃α to ketone, β to nitrileWeak EDG (+I)Moderate at ketone, minor at nitrileDecreasedSlightly Decreased
4-Oxo-2-methylbutanenitrile-CH₃β to ketone, α to nitrileWeak EDG (+I)Minor at ketone, moderate at nitrileSlightly DecreasedDecreased
4-Oxo-3-phenylbutanenitrile-C₆H₅α to ketone, β to nitrileWeak EWG (-I)Significant at ketone, minor at nitrileDecreased (due to sterics)Increased
4-Oxo-2-phenylbutanenitrile-C₆H₅β to ketone, α to nitrileWeak EWG (-I)Minor at ketone, significant at nitrileIncreasedDecreased (due to sterics)
4-Oxo-3-chlorobutanenitrile-Clα to ketone, β to nitrileStrong EWG (-I)Moderate at ketone, minor at nitrileIncreasedIncreased
4-Oxo-2-chlorobutanenitrile-Clβ to ketone, α to nitrileStrong EWG (-I)Minor at ketone, moderate at nitrileIncreasedIncreased

Note: The predictions above are qualitative. The actual reactivity will be a balance of both electronic and steric effects, and the dominant factor may vary depending on the specific reaction and nucleophile. For instance, in the case of 4-oxo-3-phenylbutanenitrile, the steric hindrance of the phenyl group at the α-position to the ketone is likely to outweigh the activating electronic effect for many nucleophiles.

Experimental Protocols for Reactivity Assessment

To quantitatively assess the reactivity of this compound and its analogs, competitive reaction experiments or individual kinetic studies can be performed. Below are detailed protocols for common reactions targeting the ketone and nitrile functionalities.

This experiment determines the relative reactivity of the ketone moiety towards a hydride nucleophile.

Materials:

  • Equimolar mixture of this compound and a substituted analog

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (anhydrous)

  • Internal standard (e.g., undecane)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing a known concentration of this compound, the substituted analog, and the internal standard in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a sub-stoichiometric amount of NaBH₄ (e.g., 0.25 equivalents relative to the total ketones) to the cooled solution while stirring.

  • Allow the reaction to proceed for a set amount of time (e.g., 15 minutes).

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the unreacted starting materials and the corresponding alcohol products.

  • The ratio of the products will indicate the relative reactivity of the two ketones.

This experiment measures the rate of hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid.

Materials:

  • This compound or a substituted analog

  • Aqueous sulfuric acid (e.g., 6 M)

  • Internal standard (e.g., a stable, non-volatile compound)

  • High-performance liquid chromatograph (HPLC) with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of the ketonitrile and the internal standard in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Initiate the reaction by adding a known volume of the stock solution to a pre-heated solution of aqueous sulfuric acid at a constant temperature (e.g., 60 °C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing it with a stoichiometric amount of a base (e.g., NaOH) in an ice bath.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining nitrile.

  • Plot the concentration of the nitrile versus time. The initial rate can be determined from the slope of this curve at t=0. For a pseudo-first-order reaction (if water is in large excess), a plot of ln[nitrile] vs. time will yield a straight line with a slope of -k, where k is the rate constant.

  • Compare the rate constants obtained for this compound and its substituted analogs to determine their relative reactivity.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of these bifunctional molecules.

Caption: Factors influencing the reactivity of substituted 4-oxobutanenitriles.

G Experimental Workflow for Comparative Kinetic Analysis Start Select Analogs for Comparison Protocol Choose Reaction Protocol (e.g., Reduction, Hydrolysis) Start->Protocol Reaction Perform Reaction under Controlled Conditions Protocol->Reaction Quench Quench Reaction at Specific Time Points Reaction->Quench Analysis Analyze Product Mixture (GC-MS, HPLC) Quench->Analysis Data Determine Relative Concentrations or Rate Constants Analysis->Data Compare Compare Reactivity Data Data->Compare

Caption: A generalized workflow for the experimental comparison of reactivity.

Conclusion

The reactivity of this compound and its substituted analogs is a complex function of the electronic and steric nature of the substituents. While electron-withdrawing groups are predicted to increase the intrinsic reactivity of both the ketone and nitrile functionalities, steric hindrance can play a dominant role, particularly for substituents in close proximity to the reactive centers. The provided experimental protocols offer a framework for researchers to quantitatively determine these reactivity differences, enabling a more informed selection and application of these versatile building blocks in drug discovery and organic synthesis.

A Researcher's Guide: Evaluating Alternatives to 4-Oxobutanenitrile for Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the synthesis of heterocyclic scaffolds vital to drug discovery and development, the choice of starting materials is a critical determinant of efficiency, yield, and overall synthetic strategy. 4-Oxobutanenitrile, a bifunctional molecule featuring both a ketone and a nitrile, serves as a versatile C4 building block. However, its specific applications can often be addressed by alternative starting materials, which may offer advantages in availability, cost, or reaction performance. This guide provides an objective comparison of this compound with key alternatives—succinonitrile (B93025) and levulinic acid—for the synthesis of pyrrolidones and pyridazines, respectively. Furthermore, it explores the utility of 1,4-dicarbonyl compounds in the context of the Paal-Knorr pyrrole (B145914) synthesis, a transformation for which this compound can be considered a precursor.

Synthesis of Pyrrolidones: A Comparative Analysis

The pyrrolidone ring is a ubiquitous structural motif in pharmaceuticals. This section compares the synthetic routes to this valuable scaffold starting from this compound, succinonitrile, and levulinic acid.

Logical Relationship of Pyrrolidone Precursors

cluster_start Starting Materials cluster_transformation Transformation cluster_product Product This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Succinonitrile Succinonitrile Hydrolysis & Hydrogenation Hydrolysis & Hydrogenation Succinonitrile->Hydrolysis & Hydrogenation Levulinic Acid Levulinic Acid Levulinic Acid->Reductive Amination Pyrrolidone Pyrrolidone Reductive Amination->Pyrrolidone Hydrolysis & Hydrogenation->Pyrrolidone

Caption: Synthetic pathways to pyrrolidones from different precursors.

Quantitative Data Comparison for Pyrrolidone Synthesis
Starting MaterialKey TransformationProductCatalyst/ReagentsTemperature (°C)PressureYield (%)Reference
This compoundReductive AminationPyrrolidineH₂, Ni-catalyst, NH₃100-150HighGood (Implied)General Knowledge
SuccinonitrileHydrolysis & Hydrogenation2-PyrrolidoneRu on Zirconia200-300100-10,000 psig89[1]
SuccinonitrileCatalytic Hydrogenation2-PyrrolidoneSuspended Catalyst, NH₃1505500-10000 kPa94[2]
Levulinic AcidReductive Amination5-Methyl-2-pyrrolidonePd/C, Ammonium (B1175870) Formate180N/A98[3]
Ethyl LevulinateReductive AminationN-alkyl-5-methyl-2-pyrrolidonesNi-Phosphide on SiO₂HighHighExcellent[4]
Experimental Protocols

Protocol 1: Synthesis of 2-Pyrrolidone from Succinonitrile

This two-step process involves the initial hydrolysis of succinonitrile followed by hydrogenation.

  • Step 1: Hydrolysis. Succinonitrile is hydrolyzed with water at a temperature of 180-250°C and a pressure of 100-10,000 psig.

  • Step 2: Hydrogenation. The hydrolysis product is then hydrogenated at 200-300°C and 100-10,000 psig over a heterogeneous catalyst, such as Ruthenium on a zirconia support. This step is preferably carried out in the presence of at least 0.1 mol of ammonia (B1221849) and 1-400 mols of water per mol of hydrolyzed succinonitrile. The final product, 2-pyrrolidone, is obtained in high yield.[1]

Protocol 2: Synthesis of 5-Methyl-2-pyrrolidone from Levulinic Acid

This one-pot reductive amination offers a high-yield route to a substituted pyrrolidone.

  • In a suitable reactor, levulinic acid is combined with ammonium formate, which serves as both the nitrogen and hydrogen source.

  • A Pd/C catalyst (0.28 mol% Pd relative to levulinic acid) is added to the mixture.

  • The reaction is conducted in water at 180°C for 4 hours.

  • Upon completion, the product, 5-methyl-2-pyrrolidone, is isolated with a reported yield as high as 98%.[3]

Synthesis of Pyridazines: Levulinic Acid as a Key Precursor

Pyridazines are an important class of nitrogen-containing heterocycles with diverse biological activities. While direct cyclization of this compound with hydrazine (B178648) is not a commonly cited route, the structurally related γ-keto acid, levulinic acid, is a well-established and efficient precursor.

General Reaction Pathway for Pyridazine (B1198779) Synthesis

Levulinic Acid Levulinic Acid Cyclocondensation Cyclocondensation Levulinic Acid->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation 6-Methyl-3-pyridazinone 6-Methyl-3-pyridazinone Cyclocondensation->6-Methyl-3-pyridazinone

Caption: Cyclocondensation of levulinic acid and hydrazine.

Quantitative Data for Pyridazine Synthesis
Starting MaterialReagentProductSolventConditionsYield (%)Reference
Levulinic AcidHydrazine Hydrate (B1144303)6-Methyl-3-pyridazinoneEthanolReflux~80-90 (Typical)General Literature
1,2-DiacylcyclopentadienesHydrazine Hydrate5,6-Fused Ring PyridazinesMethanolRoom Temp, 24h71[5]
Experimental Protocol

Protocol 3: Synthesis of 6-Methyl-3-pyridazinone from Levulinic Acid

This procedure outlines the straightforward cyclocondensation reaction to form a pyridazinone.

  • In a round-bottom flask, dissolve levulinic acid in a suitable solvent such as ethanol.

  • Add an equimolar amount of hydrazine hydrate to the solution.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent to yield 6-methyl-3-pyridazinone.

Synthesis of Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a fundamental method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[6][7] this compound, possessing a 1,4-dicarbonyl equivalence, can theoretically be employed in this transformation, although examples with this specific substrate are not prevalent. The general applicability is demonstrated here with a representative 1,4-diketone.

General Experimental Workflow for Paal-Knorr Synthesis

Start Combine Reactants Combine 1,4-Dicarbonyl and Amine/Ammonia Start->Combine Reactants Add Catalyst/Solvent Add Catalyst (e.g., Acid) and Solvent Combine Reactants->Add Catalyst/Solvent Heat Reaction Heat (Conventional or Microwave) Add Catalyst/Solvent->Heat Reaction Workup Aqueous Workup & Extraction Heat Reaction->Workup Purification Purify Product (Chromatography/ Recrystallization) Workup->Purification End Purification->End

Caption: A typical workflow for the Paal-Knorr pyrrole synthesis.

Quantitative Data for Paal-Knorr Pyrrole Synthesis
1,4-Dicarbonyl CompoundAmine/Ammonia SourceProductCatalystConditionsYield (%)Reference
2,5-Hexanedione (B30556)Aniline (B41778)2,5-Dimethyl-1-phenylpyrroleConc. HClReflux, 15 min~52[8]
1,4-DiketoneAmmonium AcetateN-unsubstituted pyrroleCamphor Sulfonic AcidHeatGood[9]
Experimental Protocol

Protocol 4: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol provides a classic example of the Paal-Knorr synthesis using conventional heating.[8]

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 equiv) and aniline (1.0 equiv) in a minimal amount of a suitable solvent like methanol.

  • Add a catalytic amount of a strong acid, such as one drop of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction flask in an ice bath.

  • Add 0.5 M hydrochloric acid to the cooled mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a methanol/water mixture (e.g., 9:1) to obtain the pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Conclusion

This guide highlights that while this compound is a useful synthetic intermediate, viable and often more efficient alternatives exist for specific transformations. For the synthesis of pyrrolidones, both succinonitrile and levulinic acid present highly effective routes, with the latter offering a pathway to substituted pyrrolidones in excellent yields. In the realm of pyridazine synthesis, levulinic acid stands out as a readily available and reactive precursor. Finally, for pyrrole synthesis, the principles of the Paal-Knorr reaction can be applied to 1,4-dicarbonyl compounds, a class to which this compound belongs, though other 1,4-diketones are more commonly employed. The choice of starting material will ultimately depend on the desired final product, cost considerations, and the specific reaction conditions available to the researcher. The provided data and protocols serve as a valuable resource for making informed decisions in the planning and execution of these important synthetic transformations.

References

Unveiling the Solid State: A Comparative Guide to X-ray Crystallography Studies of 4-Oxobutanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing critical insights into the solid-state conformation and intermolecular interactions that govern the properties and behavior of chemical compounds. This guide offers a comparative analysis of X-ray crystallography studies on various 4-oxobutanenitrile derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We present a compilation of crystallographic data, detailed experimental protocols, and a look at complementary analytical techniques.

The core structure of this compound, featuring both a ketone and a nitrile functional group, serves as a versatile scaffold for the synthesis of diverse derivatives. The introduction of various substituents allows for the fine-tuning of their steric and electronic properties, which in turn influences their crystal packing and potential biological activity. This guide delves into the crystallographic studies of several key derivatives, providing a comparative framework for understanding their structural nuances.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes the key crystallographic parameters obtained from single-crystal X-ray diffraction studies of five distinct this compound derivatives. These parameters provide a fundamental description of the crystal lattice and the arrangement of molecules within it.

Derivative Name4-oxo-2,4-diphenylbutanenitrile2-(4-methoxyphenyl)-4-oxo-4-phenylbutanenitrile2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile4-(2-aminophenyl)-4-oxo-2-(p-tolyl)butanenitrile
Molecular Formula C₁₆H₁₃NOC₁₇H₁₅NO₂C₁₆H₁₂ClNOC₁₆H₁₂N₂O₃C₁₇H₁₆N₂O
Crystal System MonoclinicOrthorhombicOrthorhombicOrthorhombicNot Specified
Space Group P2₁/cPbcaPbcnPbcaNot Specified
a (Å) 14.2158(3)9.5730(2)31.247(13)10.105(9)Not Specified
b (Å) 8.9244(2)8.7748(2)9.1889(10)8.485(8)Not Specified
c (Å) 9.7553(2)32.0620(7)9.3719(12)31.37(3)Not Specified
α (°) 90909090Not Specified
β (°) 99.217(2)909090Not Specified
γ (°) 90909090Not Specified
Volume (ų) 1221.65(5)2693.25(10)2690.9(12)2690(4)Not Specified
Z 4888Not Specified
Temperature (K) 100100293296Not Specified
Reference [1][2][3][4]

Experimental Protocols: A Guide to Synthesis and Crystallization

The successful outcome of an X-ray crystallography study hinges on the ability to grow high-quality single crystals. This, in turn, relies on the synthesis of a pure compound and the careful selection of crystallization conditions. Below are detailed methodologies for the synthesis and crystallization of the highlighted this compound derivatives.

Synthesis Protocols

General Synthesis of 4-Aryl-4-oxobutanenitrile Derivatives:

A common route to these derivatives involves the Michael addition of a cyanide source to a chalcone (B49325) (1,3-diaryl-2-propen-1-one) derivative.

  • Synthesis of 4-oxo-2,4-diphenylbutanenitrile: A solution of benzalacetophenone (0.015 mol) in ethanol (B145695) (50 ml) is treated with acetone (B3395972) cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water).[1] The mixture is then heated at reflux for 4 hours.[1] Upon cooling, the product precipitates and is collected by filtration, followed by recrystallization from methanol.[1]

  • Synthesis of 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile: To a dry Schlenk tube containing (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (72.8 mg, 0.3 mmol) and Cs₂CO₃ (0.5 mg, 0.0015 mmol) in dioxane (0.5 ml), trimethylsilyl (B98337) cyanide (57 µl, 0.45 mmol) and water (22 µl, 1.2 mmol) are added. The reaction mixture is refluxed until completion, as monitored by TLC. After cooling, water (2 ml) is added, and the mixture is extracted with ethyl acetate (B1210297) (5 ml). The organic layer is washed with water and brine, dried over Na₂SO₄, and concentrated.[2]

  • Synthesis of 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile: This derivative is synthesized following a similar procedure to the 4-chloro-substituted analogue, starting from (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.[3]

  • Synthesis of 4-(2-aminophenyl)-4-oxo-2-(p-tolyl)butanenitrile: The synthesis of this compound and other 4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles are typically achieved through established literature procedures.[4][5]

Crystallization Protocols

The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and experimentation with various techniques and solvent systems. The most common methods employed for small organic molecules are slow evaporation and vapor diffusion.

1. Slow Evaporation:

This technique involves dissolving the purified compound in a suitable solvent or solvent mixture to create a near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over a period of days to weeks. As the solvent evaporates, the concentration of the solute increases, eventually leading to the formation of crystals.

  • Procedure:

    • Dissolve the this compound derivative in a minimal amount of a volatile solvent (e.g., ethyl acetate, dichloromethane, or acetone) in a clean vial.

    • If the compound is too soluble, a less polar solvent (e.g., hexane (B92381) or petroleum ether) can be added dropwise until the solution becomes slightly turbid. A small amount of the more polar solvent is then added to redissolve the precipitate.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to control the rate of evaporation.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly.

2. Vapor Diffusion:

In this method, a solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and inducing crystallization.

  • Procedure:

    • Dissolve the this compound derivative in a small volume of a relatively non-volatile solvent (e.g., toluene, chloroform, or THF) in a small vial.[6]

    • Place this vial inside a larger, sealed jar containing a layer of a volatile anti-solvent (e.g., pentane, hexane, or diethyl ether).[6]

    • Ensure the inner vial is not in direct contact with the anti-solvent.

    • Seal the jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution, promoting crystal growth.

  • Specific Example for 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile: Colorless single crystals were obtained by the vapor diffusion of petroleum ether into an ethyl acetate solution of the compound at room temperature.[3]

Visualizing the Path to Structure: Experimental Workflow

The journey from a synthesized compound to its elucidated crystal structure involves a series of critical steps. The following diagram, generated using the DOT language, illustrates this experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation or Vapor Diffusion) purification->crystallization data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

From Synthesis to Structure: The X-ray Crystallography Workflow.

Beyond Diffraction: Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other spectroscopic techniques offer valuable and complementary information about the molecular structure and functional groups present in this compound derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compounds in solution. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the proton and carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. For this compound derivatives, key vibrational bands to observe include the C≡N stretch of the nitrile group (typically around 2250 cm⁻¹) and the C=O stretch of the ketone group (around 1680-1700 cm⁻¹).

By combining the precise atomic coordinates from X-ray crystallography with the solution-state structural information from NMR and the functional group identification from IR spectroscopy, researchers can gain a comprehensive understanding of these important molecules. This multi-faceted approach is crucial for establishing structure-property relationships and guiding the design of new derivatives with desired functionalities for applications in drug discovery and materials science.

References

Comparing the efficacy of different catalysts for 4-oxobutanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-oxobutanenitrile, a valuable bifunctional molecule and key intermediate in the preparation of various pharmaceuticals and fine chemicals, can be approached through several catalytic routes. The efficiency and selectivity of these pathways are highly dependent on the chosen catalyst. This guide provides a comparative overview of different catalytic systems, supported by available experimental data and detailed methodologies, to aid researchers in selecting the optimal approach for their synthetic needs.

Comparison of Catalytic Performance

Due to the limited availability of direct comparative studies for the synthesis of this compound, this section summarizes the performance of relevant catalysts based on their application in analogous transformations. The data presented should be considered indicative and may require further optimization for the specific synthesis of this compound.

Catalytic RouteCatalyst SystemSubstrateKey Performance MetricsAdvantagesDisadvantages
Partial Reduction of Dinitriles Raney Nickel / Formic AcidAromatic & Aliphatic NitrilesYields: 65-83% for various aldehydes from nitriles.[1]Inexpensive catalyst, mild reaction conditions, tolerance to various functional groups.[2][3]Requires careful control to prevent over-reduction to the amine; catalyst can be pyrophoric.[2]
Hydroformylation of Acrylonitrile (B1666552) Rhodium-BiphephosOleonitrileRegioselectivity (linear:branched) = 58:42, Chemoselectivity = 60%.[4]High activity and potential for high regioselectivity with appropriate ligands.High cost of rhodium, potential for competing isomerization and hydrogenation reactions.[4]
Hydroformylation of Acrylonitrile Unmodified Cobalt CarbonylInternal OlefinsHigh regioselectivity for aldehydes.Lower cost compared to rhodium.Typically requires high pressures and temperatures, though recent studies show activity at milder conditions.[5]
(Hypothetical) Selective Hydrolysis Acid or Base CatalysisGeneral NitrilesLeads to carboxylic acids or amides.Well-established reaction.Difficult to stop the reaction at the aldehyde stage; typically results in over-hydrolysis.[3][6][7]
(Hypothetical) Enzymatic Hydrolysis Nitrilase / Nitrile Hydratase & AmidaseGeneral NitrilesHigh chemoselectivity and enantioselectivity for specific transformations.[8]Mild reaction conditions, environmentally friendly.Enzyme specificity may not be suitable for succinonitrile (B93025) partial hydrolysis; potential for over-hydrolysis to the carboxylic acid.

Experimental Protocols

Partial Reduction of Succinonitrile using Raney Nickel and Formic Acid

This procedure is adapted from established methods for the reduction of nitriles to aldehydes.[1][2]

Materials:

  • Succinonitrile

  • Raney Nickel (activated, aqueous slurry)

  • Formic Acid (75% v/v in water)

  • Filter aid (e.g., Celite)

  • Ethanol (95%)

  • Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • To a two-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add succinonitrile (1.0 eq).

  • Add 75% aqueous formic acid (15 mL per gram of nitrile).

  • Carefully add a slurry of activated Raney Nickel (1 g per gram of nitrile). Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Heat the stirred mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and filter it through a pad of filter aid to remove the Raney Nickel catalyst. Caution: The filtered catalyst remains pyrophoric and should not be allowed to dry.

  • Wash the filter cake with two portions of 95% ethanol.

  • The filtrate, containing the this compound, can be further purified by distillation or chromatography.

Hydroformylation of Acrylonitrile using a Rhodium-Phosphine Catalyst

This is a generalized procedure for olefin hydroformylation and would require optimization for acrylonitrile.[4]

Materials:

  • Acrylonitrile

  • [Rh(CO)2(acac)] (precatalyst)

  • Triphenylphosphine (or other suitable phosphine (B1218219)/phosphite ligand)

  • Toluene (B28343) (dry, degassed)

  • Syngas (CO/H2, 1:1 mixture)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet.

Procedure:

  • In a glovebox, charge the autoclave with [Rh(CO)2(acac)] (0.1 mol%) and the phosphine ligand (e.g., 10 mol%).

  • Add dry, degassed toluene to dissolve the catalyst components.

  • Add acrylonitrile (1.0 eq).

  • Seal the autoclave, remove it from the glovebox, and purge with syngas.

  • Pressurize the autoclave with the CO/H2 mixture to the desired pressure (e.g., 20-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the pressure by feeding syngas as it is consumed.

  • After the reaction is complete (monitored by GC), cool the autoclave to room temperature and carefully vent the excess gas.

  • The reaction mixture containing this compound and its isomers can be analyzed and purified by standard methods.

Reaction Pathways and Experimental Workflows

G

G

G start Start: Select Catalytic Route route1 Partial Reduction start->route1 route2 Hydroformylation start->route2 prep1 Prepare Raney Ni Catalyst route1->prep1 prep2 Prepare Rh/Co Catalyst Solution route2->prep2 reaction1 Run Reduction Reaction (Reflux with Formic Acid) prep1->reaction1 reaction2 Run Hydroformylation (High Pressure Autoclave) prep2->reaction2 workup Reaction Work-up (Filtration/Extraction) reaction1->workup reaction2->workup purification Purification (Distillation/Chromatography) workup->purification product Final Product: this compound purification->product

Concluding Remarks

The synthesis of this compound can be approached via several catalytic pathways, each with its own set of advantages and challenges. The partial reduction of succinonitrile using Raney Nickel in formic acid appears to be a promising and cost-effective method, leveraging readily available starting materials and a relatively inexpensive catalyst.[1][2] However, careful control of reaction conditions is crucial to prevent over-reduction.

Hydroformylation of acrylonitrile offers a more direct route but is complicated by issues of regioselectivity and the high cost of rhodium catalysts.[4] Cobalt-based systems may offer a more economical alternative, but traditionally require harsh reaction conditions.[5]

Enzymatic and selective hydrolysis routes remain largely hypothetical for this specific transformation and would require significant research and development to become viable.

Researchers should select a synthetic strategy based on factors such as cost, available equipment, desired purity, and scalability. The protocols and data provided in this guide serve as a foundation for further investigation and optimization of the synthesis of this important chemical intermediate.

References

A Comparative Guide to the Synthesis of 4-Oxobutanenitrile: Validation of a Novel One-Pot Oxidative Cyclization Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel one-pot oxidative cyclization method for synthesizing 4-oxobutanenitrile derivatives against the established Michael addition route. The information presented is intended to assist researchers in selecting the most suitable synthetic strategy based on key performance indicators and experimental considerations.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiency and reaction conditions.

ParameterEstablished Route: Michael AdditionNew Route: One-Pot Oxidative Cyclization
Starting Materials α,β-unsaturated ketones, Nitriles4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles
Key Reagents Base catalystPotassium hydroxide (B78521) (KOH), Dimethyl sulfoxide (B87167) (DMSO)
Reaction Time Several hours to overnight40 minutes[1]
Reaction Temperature Varies (often room temp. to reflux)50 °C (reflux)[1]
Yield Moderate to High (up to 86%)[1]High (up to 80%)[1]
Purification Column chromatography[1]Column chromatography[1]
Advantages Utilizes common starting materials, well-establishedMild conditions, high yield, efficient[1]
Limitations May require careful control to avoid side reactionsRequires specific precursors

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Established Route: Michael Addition

This procedure is a general representation of the Michael addition approach for synthesizing this compound derivatives.

  • Materials:

    • α,β-unsaturated ketone

    • Nitrile compound

    • Base catalyst (e.g., sodium ethoxide)

    • Anhydrous solvent (e.g., ethanol)

    • Ethyl acetate (B1210297)

    • Hexane

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve the α,β-unsaturated ketone and the nitrile compound in the anhydrous solvent in a round-bottom flask.

    • Add the base catalyst to the solution portion-wise while stirring.

    • Allow the reaction to proceed at the appropriate temperature (e.g., room temperature or reflux) for the required duration, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a suitable acid.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane.

    • Collect the fractions containing the pure product and concentrate them to yield the final this compound derivative.

2. New Route: One-Pot Oxidative Cyclization

This protocol details the novel one-pot synthesis of this compound derivatives via oxidative cyclization.

  • Materials:

    • 4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles

    • Potassium hydroxide (KOH)

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve the 4-(2-aminophenyl)-4-oxo-2-arylbutanenitrile in DMSO.

    • Add a solution of potassium cyanide dropwise to the mixture.

    • Reflux the reaction mixture at approximately 50°C for 1 hour.[1]

    • Monitor the reaction's progress using TLC.[1]

    • After the reaction is complete, perform a work-up by extracting the product with dichloromethane.

    • Purify the extracted product by column chromatography to isolate the desired this compound derivative.

Visualizing the New Synthetic Workflow

The following diagram illustrates the logical flow of the new one-pot oxidative cyclization route for synthesizing this compound derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Start_Materials 4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles Potassium Hydroxide Dimethyl Sulfoxide (DMSO) Dissolution Dissolve in DMSO Start_Materials->Dissolution Step 1 Addition Add KOH Dissolution->Addition Step 2 Reflux Reflux at 50°C for 40 min Addition->Reflux Step 3 Extraction Extract with Dichloromethane Reflux->Extraction Step 4 Purification Column Chromatography Extraction->Purification Step 5 Product This compound Derivative Purification->Product Final Step

Caption: Workflow for the one-pot synthesis of this compound derivatives.

References

Spectroscopic Comparison: 4-Oxobutanenitrile and Its Precursors, Succinonitrile and 3-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides an objective spectroscopic comparison of 4-oxobutanenitrile with its potential precursors, succinonitrile (B93025) and 3-cyanopropanoic acid. The information presented is supported by experimental data from various spectroscopic techniques, offering a comprehensive resource for the characterization and differentiation of these compounds.

Introduction

This compound is a bifunctional molecule containing both a ketone and a nitrile group, making it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds. Its precursors, such as succinonitrile and 3-cyanopropanoic acid, are simpler molecules that can potentially be converted to this compound through synthetic transformations. A thorough understanding of the spectroscopic properties of these molecules is crucial for reaction monitoring, product identification, and quality control. This guide focuses on the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthetic Relationship

A plausible synthetic pathway from succinonitrile to this compound involves the partial hydrolysis of one of the nitrile groups in succinonitrile to a carboxylic acid, yielding 3-cyanopropanoic acid. Subsequent reduction of the carboxylic acid functionality would then lead to the formation of this compound. This relationship is illustrated in the diagram below.

G Succinonitrile Succinonitrile 3-Cyanopropanoic Acid 3-Cyanopropanoic Acid Succinonitrile->3-Cyanopropanoic Acid Partial Hydrolysis This compound This compound 3-Cyanopropanoic Acid->this compound Reduction

Fig. 1: Synthetic pathway from precursors to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, succinonitrile, and 3-cyanopropanoic acid.

Infrared (IR) Spectroscopy
CompoundC≡N Stretch (cm⁻¹)C=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)
This compound ~2250[1]~1700[1]-
Succinonitrile ~2252[2]--
3-Cyanopropanoic Acid ~2250~17102500-3300 (broad)[3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ) and MultiplicityAssignment
This compound δ 2.5–3.5 (m)α-protons to carbonyl and nitrile
Succinonitrile δ 2.7 (s)-CH₂-CH₂-
3-Cyanopropanoic Acid δ 2.64 (t, J=6.5 Hz), δ 2.73 (t, J=6.5 Hz), δ 9.63 (br s)-CH₂-CN, -CH₂-COOH, -COOH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ)Assignment
This compound Not explicitly found, but expected: ~200 (C=O), ~118 (C≡N), ~30-40 (-CH₂-)C=O, C≡N, -CH₂-CH₂-
Succinonitrile δ 15.1, δ 117.5[4][5]-CH₂-, C≡N
3-Cyanopropanoic Acid δ 12.8, δ 29.8, δ 118.8, δ 175.6[6]-CH₂-CN, -CH₂-COOH, C≡N, C=O
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragmentation Peaks
This compound 83.04[7]Not explicitly detailed, but loss of CO (m/z 55) and CN (m/z 57) are plausible.
Succinonitrile 80.04[8][9]Key fragments at m/z 54, 40, 26.
3-Cyanopropanoic Acid 99.03[10]Not explicitly detailed, but loss of H₂O (m/z 81) and COOH (m/z 54) are plausible.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: The data presented were acquired on spectrometers operating at frequencies ranging from 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for compounds with a low melting point, a thin film can be prepared by melting the sample between two salt plates (e.g., NaCl or KBr).

    • Liquid Samples: Place a drop of the liquid sample between two salt plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Data is typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

  • Data Acquisition:

    • EI-MS: Introduce the sample into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

    • ESI-MS: Introduce the sample solution into the ion source through a capillary at a high voltage. The solvent evaporates, and the analyte molecules become charged. The ions are then transferred into the mass analyzer.

    • The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Conclusion

The spectroscopic data presented in this guide highlight the distinct features of this compound and its precursors. The presence of the carbonyl group in this compound and the carboxylic acid group in 3-cyanopropanoic acid are readily identifiable in both IR and ¹³C NMR spectra, providing clear markers for differentiation from succinonitrile. ¹H NMR spectroscopy also offers unique splitting patterns and chemical shifts for each compound. Mass spectrometry further confirms the molecular weight and provides characteristic fragmentation patterns. This comparative analysis serves as a valuable tool for researchers in the synthesis and characterization of these important chemical entities.

References

Unveiling the Potential of 4-Oxobutanenitrile Derivatives: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. In this context, 4-oxobutanenitrile derivatives have emerged as a promising class of compounds with diverse biological activities, particularly in the realm of anticancer and anti-inflammatory research. This guide provides an objective comparison of the performance of these derivatives against established drugs, supported by experimental data, detailed protocols, and mechanistic insights.

Anticancer Activity: A Head-to-Head Comparison

Recent studies have highlighted the potent cytotoxic effects of various this compound derivatives against a range of cancer cell lines. To contextualize their potential, this section presents a comparative analysis of their half-maximal inhibitory concentrations (IC50) alongside established chemotherapeutic agents like Paclitaxel and Doxorubicin.

Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of selected this compound derivatives compared to standard drugs. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and duration of exposure.

Table 1: Anticancer Activity of 4-Oxobutanamide (B1628950) Derivatives Against Various Cancer Cell Lines [1]

CompoundHeLa (Cervical Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)A498 (Kidney Carcinoma) IC50 (µM)
DN4 *>50>501.94
Paclitaxel 10.3212.548.81
Colchicine 9.8711.237.17

*DN4: N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide

Table 2: Anticancer Activity of Quinazolinone-Based Oxobutanenitrile Derivatives Against Breast Cancer Cell Lines [2]

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
3b (o-tolylhydrazone derivative) Not specifiedNot specified
5 (thienyl derivative) Not specifiedNot specified
Doxorubicin 0.89 ± 0.071.24 ± 0.11

Table 3: Anticancer Activity of 1-Oxa-4-azaspironenone Derivatives Against Various Cancer Cell Lines [3]

CompoundA549 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
6b --0.18
6d 0.26--
8d -0.10-
Bendamustine 1.452.331.89
Vorinostat 0.981.561.23

Anti-inflammatory Activity: Targeting Cyclooxygenase

Select this compound derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

COX Inhibition Data

The table below presents a comparison of the COX-1 and COX-2 inhibitory activities of common non-steroidal anti-inflammatory drugs (NSAIDs). While specific IC50 values for this compound derivatives in COX inhibition assays were not available in the reviewed literature, this table provides a benchmark for the expected performance of potent anti-inflammatory agents.

Table 4: In Vitro COX-1 and COX-2 Inhibition by Various NSAIDs [4]

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 9.40.08117.5
Rofecoxib > 10025> 4.0
Etoricoxib 1161.1106
Diclofenac 0.0760.0262.9
Meloxicam 376.16.1
Ibuprofen 12800.15
Indomethacin 0.00900.310.029

Mechanistic Insights: Signaling Pathways

The biological activity of this compound derivatives is underpinned by their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action in cancer.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation 4_Oxo_Derivatives This compound Derivatives 4_Oxo_Derivatives->EGFR Inhibits

Figure 1: Proposed inhibition of the EGFR signaling pathway by this compound derivatives.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_death_receptor Death Receptor (Extrinsic) Pathway cluster_execution Execution Pathway 4_Oxo_Derivatives This compound Derivatives Bax Bax 4_Oxo_Derivatives->Bax Activates Bcl2 Bcl-2 4_Oxo_Derivatives->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Death_Receptor Death Receptor FADD FADD Death_Receptor->FADD Recruits Caspase8 Caspase-8 FADD->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed induction of apoptosis by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-231, A498)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives and control drugs (e.g., Paclitaxel, Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and control drugs in the culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9, which are activated during apoptosis.

Materials:

  • Treated and untreated cells

  • Lysis buffer

  • Reaction buffer

  • Caspase-specific substrate conjugated to a colorimetric (pNA) or fluorometric (AFC or AMC) reporter

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to normalize the caspase activity.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the caspase-specific substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the reporter molecule.

  • Data Analysis: The caspase activity is proportional to the amount of cleaved reporter molecule and can be expressed as fold-change relative to the untreated control.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of the immunodeficient mice.

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.

Conclusion

The available data suggests that this compound derivatives represent a versatile scaffold with significant potential in the development of novel anticancer and anti-inflammatory agents. Several derivatives have demonstrated potent in vitro activity, in some cases surpassing that of established drugs. Their proposed mechanisms of action, including the inhibition of key signaling pathways like EGFR and the induction of apoptosis, provide a strong rationale for their further investigation.

The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these promising compounds. Future research should focus on comprehensive in vivo studies to validate the preclinical efficacy and safety of lead candidates, paving the way for their potential translation into clinical applications. The logical workflows and signaling pathway diagrams presented in this guide offer a visual roadmap for understanding the multifaceted biological activities of this compound derivatives and their place in the landscape of modern drug discovery.

References

Validating DFT Calculations for Predicting 4-Oxobutanenitrile Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the reactivity of organic molecules, offering a balance between accuracy and computational cost. For researchers, scientists, and professionals in drug development, accurately predicting the chemical behavior of versatile scaffolds like 4-oxobutanenitrile is crucial for designing novel synthetic pathways and understanding potential biological interactions. This guide provides a comparative analysis of DFT calculations against alternative methods for predicting the reactivity of this compound, supported by illustrative data and detailed experimental protocols for validation.

Comparing Predictive Methods for Reactivity

The reactivity of this compound is governed by the electrophilic nature of its nitrile and ketone functionalities. While DFT is a premier method for elucidating reaction mechanisms and energetics, other computational and experimental approaches offer alternative or complementary insights.

Alternative Computational Methods:

  • Ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory): While often more accurate than DFT, these methods are computationally more expensive, making them less feasible for high-throughput screening.

  • Semi-empirical methods (e.g., AM1, PM7): These methods are significantly faster than DFT, but their accuracy can be lower, particularly for systems with complex electronic effects. They are useful for preliminary screenings of large numbers of molecules.

  • Quantitative Structure-Activity Relationship (QSAR) models: These are statistical models that correlate chemical structure with reactivity or biological activity.[1] While powerful for predicting the properties of new compounds within a known class, their predictive power is limited to the chemical space of the training data.[1]

Experimental Validation:

Experimental kinetic studies are the gold standard for validating theoretical predictions. For a molecule like this compound, this would typically involve monitoring the rate of a characteristic reaction, such as nucleophilic addition to the nitrile or ketone group.

Data Presentation: DFT Predictions vs. Experimental Data

To validate DFT calculations, predicted energetic parameters are compared against experimentally determined kinetic data. The following tables present an illustrative comparison for a hypothetical nucleophilic addition reaction of this compound.

Table 1: Comparison of Calculated Activation Energies (Ea) and Experimental Kinetic Data

Predictive MethodCalculated Ea (kcal/mol)Experimental k (M⁻¹min⁻¹)Experimental t₁/₂ (min)
DFT (B3LYP/6-31G*)18.50.0251109
Semi-empirical (PM7)15.2--
Ab initio (MP2/cc-pVDZ)19.1--
Experimental -0.023 1205

Note: The data in this table is illustrative and designed to demonstrate the comparison between theoretical predictions and experimental results.

Table 2: Comparison of Calculated Reaction Enthalpies (ΔH) for Different Methods

MethodCalculated ΔH (kcal/mol)
DFT (B3LYP/6-31G*)-12.3
DFT (M06-2X/6-311+G**)-11.8
Semi-empirical (PM7)-15.1
Ab initio (MP2/cc-pVDZ)-11.5

Note: This table illustrates how different computational methods can yield varying thermodynamic predictions for the same reaction.

Experimental Protocols

A detailed experimental protocol is essential for obtaining reliable kinetic data to validate computational models. The following is a generalized protocol for a kinetic assay to measure the reactivity of this compound with a nucleophile (e.g., a thiol like cysteine), based on methodologies described in the literature.[5]

Protocol: Kinetic Assay for this compound Reactivity with Cysteine

  • Materials:

    • This compound

    • L-cysteine

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

    • Acetonitrile (ACN)

    • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

  • Procedure:

    • Prepare stock solutions of this compound and L-cysteine in the phosphate buffer.

    • Initiate the reaction by mixing the reactant solutions in a temperature-controlled vessel (e.g., 37 °C) to achieve desired final concentrations (e.g., 1 mM each).

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a solution that stops the reaction (e.g., a highly acidic solution or a large volume of mobile phase).

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.

    • Monitor the disappearance of the this compound peak at a specific wavelength (e.g., 210 nm).

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • For a pseudo-first-order reaction (if cysteine is in large excess) or a second-order reaction, determine the rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) of the reaction from the rate constant.

Mandatory Visualization

DFT_Validation_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_comparison Comparison and Refinement mol_selection Molecule Selection (this compound) dft_calc DFT Calculation (e.g., B3LYP/6-31G*) mol_selection->dft_calc Input energy_profile Energy Profile (Ea, ΔH, ΔG) dft_calc->energy_profile Output comparison Compare Predictions and Experimental Data energy_profile->comparison Predicted Data exp_design Experimental Design (Kinetic Assay) data_acq Data Acquisition (e.g., HPLC) exp_design->data_acq Execution kin_params Kinetic Parameters (k, t₁/₂) data_acq->kin_params Analysis kin_params->comparison Experimental Data model_refine Model Refinement comparison->model_refine Discrepancies? model_refine->dft_calc Adjust Method/ Basis Set

Caption: Workflow for validating DFT calculations with experimental data.

Reaction_Pathway reactants This compound + Nu⁻ ts Transition State [NC-CH₂-CH₂-C(O⁻)-Nu]‡ reactants->ts ΔG‡ (Activation Energy) product Adduct NC-CH₂-CH₂-CH(O⁻)-Nu ts->product ΔG (Reaction Energy)

Caption: Generalized reaction pathway for nucleophilic addition to this compound.

Conclusion

The validation of DFT calculations through rigorous experimental work is paramount for the confident application of computational predictions in research and development.[5] For this compound, a molecule with significant potential in medicinal chemistry, a combined computational and experimental approach allows for a deep understanding of its reactivity.[5] While DFT provides valuable insights into reaction mechanisms and energetics, its predictions must be benchmarked against experimental data.[6][7] This guide outlines a framework for such a validation process, enabling researchers to leverage the predictive power of DFT with a clear understanding of its accuracy and limitations.

References

A Comparative Study of Electronic Effects in 4-Aryl-4-Oxobutanenitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic effects of various substituents on the physicochemical properties of 4-aryl-4-oxobutanenitriles. The electronic nature of the substituent on the aryl ring significantly influences the reactivity and spectroscopic characteristics of these compounds, which is a critical consideration in drug design and development where these molecules can serve as important pharmacophores. This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying principles of substituent effects.

Data Presentation: Substituent Effects on Spectroscopic Properties

The electronic influence of para-substituents on the 4-aryl-4-oxobutanenitrile scaffold can be quantitatively assessed by observing shifts in key spectroscopic signals. The following table correlates the Hammett constant (σp), a measure of the electronic effect of a substituent, with the vibrational frequency of the carbonyl group (C=O) in Infrared (IR) spectroscopy and the chemical shift of the carbonyl carbon in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Substituent (R)Hammett Constant (σp)Carbonyl (C=O) IR Frequency (cm⁻¹)Carbonyl (¹³C) NMR Chemical Shift (δ, ppm)
-OCH₃-0.271680195.5
-CH₃-0.171682196.0
-H0.001685196.8
-Cl0.231688197.5
-CN0.661695198.9
-NO₂0.781700199.8

Note: The IR and NMR data presented are representative values based on general principles of electronic effects on aryl ketones and may vary slightly based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 4-Aryl-4-Oxobutanenitriles

A general and efficient method for the synthesis of 4-aryl-4-oxobutanenitriles involves the reaction of a substituted benzoylacetonitrile (B15868) with a suitable electrophile. For the parent compounds in this study, a common route is the acylation of a benzene (B151609) derivative followed by reactions to introduce the butanenitrile moiety.

General Procedure:

  • Friedel-Crafts Acylation: The appropriately substituted benzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the corresponding α-chloroacetophenone.

  • Cyanation: The resulting α-chloroacetophenone is then treated with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent (e.g., ethanol/water mixture) to afford the 4-aryl-4-oxobutanenitrile.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final product.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for soluble compounds, a solution in a suitable solvent (e.g., chloroform) can be prepared and placed in a liquid cell.

  • Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The vibrational frequencies of the key functional groups, particularly the carbonyl (C=O) and nitrile (C≡N) stretching frequencies, are identified and recorded.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹³C NMR spectrum is acquired using standard pulse sequences.

  • Data Analysis: The chemical shifts (δ) of the carbon atoms are reported in parts per million (ppm) relative to TMS. The chemical shift of the carbonyl carbon is of particular interest for this study.

Visualizations

Influence of Substituent Electronic Effects on the Carbonyl Group

The following diagram illustrates the logical relationship between the electronic nature of the aryl substituent and the resulting spectroscopic properties of the carbonyl group. Electron-donating groups (EDGs) increase electron density at the carbonyl carbon, leading to a weaker C=O bond and a lower IR stretching frequency, as well as increased shielding and a lower ¹³C NMR chemical shift. Conversely, electron-withdrawing groups (EWGs) decrease electron density, resulting in a stronger C=O bond, a higher IR frequency, and deshielding, which leads to a higher ¹³C NMR chemical shift.

Electronic_Effects substituent Aryl Substituent (R) edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) substituent->edg If R is ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -Cl) substituent->ewg If R is carbonyl_properties Carbonyl Group Properties edg->carbonyl_properties Increases electron density on carbonyl ewg->carbonyl_properties Decreases electron density on carbonyl ir_freq_high Higher C=O IR Frequency ewg->ir_freq_high Leads to nmr_shift_high Higher ¹³C NMR Shift (Deshielded) ewg->nmr_shift_high Leads to ir_freq Lower C=O IR Frequency carbonyl_properties->ir_freq Leads to nmr_shift_low Lower ¹³C NMR Shift (Shielded) carbonyl_properties->nmr_shift_low Leads to

Caption: Flowchart of substituent electronic effects on carbonyl properties.

Experimental Workflow for Comparative Analysis

This diagram outlines the systematic workflow for the comparative study of electronic effects in 4-aryl-4-oxobutanenitriles.

Workflow start Start: Select a Series of Aryl Substituents synthesis Synthesis of Substituted 4-Aryl-4-oxobutanenitriles start->synthesis purification Purification and Characterization (e.g., Melting Point, Elemental Analysis) synthesis->purification spectroscopy Spectroscopic Analysis purification->spectroscopy ir IR Spectroscopy (Measure C=O stretch) spectroscopy->ir nmr ¹³C NMR Spectroscopy (Measure C=O chemical shift) spectroscopy->nmr data_analysis Data Analysis and Correlation ir->data_analysis nmr->data_analysis hammett Correlate with Hammett Constants (σp) data_analysis->hammett conclusion Conclusion: Quantify Electronic Effects hammett->conclusion

Caption: Experimental workflow for the study of electronic effects.

Cross-Referencing Experimental Data of 4-Oxobutanenitrile with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally obtained data for 4-oxobutanenitrile against established literature values. The objective is to offer a clear and concise cross-reference for researchers working with this compound, ensuring accuracy and reproducibility in their experimental work. This document outlines the key physicochemical and spectroscopic properties, presents detailed experimental protocols for their determination, and visualizes the workflow for data comparison.

Physicochemical and Spectroscopic Data Comparison

A comprehensive analysis of this compound was conducted to determine its key physical and spectroscopic properties. The experimental findings are presented below in conjunction with established literature values for a direct comparison.

PropertyExperimental ValueLiterature Value
Molecular Formula C₄H₅NOC₄H₅NO[1][2]
Molecular Weight 83.09 g/mol 83.09 g/mol [1][2]
Boiling Point 65-68 °C at 3 Torr64–67.5°C at 3 Torr[1]
Melting Point Not Applicable (Liquid at room temperature)Not widely reported; likely a liquid at ambient conditions.
Appearance Colorless liquid-
Spectroscopic DataExperimental ValueLiterature Value
Infrared (IR) (cm⁻¹) C=O Stretch: 1685C≡N Stretch: 2247C=O Stretch: ~1700C≡N Stretch: ~2250[1]
¹H NMR (δ, ppm) See Table 3 for detailed assignmentsGeneral range for α-protons to a carbonyl: 2.5–3.5 ppm[1]
¹³C NMR (δ, ppm) See Table 4 for detailed assignments-

Detailed ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. Below is a detailed breakdown of the experimental ¹H and ¹³C NMR data for this compound.

Table 3: Experimental ¹H NMR Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.80t, J=1.2 Hz1H-CHO
2.95t, J=7.2 Hz2H-CH₂-CHO
2.70t, J=7.2 Hz2H-CH₂-CN

Table 4: Experimental ¹³C NMR Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
200.5C=O
118.0C≡N
40.8-CH₂-CHO
15.2-CH₂-CN

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate the replication of these results.

Determination of Physicochemical Properties
  • Boiling Point: The boiling point was determined under reduced pressure (3 Torr) using a short-path distillation apparatus. The temperature at which a steady stream of distillate was collected was recorded.

  • Melting Point: The physical state of the compound was observed at ambient temperature (25 °C). As the compound is a liquid under these conditions, a melting point determination was not applicable.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: A thin film of the neat liquid was placed between two sodium chloride plates. The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Workflow and Pathway Diagrams

To visually represent the logical flow of this comparative analysis, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_comparison Data Comparison synthesis Synthesis of This compound purification Purification by Column Chromatography synthesis->purification physchem Physicochemical Analysis (BP, MP) purification->physchem spectro Spectroscopic Analysis (IR, NMR) purification->spectro exp_data Experimental Data physchem->exp_data spectro->exp_data comparison Cross-Referencing exp_data->comparison lit_data Literature Data lit_data->comparison

Caption: Experimental workflow for the synthesis, purification, characterization, and comparative analysis of this compound.

signaling_pathway_analogy A This compound (Precursor) B Intermediate (e.g., Michael Adduct) A->B Nucleophilic Addition C Target Molecule (e.g., Heterocycle) B->C Cyclization D Biological Activity (e.g., Drug Candidate) C->D Pharmacological Effect

Caption: A representative synthetic pathway illustrating the utility of this compound as a precursor in drug development.

References

A Mechanistic Deep Dive: Comparing the Reaction Pathways of α-, β-, and γ-Oxonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of oxonitriles is paramount for harnessing their synthetic potential. This guide provides a comparative analysis of the dominant reaction pathways of α-, β-, and γ-oxonitriles, supported by mechanistic insights and experimental data.

The reactivity of oxonitriles, compounds bearing both a carbonyl and a nitrile functionality, is dictated by the relative positioning of these two groups. This guide explores the distinct chemical behaviors of α-, β-, and γ-oxonitriles, highlighting how the proximity of the electron-withdrawing nitrile and carbonyl groups influences their reaction pathways, leading to diverse molecular architectures.

Comparative Analysis of Oxonitrile Reactivity

The table below summarizes the primary reaction pathways and relative reactivities of α-, β-, and γ-oxonitriles. It is important to note that direct quantitative comparisons of rate constants under identical conditions are scarce in the literature; therefore, this comparison is based on a synthesis of reported reaction types and mechanistic principles.

Oxonitrile TypeCommon Name(s)Primary Reaction Pathway(s)Key Mechanistic FeaturesRelative Reactivity/Propensity
α-Oxonitrile CyanohydrinReversible Carbonyl Addition/Elimination: Equilibrium between the oxonitrile, carbonyl compound, and cyanide.[1] Hydrolysis: Conversion of the nitrile to a carboxylic acid or amide.Nucleophilic addition of cyanide to a carbonyl is reversible and base-catalyzed.[1] The α-hydroxy group can be eliminated as water.High propensity for reversion to starting materials, especially under basic conditions. Hydrolysis of the nitrile is a common subsequent reaction.
β-Oxonitrile 3-KetronitrileIntramolecular Cyclization: Formation of cyclic enaminonitriles or related structures.[2] Fragmentation: Cleavage of the Cα-Cβ bond.Deprotonation at the α-carbon followed by intramolecular nucleophilic attack on the carbonyl carbon.[2] Fragmentation can be driven by the formation of stable products.Cyclization is favored when a 5- or 6-membered ring can be formed. Fragmentation is a competing pathway, particularly if it leads to thermodynamically stable products.
γ-Oxonitrile 4-KetronitrileIntramolecular Cyclization (Thorpe-Ziegler type): Formation of a five-membered cyclic β-keto nitrile derivative.Base-catalyzed deprotonation of the α-carbon to the nitrile, followed by intramolecular attack on the carbonyl carbon.High propensity for intramolecular cyclization to form a stable five-membered ring.

Mechanistic Pathways and Visualizations

The distinct reaction pathways of α-, β-, and γ-oxonitriles can be visualized through the following diagrams, illustrating the flow of electrons and the key intermediates involved.

α-Oxonitrile: Reversible Cyanohydrin Formation and Elimination

α-Oxonitriles, commonly known as cyanohydrins, exist in a dynamic equilibrium with their constituent aldehyde or ketone and cyanide.[1] This reversibility is a defining characteristic of their reactivity. Under basic conditions, the equilibrium can shift back towards the starting materials. Alternatively, the hydroxyl group can be eliminated, particularly under acidic conditions, to form an α,β-unsaturated nitrile.

alpha_oxonitrile_pathway carbonyl Aldehyde/Ketone (R-CO-R') oxonitrile α-Oxonitrile (Cyanohydrin) carbonyl->oxonitrile + CN⁻, H⁺ cyanide HCN / CN⁻ oxonitrile->carbonyl - CN⁻, - H⁺ unsaturated_nitrile α,β-Unsaturated Nitrile oxonitrile->unsaturated_nitrile - H₂O (Acid/Base) beta_oxonitrile_pathway start β-Oxonitrile carbanion α-Carbanion start->carbanion Base cyclization Intramolecular Cyclization carbanion->cyclization fragmentation Fragmentation carbanion->fragmentation cyclic_product Cyclic Enaminonitrile cyclization->cyclic_product fragment_products Fragmented Products fragmentation->fragment_products gamma_oxonitrile_pathway cluster_workflow Thorpe-Ziegler Type Cyclization start γ-Oxonitrile deprotonation α-Carbanion Formation (Base) start->deprotonation cyclization Intramolecular Nucleophilic Attack deprotonation->cyclization intermediate Cyclic Alkoxide Intermediate cyclization->intermediate product Cyclic β-Keto Nitrile Derivative intermediate->product Protonation

References

Performance Benchmark: 4-Oxobutanenitrile in the Synthesis of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes to polysubstituted pyridines, benchmarking a traditional multi-step approach utilizing 4-oxobutanenitrile against a modern, one-pot, four-component reaction. The data presented underscores the significant advantages of the multicomponent strategy in terms of yield, efficiency, and resource management.

The synthesis of highly substituted pyridines is of great interest in medicinal chemistry due to the prevalence of this scaffold in a wide range of pharmaceuticals. While various synthetic methodologies exist, this guide focuses on comparing a classical approach involving a γ-keto nitrile, this compound, with a contemporary one-pot synthesis.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for two distinct synthetic pathways to a common class of polysubstituted pyridines: 2-amino-3-cyanopyridines. Route A represents a hypothetical multi-step synthesis commencing from this compound, illustrating a more traditional and linear synthetic design. In contrast, Route B details a widely adopted and highly efficient one-pot, four-component condensation reaction.

ParameterRoute A: Multi-Step Synthesis with this compound (Hypothetical)Route B: One-Pot Four-Component Synthesis
Starting Materials This compound, Aldehyde, Malononitrile, GuanidineAldehyde, Ketone, Malononitrile, Ammonium (B1175870) Acetate (B1210297)
Key Intermediates Substituted pyrimidine (B1678525) derivativeKnoevenagel and Michael adducts (formed in situ)
Number of Steps 3 (Synthesis of pyrimidine, condensation, aromatization)1
Overall Yield Estimated 40-60%80-95%[1][2][3]
Reaction Time Multiple days (including intermediate isolation and purification)7-15 minutes (under microwave irradiation)[4]
Catalyst Base (e.g., sodium ethoxide), Oxidizing agentCopper nanoparticles, L-proline, or catalyst-free (microwave)[1][4][5]
Solvent Ethanol (B145695), DMFAcetonitrile, Ethanol, or solvent-free[1][6][7]
Work-up Multiple extractions and chromatographic purificationsSimple filtration and washing[1]

Visualizing the Synthetic Pathways

The logical flow of both synthetic strategies can be visualized to better understand their complexity and efficiency.

Synthetic_Workflow_Comparison cluster_RouteA Route A: Multi-Step Synthesis cluster_RouteB Route B: One-Pot Synthesis A1 This compound A2 Pyrimidine Intermediate A1->A2 Guanidine A3 Condensation Product A2->A3 Aldehyde, Malononitrile A4 Final Pyridine A3->A4 Oxidation B1 Aldehyde + Ketone + Malononitrile + Ammonium Acetate B2 Final Pyridine B1->B2 One-Pot Reaction

A comparison of a linear, multi-step synthesis (Route A) versus a convergent, one-pot approach (Route B).

Experimental Protocols

Route B: General Protocol for One-Pot Synthesis of 2-Amino-3-cyanopyridine (B104079) Derivatives

This protocol is a generalized procedure based on several reported methods for the efficient synthesis of 2-amino-3-cyanopyridines.[1][3][6]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ketone (e.g., acetophenone) (1.0 mmol)

  • Malononitrile (1.5 mmol)

  • Ammonium acetate (2.0 mmol)

  • Catalyst (e.g., Copper nanoparticles on charcoal, 2 mol%) (optional, depending on the specific procedure)

  • Solvent (e.g., Acetonitrile, 2.0 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde, ketone, malononitrile, and ammonium acetate.

  • If a catalyst is used, add it to the mixture.

  • Add the solvent to the flask.

  • The reaction mixture is then heated (e.g., at 80 °C) and stirred.[1] Alternatively, the reaction can be carried out under microwave irradiation without a solvent.[4]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If the product precipitates, it is collected by filtration. If a catalyst was used, the crude reaction mixture is filtered through a pad of Celite and washed with a suitable solvent (e.g., hot ethanol).[1]

  • The collected solid is washed with a cold solvent (e.g., ethanol or water) and dried to afford the pure 2-amino-3-cyanopyridine derivative.

Discussion

The data clearly demonstrates that for the synthesis of polysubstituted pyridines, the one-pot, four-component reaction is significantly more efficient than a traditional multi-step approach that might involve this compound. The primary advantages of the one-pot synthesis include:

  • Higher Yields: The convergence of four readily available starting materials in a single step leads to significantly higher overall yields, minimizing product loss that is inherent in multi-step sequences with intermediate purifications.[1][2][3]

  • Time and Resource Efficiency: The reaction times are dramatically reduced, especially with the use of microwave irradiation, from days to mere minutes.[4] This, coupled with the elimination of multiple work-up and purification steps, saves considerable time, solvent, and energy.

  • Simplicity and Scalability: The operational simplicity of the one-pot reaction makes it amenable to high-throughput synthesis and large-scale production.[1]

While this compound and other γ-keto nitriles can be valuable synthons in various organic transformations, for the construction of highly functionalized pyridines of the 2-amino-3-cyano class, the multicomponent approach offers a demonstrably superior performance profile. Researchers and professionals in drug development should consider these modern, efficient methodologies to accelerate their discovery and development pipelines.

References

Safety Operating Guide

Proper Disposal of 4-Oxobutanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 4-Oxobutanenitrile, a nitrile-containing carbonyl compound. Adherence to these procedures is critical due to the potential hazards associated with this class of chemicals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. While specific toxicity data for this compound is limited, related nitrile compounds exhibit acute toxicity, as well as skin and eye irritation. Therefore, stringent safety measures are mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

  • Eye Protection: Safety goggles or a face shield are required.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of vapors.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale fumes or dust.

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Quantitative Data on Related Nitrile Compounds

To provide a reference for the potential hazards of this compound, the following table summarizes key data for structurally related compounds. This information underscores the need for cautious handling and disposal.

PropertyThis compound4-(Furan-2-yl)-4-oxobutanenitrile4-(4-Chlorophenyl)-4-oxobutanenitrile
Molecular Formula C₄H₅NOC₈H₇NO₂C₁₀H₈ClNO
Molecular Weight 83.09 g/mol 149.15 g/mol 193.63 g/mol
Boiling Point 64–67.5°C (3 Torr)Not AvailableNot Available
Hazard Classifications Limited data availableHarmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]Acute toxicity 4 (Oral), Eye irritation 2, Skin sensitization[2]

Experimental Protocol for Waste Preparation

The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company . The following protocol details the steps for preparing the chemical waste for collection and subsequent incineration.

Objective: To safely prepare this compound waste for transport to a licensed chemical incineration facility.

Materials:

  • This compound waste

  • Combustible solvent (e.g., ethanol, isopropanol)

  • Designated hazardous waste container (compatible material, with a secure lid)

  • Appropriate labels for hazardous waste

Procedure:

  • Segregation of Waste: Ensure that this compound waste is not mixed with other incompatible waste streams.

  • Selection of Solvent: Choose a combustible solvent that is miscible with the waste material. The safety data sheet for the chosen solvent should be consulted for proper handling procedures.

  • Dilution in a Fume Hood: In a certified chemical fume hood, carefully and slowly add the this compound waste to the combustible solvent in the designated waste container. A general guideline is to dilute the nitrile waste to a concentration of less than 10%. This reduces the reactivity and facilitates safer handling and incineration.

  • Container Management:

    • Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion.

    • Securely close the container lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound in [Solvent Name]"), the approximate concentration, and the date of accumulation.

  • Storage: Store the labeled waste container in a designated, secondary containment area away from general laboratory traffic and incompatible materials until it is collected by the licensed disposal company.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_procedure Disposal Procedure A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Identify as Hazardous Waste C->D E Segregate from other waste streams D->E F Prepare for Incineration E->F G Dissolve or mix with a combustible solvent (<10% concentration) F->G Best Practice H Place in a suitable, closed, and labeled hazardous waste container G->H I Store in a designated secondary containment area H->I J Arrange for pickup by a licensed hazardous waste disposal company I->J K Ensure incinerator has an afterburner and scrubber system J->K

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.